molecular formula C9H19NO B1630514 N,N-Dibutylformamide CAS No. 761-65-9

N,N-Dibutylformamide

Cat. No.: B1630514
CAS No.: 761-65-9
M. Wt: 157.25 g/mol
InChI Key: NZMAJUHVSZBJHL-UHFFFAOYSA-N
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Description

N,N-Dibutylformamide is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404525. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibutylformamide
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InChI

InChI=1S/C9H19NO/c1-3-5-7-10(9-11)8-6-4-2/h9H,3-8H2,1-2H3
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InChI Key

NZMAJUHVSZBJHL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H19NO
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DSSTOX Substance ID

DTXSID3022114
Record name N,N-Dibutylformamide
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Molecular Weight

157.25 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name N,N-Dibutylformamide
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CAS No.

761-65-9
Record name N,N-Dibutylformamide
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Record name N,N-DIBUTYLFORMAMIDE
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Foundational & Exploratory

N,N-Dibutylformamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dibutylformamide (DBF) is a tertiary amide that serves as a versatile organic compound in various chemical applications. This document provides an in-depth overview of its chemical properties, primary uses, and relevant experimental protocols, tailored for a technical audience.

Core Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below, providing a quantitative look at its characteristics.

PropertyValue
Molecular Formula C₉H₁₉NO[2]
Molecular Weight 157.25 g/mol [2]
IUPAC Name This compound[2]
CAS Number 761-65-9
Density 0.864 g/mL at 25 °C
Boiling Point 120 °C at 15-20 mmHg[3]
Melting Point < -30 °C[3][4]
Flash Point 100 °C (closed cup)[3]
Vapor Pressure < 1 mmHg at 20 °C[3]
Refractive Index n20/D 1.44
Solubility Insoluble in water[1][4]
log Pow (Octanol/Water) 2.315[3]

Primary Applications and Uses

The utility of this compound spans several domains, from industrial manufacturing to specialized laboratory synthesis.

Industrial and Synthetic Applications

This compound is primarily used as a solvent and an intermediate in organic synthesis.[4][5] Its applications include the production of:

  • Pesticides[5]

  • Adhesives[5]

  • Synthetic leathers and fibers[5]

  • Films and surface coatings[5]

  • Pharmaceuticals[5]

Role in Research and Development

In a laboratory setting, this compound is identified as a useful solvent and reagent in various chemical reactions. It is particularly noted for its application in protocols for the N-formylation of amines, a crucial transformation in the synthesis of many biologically active compounds and fine chemicals.[6]

Environmental Monitoring

Interestingly, this compound has also been identified as a pollutant marker in environmental studies.[1][6] Its presence in urban atmospheres can be indicative of pollution from aerosols or exhaust gases, making it a target compound for the development of emission control technologies.[1][6]

Experimental Protocols

Detailed methodologies are critical for reproducible scientific outcomes. Below is a representative experimental protocol for the synthesis of this compound.

Synthesis of this compound from Formic Acid and Dibutylamine (B89481)

This protocol describes a high-pressure synthesis method.[7]

Materials:

  • 85% Formic Acid (170.5g)

  • 99% Dibutylamine (391g)

  • 1-liter high-pressure reactor with stirrer

Procedure:

  • Charging the Reactor: Add 170.5g of 85% formic acid and 391g of 99% dibutylamine to the 1-liter high-pressure reactor. The resulting molar ratio of formic acid to dibutylamine is approximately 1.05:1.[7]

  • Homogenization: Activate the stirrer to ensure the reaction mixture is homogeneous.[7]

  • Initial Heating: While stirring, heat the system to approximately 160°C and maintain this temperature for about 55 minutes.[7]

  • Temperature and Pressure Increase: Raise the temperature to about 190°C. The pressure within the autoclave will increase to approximately 1.2 MPa.[7]

  • Reaction Maintenance: Hold the reaction at these conditions for about 2.5 hours, during which the pressure should remain relatively stable.[7]

  • Venting and Collection: After the reaction period, carefully vent the carbon monoxide and water vapor from the autoclave.[7]

  • Product Recovery: Collect the reaction product, which should be a uniform and transparent solution of this compound (approximately 557g).[7]

  • Purification: The crude product can be purified further by fractional distillation.[1][8]

G cluster_reactants Reactants cluster_process Process cluster_products Products Formic_Acid Formic Acid (85%) Reactor 1L High-Pressure Reactor Formic_Acid->Reactor Dibutylamine Dibutylamine (99%) Dibutylamine->Reactor Heating Heat to 160°C (55 min) then 190°C (2.5 hr) Pressure ~1.2 MPa Reactor->Heating Stirring Venting Vent CO & H₂O Heating->Venting Crude_DBF Crude this compound Venting->Crude_DBF Purification Fractional Distillation Crude_DBF->Purification Pure_DBF Purified this compound Purification->Pure_DBF

Caption: Synthesis workflow for this compound.

Safety and Toxicology

This compound is classified as hazardous. It is harmful if swallowed and toxic in contact with skin.[9] It can cause skin and serious eye irritation.[9] Toxicological studies have indicated an intraperitoneal LD50 in rats of 390 mg/kg.[3] It is also noted as an experimental teratogen.[1] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][8] Proper personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical, and work should be conducted in a well-ventilated fume hood.[9]

References

physical properties of N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of N,N-Dibutylformamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This compound (CAS No. 761-65-9), a substituted amide, serves various roles in chemical synthesis.[1][2] This guide provides a detailed overview of its core physical characteristics, outlines experimental protocols for their determination, and presents a visual workflow for a key measurement.

Core Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid.[3][4] Its key physical properties are summarized below, providing a baseline for its handling, use in reactions, and purification.

Quantitative Data Summary

The following table compiles the essential physical data for this compound, as reported in the literature. It is important to note the conditions, such as temperature and pressure, under which these values were determined.

PropertyValueConditionsCitations
Molecular Formula C₉H₁₉NO[5][6][7]
Molecular Weight 157.25 g/mol [8][9][10]
Density 0.864 g/mLat 25 °C[3][11]
0.8932 g/cm³at 20 °C[4][8]
Boiling Point 119-120 °Cat 15 mmHg[2][11][12]
76-78 °Cat 0.25 Torr[4]
240 °Cat atmospheric pressure[8]
Melting Point < -30 °C[5][8][11][12]
Refractive Index (n_D) 1.44at 20 °C[3][11][12]
1.4425 - 1.4460at 20 °C[6]
Vapor Pressure < 1 mmHgat 20 °C[5][10][11]
Flash Point 100 °C (212 °F)closed cup[7][10]
115 °C (239 °F)[2]
Solubility Insoluble in water[2][3][4][8][11]

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for compound identification and purity assessment.[13][14] The following sections detail standard laboratory protocols for measuring the density, boiling point, and refractive index of a liquid sample like this compound.

Determination of Density

Density is determined by measuring the mass of a known volume of the liquid.[15]

Apparatus:

  • Electronic balance (accurate to at least 0.01 g)

  • Graduated cylinder (e.g., 25 mL or 50 mL) or a pycnometer (specific gravity bottle) for higher precision

  • Pipette

  • Thermometer

Procedure:

  • Ensure the graduated cylinder or pycnometer is clean and completely dry.

  • Place the empty container on the electronic balance and tare it, or record its mass (m₁).[15][16]

  • Carefully transfer a specific volume of this compound (e.g., 20 mL) into the container. Record the exact volume (V) by reading the bottom of the meniscus at eye level.[15][16]

  • Weigh the container with the liquid and record the combined mass (m₂).

  • Measure and record the temperature of the liquid, as density is temperature-dependent.

  • Calculate the mass of the liquid (m_liquid) by subtracting the mass of the empty container: m_liquid = m₂ - m₁.

  • Calculate the density (ρ) using the formula: ρ = m_liquid / V.[15]

  • Repeat the measurement at least two more times and calculate the average value to ensure precision.[16]

Determination of Boiling Point (Micro Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[13][17] For small sample volumes, a micro-boiling point determination is effective.[18]

Apparatus:

  • Melting point apparatus (e.g., MelTemp) or a Thiele tube with heating oil

  • Small test tube (fusion tube)

  • Capillary tube (one end sealed)

  • Thermometer

  • Sample of this compound (~0.5 mL)

Procedure:

  • Transfer a small amount (a few milliliters) of this compound into the small test tube.[13]

  • Place the capillary tube into the test tube with its open end submerged in the liquid.[13]

  • Attach the test tube to a thermometer.

  • Place the assembly into the heating block of the melting point apparatus or a Thiele tube. Ensure the thermometer bulb is level with the liquid sample.[18]

  • Begin heating gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the vapor pressure of the liquid has overcome the external pressure.[18]

  • Stop heating and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.[18]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property useful for identifying a substance and assessing its purity.[14][19]

Apparatus:

Procedure:

  • Turn on the refractometer's light source.

  • Clean the surfaces of the upper and lower prisms with a soft tissue moistened with acetone or ethanol and allow them to dry completely.[14][20]

  • Using a pipette, place 1-2 drops of this compound onto the surface of the lower prism. Do not let the pipette tip touch the prism.[20]

  • Close the prisms together securely.

  • Look through the eyepiece. You will see a field of view that is partially light and partially dark.[21]

  • Turn the coarse adjustment knob until the borderline between the light and dark fields is centered in the crosshairs.

  • If the borderline is blurry or has color fringes, adjust the dispersion correction wheel until the line is sharp and colorless.[20]

  • Press the switch to illuminate the scale and read the refractive index value, typically to four decimal places.[14][21]

  • Record the temperature from the thermometer on the refractometer, as refractive index is temperature-dependent. If the measurement temperature is not the standard 20 °C, a temperature correction may be necessary.[14][21]

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the boiling point of a liquid sample using the micro-capillary method.

BoilingPointWorkflow start Start prep_sample Prepare Sample: Place liquid in fusion tube. Insert inverted capillary tube. start->prep_sample setup_apparatus Assemble Apparatus: Attach tube to thermometer. Place in heating block. prep_sample->setup_apparatus heat_sample Heat Gently: Observe for bubble stream. setup_apparatus->heat_sample observe_bubbles Is bubble stream rapid and continuous? heat_sample->observe_bubbles observe_bubbles->heat_sample No stop_heating Stop Heating: Allow to cool slowly. observe_bubbles->stop_heating Yes record_temp Record Temperature: Note temp when liquid enters capillary. stop_heating->record_temp end End record_temp->end

Caption: Workflow for micro-boiling point determination.

References

N,N-Dibutylformamide (CAS: 761-65-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibutylformamide (DBF), with the CAS number 761-65-9, is a tertiary amide that finds utility as a polar aprotic solvent and a reagent in various chemical transformations. This technical guide provides an in-depth overview of its physicochemical properties, synthesis and purification methodologies, key chemical reactions, and applications, with a focus on providing practical information for laboratory and research settings. Safety and toxicological data are also presented to ensure safe handling and use. This document is intended to be a comprehensive resource for chemists and researchers engaged in organic synthesis and drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a faint odor.[1] It is characterized by its high solubility in organic solvents and moderate to low solubility in water.[1][2][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₉NO[4][5]
Molecular Weight 157.25 g/mol [4][6]
Appearance Clear, colorless to yellow liquid[2][4]
Boiling Point 120 °C at 15 mm Hg[7]
Melting Point < -30 °C[8]
Density 0.864 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.44[7]
Flash Point 100 °C (closed cup)[9]
Vapor Pressure <1 mmHg at 20 °C[7]
Water Solubility Insoluble[2][3]
LogP 2.315[10]

Synthesis and Purification

This compound can be synthesized through several routes, with the direct formylation of dibutylamine (B89481) being a common laboratory method. Purification is typically achieved through fractional distillation.

Synthesis Methodologies

This is a classical and straightforward method for the preparation of this compound. The reaction involves the nucleophilic attack of dibutylamine on the carbonyl carbon of formic acid, followed by the elimination of water.[1]

Reaction: HCOOH + (C₄H₉)₂NH → HCON(C₄H₉)₂ + H₂O

A representative experimental protocol is provided below, based on a described industrial-scale synthesis.[4]

Experimental Protocol: Synthesis of this compound from Formic Acid and Dibutylamine

  • Materials:

    • 85% Formic acid (170.5 g)

    • 99% Dibutylamine (391 g)

    • 1-Litre high-pressure reactor equipped with a stirrer

  • Procedure:

    • Charge the high-pressure reactor with 170.5 g of 85% formic acid and 391 g of 99% dibutylamine. The molar ratio of formic acid to dibutylamine is approximately 1.05:1.[4]

    • Turn on the stirrer to ensure the formation of a homogenous reaction mixture.[4]

    • While maintaining stirring, heat the reaction mixture to approximately 160 °C.[4]

    • After about 55 minutes, increase the temperature to approximately 190 °C. The pressure in the autoclave will rise to about 1.2 MPa.[4]

    • Maintain the reaction at this temperature and pressure for approximately 2.5 hours.[4]

    • After the reaction is complete, cool the reactor and carefully vent the carbon monoxide and water vapor.[4]

    • Collect the crude reaction product, which should be a uniform and transparent solution (approx. 557 g).[4]

    • The crude this compound can then be purified by fractional distillation (see section 2.2).

In this method, a suitable butylamine (B146782) reacts with another amide, such as N,N-dimethylformamide (DMF), to exchange the amine substituent.[1] This reaction is often catalyzed by a base, such as potassium tert-butoxide.[11]

Reaction: HCON(CH₃)₂ + (C₄H₉)₂NH → HCON(C₄H₉)₂ + (CH₃)₂NH

While a specific protocol for this compound via this method was not found, a general procedure for the transamidation of DMF is referenced.[11]

Purification

The primary method for purifying this compound is fractional distillation.[12] This technique is effective for separating liquids with different boiling points.[12]

Experimental Protocol: Purification of this compound by Fractional Distillation

  • Apparatus:

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux column)

    • Distillation head with a thermometer

    • Condenser

    • Receiving flask

    • Heating mantle

    • Stir bar or boiling chips

  • Procedure:

    • Place the crude this compound into the round-bottom flask along with a stir bar or boiling chips to ensure smooth boiling.

    • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Begin heating the flask gently with the heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column. If the ring stops rising, the temperature can be slightly increased.

    • Collect any low-boiling impurities in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (120 °C at 15 mmHg), change to a clean receiving flask to collect the purified product.

    • Continue distillation until the temperature begins to drop or rise, indicating that the desired product has been collected.

    • Stop the distillation and allow the apparatus to cool before disassembling.

Chemical Reactions and Applications

This compound is a versatile polar aprotic solvent and can also participate in specific chemical reactions.

As a Solvent

Due to its polar aprotic nature, this compound can dissolve a wide range of polar and nonpolar substances, making it a useful solvent for organic synthesis.[1] It can be used as a medium for various reactions, including those in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients.[6]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction of electron-rich aromatic compounds. A Vilsmeier reagent, which is a substituted chloroiminium ion, is generated in situ from a substituted amide and phosphorus oxychloride (POCl₃).[8][13] this compound can be used as the amide source in this reaction.

Reaction Mechanism:

  • Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form the corresponding chloroiminium ion.[13]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic Vilsmeier reagent.[8]

  • Hydrolysis: The resulting iminium salt is hydrolyzed during workup to yield the formylated aromatic compound (an aldehyde).[13]

While a specific protocol using this compound was not detailed in the search results, a general procedure for the Vilsmeier-Haack reaction is provided for illustrative purposes.[8]

Other Applications
  • Industrial Applications: It is used in the production of pesticides, adhesives, synthetic leathers, fibers, films, and surface coatings.[6]

  • Environmental Monitoring: this compound is used as a marker for air pollution in environmental studies.[8]

Safety and Toxicology

This compound presents several health and safety hazards that require careful handling in a laboratory setting. It is harmful if swallowed and toxic in contact with skin.[6][14] It can cause skin and eye irritation.[6]

Table 2: Toxicological Data for this compound

EndpointSpeciesRouteValueReference(s)
LD50RatIntraperitoneal390 mg/kg[10]
LC50Fathead minnow (Pimephales promelas)-89.3 mg/L (96 h)[10]

GHS Hazard Statements: [6]

  • H302: Harmful if swallowed

  • H311: Toxic in contact with skin

  • H314: Causes severe skin burns and eye damage

  • H317: May cause an allergic skin reaction

  • H318: Causes serious eye damage

  • H412: Harmful to aquatic life with long lasting effects

Precautionary Measures: [10]

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Avoid release to the environment.

  • Store in a well-ventilated place. Keep container tightly closed.

Visualizations

Experimental Workflows

Synthesis_of_NN_Dibutylformamide cluster_reactants Reactants cluster_process Reaction Process cluster_product Product formic_acid Formic Acid reactor High-Pressure Reactor (160-190 °C, 1.2 MPa) formic_acid->reactor dibutylamine Dibutylamine dibutylamine->reactor reaction Direct Amidation reactor->reaction crude_product Crude this compound reaction->crude_product

Caption: Synthesis of this compound via Direct Amidation.

Purification_of_NN_Dibutylformamide cluster_input Input cluster_process Purification Process cluster_output Output crude_dbf Crude this compound distillation_setup Fractional Distillation Apparatus crude_dbf->distillation_setup heating Heating distillation_setup->heating condensation Condensation heating->condensation impurities Low-boiling Impurities condensation->impurities First Fraction pure_dbf Purified this compound condensation->pure_dbf Main Fraction

Caption: Purification of this compound by Fractional Distillation.

Logical Relationships

Vilsmeier_Haack_Reaction_Logic cluster_reagents Reagents cluster_intermediates Intermediates cluster_final_product Final Product dbf This compound vilsmeier_reagent Vilsmeier Reagent (Chloroiminium Ion) dbf->vilsmeier_reagent pocl3 POCl₃ pocl3->vilsmeier_reagent arene Electron-Rich Arene iminium_salt Iminium Salt Intermediate arene->iminium_salt vilsmeier_reagent->iminium_salt aldehyde Aryl Aldehyde iminium_salt->aldehyde Hydrolysis

Caption: Logical Flow of the Vilsmeier-Haack Reaction.

Conclusion

This compound is a valuable chemical compound with established applications in both academic and industrial research. Its utility as a polar aprotic solvent and its role in specific reactions like the Vilsmeier-Haack formylation make it a relevant molecule for synthetic chemists. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. Further research into its applications and the development of greener synthesis routes will continue to enhance its utility in the field of chemical science.

References

An In-depth Technical Guide to the Molecular Structure of N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of N,N-Dibutylformamide, a tertiary amide with significant applications in organic synthesis and as a specialized solvent. Given the absence of a publicly available, experimentally determined crystal structure for this compound, this document leverages data from analogous small amide molecules, namely formamide (B127407) and N,N-dimethylformamide, to provide well-founded estimations of its structural parameters. Furthermore, it outlines the key experimental protocols that are instrumental in determining the molecular architecture of such compounds.

Molecular Identity

This compound is an organic compound with the chemical formula C9H19NO.[1][2][3][4] It is recognized by the CAS Registry Number 761-65-9.[1][2][3] The molecule consists of a formyl group attached to a nitrogen atom, which is, in turn, bonded to two n-butyl groups.

Estimated Molecular Geometry and Quantitative Data

The geometry of the amide functional group is of central importance to the overall structure of this compound. Due to the delocalization of the nitrogen lone pair electrons into the carbonyl pi-system, the C-N bond exhibits significant double bond character. This resonance leads to a planar arrangement of the atoms of the formamide core (O=C-N). The rotation around the C-N bond is consequently restricted, leading to the possibility of cis and trans isomers with respect to the orientation of the carbonyl group and the substituents on the nitrogen. For N,N-disubstituted amides, the steric hindrance between the substituents and the carbonyl oxygen generally favors a conformation where the formyl hydrogen is cis to the less bulky substituent. In the case of this compound, the two butyl groups are of equal size, and the molecule is expected to adopt a conformation that minimizes steric strain.

The following table summarizes the estimated bond lengths and angles for this compound. These values are derived from experimental data for formamide and N,N-dimethylformamide and are expected to be highly representative.

ParameterBond/AngleEstimated ValueSource Analogue(s)
Bond Lengths (Å) C=O1.224 ÅN,N-Dimethylformamide
C-N1.350 ÅFormamide
N-C (butyl)~1.47 ÅGeneral Tertiary Amide
C-C (butyl)~1.53 ÅAlkane Standard
C-H (formyl)1.090 ÅFormamide
C-H (butyl)~1.09 ÅAlkane Standard
Bond Angles (°) O=C-N124.7°Formamide
O=C-H122.5°Formamide
N-C-H112.8°Formamide
C-N-C (butyl)~118°General Tertiary Amide
C-N-C (formyl)~121°General Tertiary Amide
C-C-C (butyl)~109.5°Alkane Standard
H-C-H (butyl)~109.5°Alkane Standard

Visualization of the Molecular Structure

The following diagram illustrates the 2D chemical structure of this compound, highlighting the connectivity of the atoms.

molecular_structure N N C1 C N->C1 C2 CH2 N->C2 C6 CH2 N->C6 O1 O C1->O1 H1 H C1->H1 C3 CH2 C2->C3 C4 CH2 C3->C4 C5 CH3 C4->C5 C7 CH2 C6->C7 C8 CH2 C7->C8 C9 CH3 C8->C9

Caption: 2D structure of this compound.

Experimental Protocols for Molecular Structure Determination

The precise determination of the molecular structure of a compound like this compound relies on a combination of spectroscopic and diffraction techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule in the solid state.[5] It provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown. This is often the most challenging step and can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A range of solvents should be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded by a detector. The crystal is rotated to collect a complete dataset of diffraction intensities at different orientations.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

  • Structure Refinement: An initial model of the molecule is built and refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Structure Validation: The final structure is validated using various crystallographic criteria to ensure its quality and accuracy.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation structure_refinement->structure_validation final_structure final_structure structure_validation->final_structure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.

  • Electron Beam Interaction: A high-energy beam of electrons is fired at the effusing gas jet.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a photographic plate or a 2D detector. The pattern consists of concentric rings of varying intensity.

  • Data Analysis: The radial distribution of the scattered electron intensity is measured. This distribution is related to the internuclear distances within the molecule.

  • Structure Refinement: A theoretical model of the molecular structure is proposed, and its expected diffraction pattern is calculated. The structural parameters (bond lengths, bond angles, and dihedral angles) of the model are refined to achieve the best fit between the calculated and experimental diffraction patterns.

ged_workflow cluster_exp Experiment cluster_analysis Data Analysis & Structure Determination sample_intro Gaseous Sample Introduction electron_beam Electron Beam Interaction sample_intro->electron_beam diffraction_pattern Diffraction Pattern Recording electron_beam->diffraction_pattern intensity_analysis Intensity Data Analysis diffraction_pattern->intensity_analysis model_building Initial Model Building intensity_analysis->model_building structure_refinement Structure Refinement model_building->structure_refinement final_structure Final Gas-Phase Structure structure_refinement->final_structure

Caption: Workflow for Gas-Phase Electron Diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that provides detailed information about the connectivity and conformation of molecules in solution.[6] While it does not directly provide bond lengths and angles, it is crucial for conformational analysis.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

  • 1D NMR (¹H and ¹³C): Standard one-dimensional proton and carbon-13 NMR spectra are acquired to confirm the basic structure and identify all unique nuclei.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish through-bond connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons, which is essential for determining the preferred conformation and the relative stereochemistry of the molecule in solution.

  • Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as the restricted rotation around the amide C-N bond and to determine the energy barrier for this process.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation sample_prep Dissolve in Deuterated Solvent one_d_nmr 1D NMR (¹H, ¹³C) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr noesy_roesy NOESY/ROESY two_d_nmr->noesy_roesy connectivity Establish Connectivity two_d_nmr->connectivity vt_nmr Variable Temperature NMR noesy_roesy->vt_nmr conformation Determine Conformation noesy_roesy->conformation dynamics Analyze Dynamic Processes vt_nmr->dynamics connectivity->conformation conformation->dynamics final_interpretation final_interpretation dynamics->final_interpretation Structural & Conformational Insights

Caption: Workflow for NMR Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical Properties of N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the boiling and melting points of N,N-Dibutylformamide, complete with experimental protocols for their determination. The information is presented to support laboratory research and development activities where this compound is utilized.

Physical Properties of this compound

This compound is a chemical compound with the formula C₉H₁₉NO. Accurate knowledge of its physical properties, such as boiling and melting points, is crucial for its proper handling, storage, and use in various chemical processes.

Data Presentation

The following table summarizes the reported boiling and melting points for this compound. It is important to note that the boiling point is significantly dependent on pressure.

Physical PropertyValueConditions
Boiling Point 120 °Cat 15 mmHg
240 °Cat atmospheric pressure (calculated)
Melting Point < -30 °C-

Note: The boiling point at atmospheric pressure is an extrapolated value and should be used with caution. Experimental determination under specific laboratory conditions is always recommended.

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is fundamental in chemical analysis for identification and purity assessment.[1][2][3][4] The following are standard methodologies that can be employed.

2.1. Melting Point Determination (Capillary Method)

Given the low melting point of this compound, this procedure would be conducted using a cryostat or a melting point apparatus capable of reaching sub-zero temperatures.

  • Sample Preparation: A small amount of this compound is introduced into a capillary tube, which is then sealed.[2] The sample must be solidified by cooling prior to measurement.

  • Apparatus: A Thiele tube or a modern melting point apparatus can be used.[1][5] For temperatures below ambient, a specialized cooling bath or apparatus is necessary.

  • Procedure:

    • The solidified sample in the capillary tube is placed in the melting point apparatus.

    • The temperature is gradually increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[1]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5] For a pure compound, this range should be narrow.[1][2]

2.2. Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of liquid.[6]

  • Apparatus: A Thiele tube or a melting point apparatus equipped for boiling point determination, a thermometer, a small test tube, and a capillary tube sealed at one end are required.[7][8]

  • Procedure:

    • A few milliliters of this compound are placed in the small test tube.

    • The sealed capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.

    • The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[9]

    • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[9]

    • Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.

    • As the liquid cools, the bubbling will stop, and the liquid will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample at the recorded atmospheric pressure.[9][10]

2.3. Differential Scanning Calorimetry (DSC)

DSC is a modern thermal analysis technique that can be used to determine both melting and boiling points with high precision.[4][11][12]

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] Phase transitions like melting (endothermic) and crystallization (exothermic) are detected as changes in heat flow.[13][14]

  • Procedure:

    • A small, accurately weighed sample of this compound is placed in a DSC pan.

    • The pan is sealed and placed in the DSC instrument along with an empty reference pan.

    • The temperature is ramped at a controlled rate.

    • The instrument records the heat flow, and the resulting thermogram shows peaks corresponding to thermal events. The peak of the endotherm for melting corresponds to the melting point, and the onset of the boiling endotherm corresponds to the boiling point.[12][15]

Mandatory Visualizations

3.1. Experimental Workflow for Boiling Point Determination

The following diagram illustrates the logical steps involved in determining the boiling point of a liquid using the capillary method with a Thiele tube.

BoilingPointWorkflow cluster_prep Preparation cluster_heating Heating cluster_measurement Measurement cluster_result Result prep1 Place liquid sample in a small test tube prep2 Invert a sealed capillary tube into the liquid prep1->prep2 prep3 Attach the test tube to a thermometer prep2->prep3 heat1 Immerse the assembly in a Thiele tube prep3->heat1 heat2 Heat the side arm of the Thiele tube gently heat1->heat2 heat3 Observe for a steady stream of bubbles from the capillary heat2->heat3 meas1 Remove the heat source heat3->meas1 meas2 Allow the apparatus to cool meas1->meas2 meas3 Record the temperature when the liquid enters the capillary meas2->meas3 result Recorded temperature is the boiling point meas3->result

References

An In-depth Technical Guide to the Solubility of N,N-Dibutylformamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N-Dibutylformamide (DBF) in various organic solvents. A thorough understanding of its solubility is critical for its application as a solvent, reaction medium, and in the formulation of pharmaceutical products.

Core Principles of this compound Solubility

This compound is a tertiary amide with the chemical formula C₉H₁₉NO.[1][2][3] Its molecular structure, characterized by a polar formamide (B127407) group and two nonpolar butyl chains, governs its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility profile. As a polar aprotic solvent, DBF is anticipated to be soluble in other polar aprotic solvents and to have some solubility in polar protic and nonpolar solvents, largely dependent on the extent of intermolecular interactions.[1]

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in peer-reviewed literature, its qualitative solubility can be inferred from its chemical properties and information on similar compounds. This compound is consistently reported to be insoluble in water.[1][3][4][5] For organic solvents, it is generally described as having high solubility.[1] The following table summarizes the expected qualitative solubility of this compound in common organic solvents based on available information and chemical principles.

Solvent Class Solvent Qualitative Solubility
Alcohols (Polar, Protic) MethanolSoluble
EthanolSoluble
Ketones (Polar, Aprotic) AcetoneMiscible
Esters (Polar, Aprotic) Ethyl AcetateSoluble
Ethers (Polar, Aprotic) Diethyl EtherSoluble
Tetrahydrofuran (THF)Soluble
Aromatic Hydrocarbons (Nonpolar) TolueneSoluble
Halogenated Hydrocarbons (Polar, Aprotic) DichloromethaneSoluble
ChloroformSoluble
Sulfoxides (Polar, Aprotic) Dimethyl Sulfoxide (DMSO)Miscible
Alkanes (Nonpolar) HexaneSparingly Soluble to Insoluble

Note: "Soluble" indicates that a significant amount of this compound will dissolve in the solvent at ambient temperature. "Miscible" implies that the two liquids are completely soluble in each other at all proportions. "Sparingly Soluble to Insoluble" suggests very limited dissolution.

Experimental Protocols for Solubility Determination

For precise and quantitative solubility determination of this compound in organic solvents, the following experimental protocols are recommended.

Isothermal Equilibrium Method

This gravimetric method is a reliable technique for determining the solubility of a liquid solute in a liquid solvent.

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Glass vials with airtight caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct second phase of the solute confirms that the solution is saturated.

    • Seal the vial tightly to prevent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for phase separation.

    • Carefully withdraw a known volume of the supernatant (the solvent layer saturated with DBF) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial to remove any undissolved droplets of the solute.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Carefully evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound to leave behind the dissolved DBF.

    • Once the solvent is completely removed, weigh the vial containing the residual this compound.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved DBF from the total mass of the saturated solution.

    • Express the solubility in grams of this compound per 100 grams of solvent or other desired units.

Spectroscopic Method (for low concentrations)

For solvents where this compound has lower solubility, a spectroscopic method can be employed for quantification.

Objective: To determine the concentration of this compound in a saturated solution using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Procedure:

  • Preparation of Saturated Solution: Follow steps 1 and 2 of the Isothermal Equilibrium Method.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

  • Instrumental Analysis:

    • UV-Vis Spectroscopy: If DBF has a suitable chromophore, measure the absorbance of the standard solutions and the filtered saturated sample at the wavelength of maximum absorbance (λmax).

    • HPLC: Develop a suitable HPLC method (e.g., reversed-phase column) to separate and quantify this compound. Inject the standard solutions and the filtered saturated sample.

  • Calibration and Calculation:

    • Construct a calibration curve by plotting the absorbance or peak area of the standard solutions against their concentrations.

    • Use the calibration curve to determine the concentration of this compound in the saturated sample.

Visualizations

The following diagrams illustrate the workflow for solubility determination and the logical relationships in solvent selection.

experimental_workflow Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution (Excess DBF in Solvent) equilibration Equilibration (Constant Temperature Agitation) prep->equilibration sampling Sample Collection (Supernatant Withdrawal & Filtration) equilibration->sampling analysis Analysis of Saturated Solution sampling->analysis gravimetric Gravimetric Method (Solvent Evaporation & Weighing) analysis->gravimetric High Concentration spectroscopic Spectroscopic Method (UV-Vis or HPLC) analysis->spectroscopic Low Concentration calculation Solubility Calculation gravimetric->calculation spectroscopic->calculation solvent_selection Solvent Selection Logic Based on Polarity dbf This compound (Polar Aprotic) polar_aprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) dbf->polar_aprotic Similar Polarity polar_protic Polar Protic Solvents (e.g., Methanol, Ethanol) dbf->polar_protic Different H-bonding nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) dbf->nonpolar Dissimilar Polarity high_solubility High Solubility / Miscibility polar_aprotic->high_solubility moderate_solubility Good to Moderate Solubility polar_protic->moderate_solubility low_solubility Low to Poor Solubility nonpolar->low_solubility

References

An In-depth Toxicological Profile of N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibutylformamide (DBF), a dialkylformamide, sees application in various industrial processes. A comprehensive understanding of its toxicological profile is imperative for ensuring occupational safety and for the risk assessment of potential human exposure. This technical guide provides a detailed overview of the currently available toxicological data for this compound. Due to the limited specific data for DBF in several toxicological areas, this document also outlines standardized experimental protocols, based on internationally recognized OECD guidelines, that would be employed to generate such data. Furthermore, a hypothetical metabolic pathway is proposed based on the known metabolism of analogous formamides. All quantitative data is presented in tabular format for clarity, and key experimental workflows and the postulated metabolic pathway are visualized using diagrams.

Chemical and Physical Properties

PropertyValueReference
CAS Number 761-65-9[1]
Molecular Formula C9H19NO[1]
Molecular Weight 157.25 g/mol [1]
Appearance Clear, colorless to light brown liquid[1][2]
Boiling Point 120 °C at 20 hPa[1]
Flash Point 100 °C (closed cup)[1]
Density 0.864 g/cm³ at 25 °C[1]
Log Pow 2.315[1]

Toxicological Data

The available toxicological data for this compound is primarily focused on acute toxicity. Data for other endpoints such as chronic, genetic, and reproductive toxicity are largely unavailable in the public domain.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that occur within a short time of administration of a single dose of a substance.[3]

Table 1: Acute Toxicity of this compound

Route of AdministrationSpeciesTestValueReference
OralRatLD50ca. 620 mg/kg[4]
Oral-LD502,500 mg/kg[5]
DermalRatLD50ca. 730-790 mg/kg[4]
IntraperitonealRatLD50390 mg/kg[1][5]

LD50 (Lethal Dose, 50%) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the specified route.

Observed Effects:

  • Intraperitoneal (Rat): Peripheral nerve and sensation effects, including flaccid paralysis without anesthesia (suggesting neuromuscular blockage). Effects on sense organs (eyes) and behavioral changes such as somnolence (general depressed activity) were also noted.[1][5][6]

Skin Corrosion/Irritation

No specific studies on the skin corrosion or irritation potential of this compound were found. However, it is classified as causing skin irritation.[4]

Serious Eye Damage/Eye Irritation

No specific studies on the eye irritation potential of this compound were found. However, it is classified as causing serious eye irritation.[4]

Respiratory or Skin Sensitization

No data is available regarding the potential of this compound to cause respiratory or skin sensitization.[1] One source indicates it may cause an allergic skin reaction.[5]

Germ Cell Mutagenicity

There is no data available to assess the germ cell mutagenicity of this compound.[1]

Carcinogenicity

No components of this compound at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[1][5]

Reproductive Toxicity

No specific data on the reproductive toxicity of this compound is available.[1][5] However, formamide (B127407), a related compound, is classified as toxic to reproductive health.[7]

Specific Target Organ Toxicity (Single and Repeated Exposure)

There is no data available to assess the specific target organ toxicity of this compound following single or repeated exposure.[1]

Experimental Protocols

In the absence of specific experimental details for the available this compound toxicity data, this section outlines the general methodologies for key toxicological assays based on OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols represent the standard approach for generating reliable toxicological data.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute oral toxicity of a substance.[8][9]

Principle: The test substance is administered to animals at one of a series of fixed dose levels. The procedure is designed to identify a dose that produces evident toxicity without causing mortality and to determine the dose that is likely to be lethal.[8]

Procedure:

  • Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. A single animal is dosed at a time, and a period of at least 24 hours is allowed between dosing each animal.[8]

  • Main Study: Groups of animals of a single sex (usually females) are dosed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[9]

  • Administration: The test substance is administered as a single dose by gavage. Animals are fasted prior to dosing.[8]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.[8]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

OECD_420_Acute_Oral_Toxicity cluster_Sighting Sighting Study cluster_Main Main Study S1 Select Starting Dose S2 Dose Single Animal S1->S2 S3 Observe (24h) S2->S3 S4 Determine Main Study Starting Dose S3->S4 M1 Dose Group of Animals (Fixed Dose) S4->M1 Inform M2 Observe for 14 Days (Mortality, Clinical Signs, Body Weight) M1->M2 M3 Gross Necropsy M2->M3

Figure 1: Workflow for OECD 420 Acute Oral Toxicity Test.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro test is used to predict the skin irritation potential of a chemical.[10][11]

Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The test substance is applied topically to the RhE tissue. Cell viability is then measured to determine the irritant potential.[10][12]

Procedure:

  • Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated.

  • Test Substance Application: The test substance is applied to the surface of the RhE tissue for a defined period (e.g., 15-60 minutes).

  • Incubation: After exposure, the tissues are rinsed and incubated in fresh medium for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) product, which is then extracted and measured spectrophotometrically.

  • Classification: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[10]

OECD_439_Skin_Irritation Start Reconstructed Human Epidermis (RhE) Tissue Apply Apply Test Substance Start->Apply Incubate_expose Incubate (Exposure Period) Apply->Incubate_expose Rinse Rinse Tissue Incubate_expose->Rinse Incubate_post Incubate (Post-Exposure) Rinse->Incubate_post MTT MTT Assay Incubate_post->MTT Extract Extract Formazan MTT->Extract Measure Measure Absorbance Extract->Measure Result Calculate Cell Viability Measure->Result Irritant Irritant (Viability ≤ 50%) Result->Irritant Yes NonIrritant Non-Irritant (Viability > 50%) Result->NonIrritant No

Figure 2: Workflow for OECD 439 In Vitro Skin Irritation Test.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test is used to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[13]

Principle: Cultured mammalian cells are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., S9 mix). The cells are then treated with a metaphase-arresting agent, harvested, and stained. Metaphase cells are analyzed microscopically for chromosomal aberrations.[13]

Procedure:

  • Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are cultured.[14]

  • Exposure: Cells are exposed to at least three concentrations of the test substance for a short (e.g., 3-6 hours) and a long (e.g., 24 hours) duration.[14] Both conditions with and without S9 metabolic activation are tested for the short exposure.[14]

  • Harvest and Staining: After exposure and a recovery period, cells are treated with a metaphase-arresting substance (e.g., colcemid), harvested, treated with a hypotonic solution, fixed, and stained.

  • Microscopic Analysis: Metaphase cells are scored for different types of chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Data Analysis: The frequency of aberrant cells is calculated and statistically compared to concurrent negative and positive controls.

OECD_473_Chromosomal_Aberration cluster_prep Cell Preparation cluster_exposure Exposure cluster_analysis Analysis P1 Culture Mammalian Cells E1 Short-term exposure (+/- S9 mix) P1->E1 E2 Long-term exposure (- S9 mix) P1->E2 A1 Add Metaphase-Arresting Agent E1->A1 E2->A1 A2 Harvest, Fix, and Stain Cells A1->A2 A3 Microscopic Analysis of Metaphases A2->A3 A4 Statistical Analysis A3->A4

Figure 3: Workflow for OECD 473 Chromosomal Aberration Test.

Postulated Metabolic Pathway

Specific metabolic studies for this compound are not available. However, based on the metabolism of other formamides, a hypothetical pathway can be proposed. The metabolism of formamides like dimethylformamide is known to involve sequential N-dealkylation.[15]

Proposed Metabolic Steps:

  • N-debutylation: One of the butyl groups is removed from the nitrogen atom, likely catalyzed by cytochrome P450 enzymes, to form N-butylformamide and butyraldehyde.

  • Further N-dealkylation: The remaining butyl group on N-butylformamide is removed to yield formamide and another molecule of butyraldehyde.

  • Hydrolysis: Formamide can be hydrolyzed to formic acid and ammonia.

  • Oxidation: Butyraldehyde is oxidized to butyric acid.

These metabolites can then enter endogenous metabolic pathways. The toxicity of this compound could be attributed to the parent compound itself or to the formation of reactive metabolites.

Metabolic_Pathway_DBF DBF This compound NBF N-Butylformamide DBF->NBF N-debutylation (CYP450) Butyraldehyde1 Butyraldehyde DBF->Butyraldehyde1 N-debutylation (CYP450) Formamide Formamide NBF->Formamide N-debutylation Butyraldehyde2 Butyraldehyde NBF->Butyraldehyde2 N-debutylation Formic_Acid Formic Acid Formamide->Formic_Acid Hydrolysis Ammonia Ammonia Formamide->Ammonia Hydrolysis Butyric_Acid1 Butyric Acid Butyraldehyde1->Butyric_Acid1 Oxidation Butyric_Acid2 Butyric Acid Butyraldehyde2->Butyric_Acid2 Oxidation

Figure 4: Postulated Metabolic Pathway of this compound.

Conclusion

The available toxicological data for this compound is limited, primarily consisting of acute toxicity values. There is a significant data gap regarding its potential for chronic toxicity, genotoxicity, and reproductive toxicity. The provided classifications for skin and eye irritation suggest a potential for local effects upon contact. The postulated metabolic pathway, based on analogous compounds, suggests that toxicity could arise from both the parent compound and its metabolites. To conduct a thorough risk assessment, further research is critically needed to fill these data gaps. The standardized OECD protocols outlined in this guide provide a framework for generating the necessary data in a reliable and reproducible manner. Researchers and drug development professionals should exercise caution when handling this compound and consider the need for further testing depending on the nature and extent of potential human exposure.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N,N-Dibutylformamide from Dibutylamine (B89481)

Introduction

This compound is a tertiary amide that finds applications as a specialized solvent and as an intermediate in the synthesis of various organic compounds. Its synthesis from dibutylamine is a fundamental transformation in organic chemistry, primarily achieved through formylation. This guide provides a detailed overview of the two principal methods for this synthesis: direct formylation with formic acid and reaction with methyl formate (B1220265). The document includes detailed experimental protocols, a comparative summary of reaction parameters, and diagrams illustrating the experimental workflow and reaction mechanisms.

Core Synthesis Methodologies

The synthesis of this compound from dibutylamine can be efficiently accomplished by two primary methods:

  • Reaction with Formic Acid: This is a classic and straightforward method involving the direct reaction of dibutylamine with formic acid. The reaction proceeds via a condensation mechanism where water is eliminated. To drive the equilibrium towards the product, water is typically removed during the reaction.[1]

  • Reaction with Methyl Formate: This method utilizes methyl formate as the formylating agent. The reaction involves the nucleophilic attack of dibutylamine on the carbonyl carbon of methyl formate, leading to the formation of this compound and methanol (B129727) as a byproduct. This method is often favored in industrial settings due to the low cost and high reactivity of methyl formate.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthesis methods of this compound.

ParameterMethod 1: Formic AcidMethod 2: Methyl Formate
Formylating Agent Formic Acid (85% aq.)Methyl Formate
Reactant Molar Ratio Dibutylamine : Formic Acid = 1 : 1.05 - 2.0Dibutylamine : Methyl Formate = 1 : 1.2 - 1.3
Solvent Toluene (B28343) or Solvent-freeSolvent-free
Catalyst None (or acid/base catalysts for optimization)None (or base catalyst for optimization)
Temperature 110-190 °C20-40 °C
Pressure Atmospheric or ~1.2 MPaAtmospheric
Reaction Time 2.5 - 9 hours1 - 4 hours
Reported Yield High to ExcellentHigh (e.g., >96% conversion)
Byproduct WaterMethanol

Experimental Protocols

Method 1: Synthesis of this compound using Formic Acid

This protocol is based on the azeotropic removal of water to drive the reaction to completion.[1]

Materials:

  • Dibutylamine

  • Formic Acid (85% aqueous solution)

  • Toluene

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add dibutylamine (1.0 equiv.), formic acid (1.2-2.0 equiv.), and toluene (sufficient to fill the Dean-Stark trap and immerse the reactants).

  • Reaction: Heat the mixture to reflux using a heating mantle. The azeotrope of toluene and water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-9 hours, or until no more water is collected. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.[3][4]

Method 2: Synthesis of this compound using Methyl Formate

This protocol is adapted from a procedure for the synthesis of N,N-diethylformamide and is suitable for a laboratory scale.[2]

Materials:

  • Dibutylamine

  • Methyl Formate

  • Round-bottom flask with a dropping funnel and a gas outlet

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., ice-water bath)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place methyl formate (1.2-1.3 equiv.).

  • Reaction: Cool the flask in a cooling bath to maintain the reaction temperature between 20-40 °C. Slowly add dibutylamine (1.0 equiv.) dropwise from the dropping funnel to the stirred methyl formate. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature. After the addition is complete, continue to stir the reaction mixture for 1-4 hours at room temperature. The reaction progress can be monitored by Gas Chromatography (GC) to check for the disappearance of dibutylamine.[2]

  • Purification: The reaction mixture, containing this compound, methanol, and any unreacted starting materials, is then purified by fractional distillation. The lower-boiling components (methanol and excess methyl formate) are distilled off first, followed by the collection of the pure this compound fraction.[3][4]

Visualizations

experimental_workflow cluster_reactants Reactants Dibutylamine Dibutylamine Reaction Reaction (Heating/Cooling) Dibutylamine->Reaction Formylating_Agent Formylating Agent (Formic Acid or Methyl Formate) Formylating_Agent->Reaction Workup Work-up (Washing, Drying) Reaction->Workup Purification Purification (Fractional Distillation) Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

reaction_mechanism_formic_acid cluster_reactants Reactants Dibutylamine Dibutylamine (C4H9)2NH Intermediate Tetrahedral Intermediate Dibutylamine->Intermediate Nucleophilic Attack Formic_Acid Formic Acid HCOOH Formic_Acid->Intermediate Product This compound (C4H9)2NCHO Intermediate->Product Elimination of Water Water Water H2O

Caption: Reaction mechanism for the formylation of dibutylamine with formic acid.

reaction_mechanism_methyl_formate cluster_reactants Reactants Dibutylamine Dibutylamine (C4H9)2NH Intermediate Tetrahedral Intermediate Dibutylamine->Intermediate Nucleophilic Attack Methyl_Formate Methyl Formate HCOOCH3 Methyl_Formate->Intermediate Product This compound (C4H9)2NCHO Intermediate->Product Elimination of Methanol Methanol Methanol CH3OH

References

N,N-Dibutylformamide: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the properties, synthesis, and applications of N,N-Dibutylformamide (DBF) as a polar aprotic solvent in chemical synthesis and its potential role in pharmaceutical development.

This compound (DBF) is a polar aprotic solvent that has garnered attention in various chemical applications, including organic synthesis and the pharmaceutical industry.[1] Its molecular structure, characterized by a formamide (B127407) group with two n-butyl substituents, imparts a unique combination of polarity, aprotic nature, and steric bulk, influencing its solvation properties and reactivity. This technical guide provides a comprehensive overview of DBF, focusing on its physicochemical properties, synthesis, and potential applications, with a particular emphasis on its utility for researchers, scientists, and drug development professionals.

Core Properties of this compound

Understanding the fundamental physical and chemical properties of a solvent is paramount for its effective application. While some experimental values for this compound are readily available, data for properties such as dielectric constant and dipole moment are not explicitly found in the literature. For comparative purposes, values for the structurally related and widely used polar aprotic solvent, N,N-Dimethylformamide (DMF), are included.

Physicochemical Properties
PropertyThis compound (DBF)N,N-Dimethylformamide (DMF) - for comparison
Molecular Formula C₉H₁₉NO[2][3]C₃H₇NO
Molecular Weight 157.25 g/mol [2][4]73.09 g/mol
Appearance Colorless to light yellow liquid[5]Colorless liquid
Boiling Point 120 °C at 15 mmHg (lit.)[4][6]153 °C
Melting Point < -30 °C[7]-61 °C
Density 0.864 g/mL at 25 °C (lit.)[4][6]0.944 g/mL at 25 °C
Refractive Index (n20/D) 1.44 (lit.)[6]1.4305
Vapor Pressure <1 mmHg at 20 °C[4][7]3.77 mmHg at 25 °C
Water Solubility Insoluble[6]Miscible
Dielectric Constant No experimental data found36.71 at 25 °C[7]
Dipole Moment No experimental data found3.86 D[8]
Safety and Toxicity Profile

A summary of the key safety and toxicity data for this compound is presented below. It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.

Hazard InformationData
Acute Toxicity (Oral) Harmful if swallowed[2]
Acute Toxicity (Dermal) Toxic in contact with skin[2]
Skin Corrosion/Irritation Causes skin irritation
Eye Damage/Irritation Causes serious eye irritation
Sensitization May cause an allergic skin reaction[4]
Toxicity Summary Causes flaccid paralysis without anesthesia and somnolence in intraperitoneal lethal-dose studies in mice and rats. It is a skin and strong eye irritant and is toxic by ingestion. Reproductive effects have been observed in experimental animals.[2]

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale and industrial preparation involves the reaction of dibutylamine (B89481) with formic acid.

Experimental Protocol: Synthesis from Dibutylamine and Formic acid

This protocol describes a representative synthesis of this compound.

Materials:

  • Dibutylamine

  • Formic acid (85%)

  • High-pressure reactor

  • Stirrer

  • Heating mantle

Procedure:

  • To a 1-liter high-pressure reactor, add 170.5 g of 85% formic acid and 391 g of 99% dibutylamine. The molar ratio of formic acid to dibutylamine should be approximately 1.05:1.[9]

  • Turn on the stirrer to ensure the formation of a homogeneous reaction mixture.

  • While maintaining stirring, heat the reaction system to approximately 160 °C and hold for about 55 minutes.[9]

  • Increase the temperature to about 190 °C. The pressure inside the autoclave will rise to approximately 1.2 MPa.[9]

  • Maintain the reaction at this temperature and pressure for about 2.5 hours.[9]

  • After the reaction is complete, cool the reactor and carefully vent the carbon monoxide and water vapor produced.

  • Collect the reaction product, which should be a uniform and transparent solution of this compound.[9]

Applications in Organic Synthesis

As a polar aprotic solvent, this compound is suitable for a variety of organic reactions, particularly those involving polar transition states and anionic intermediates. Its higher boiling point compared to some other common solvents can be advantageous for reactions requiring elevated temperatures. While specific, detailed protocols using DBF are scarce in the literature, its properties suggest its utility in palladium-catalyzed cross-coupling reactions, where polar aprotic solvents like DMF are frequently employed.[1][5]

The following sections provide representative experimental protocols for key cross-coupling reactions, adapted from general procedures that utilize polar aprotic solvents. These are intended as a starting point for optimization by researchers.

Representative Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Polar aprotic solvents can play a crucial role in stabilizing the catalytic species and facilitating the reaction.[10][11][12]

Reaction Scheme:

Suzuki_Coupling cluster_products Product Aryl_Halide Ar-X Plus1 + Boronic_Acid R-B(OH)₂ Product Ar-R Boronic_Acid->Product Pd Catalyst, Base This compound Plus2 +

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • This compound (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0 mmol).

  • Add anhydrous this compound (5-10 mL).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Protocol: Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. Polar aprotic solvents are often used to facilitate this transformation.[5][13][14][15]

Reaction Scheme:

Heck_Coupling cluster_products Product Aryl_Halide Ar-X Plus1 + Alkene R-CH=CH₂ Product Ar-CH=CH-R Alkene->Product Pd Catalyst, Base This compound Plus2 +

Caption: General scheme of a Heck coupling reaction.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., PPh₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • This compound (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry reaction vessel, combine the aryl halide (1.0 mmol), palladium catalyst (0.01-0.05 mmol), and phosphine ligand (0.02-0.10 mmol).

  • Purge the vessel with an inert gas.

  • Add anhydrous this compound (5-10 mL), the alkene (1.2-1.5 mmol), and the base (1.5-2.0 mmol) via syringe.

  • Heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Representative Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. Polar aprotic solvents are commonly employed in this reaction.[16][17][18][19]

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_products Product Aryl_Halide Ar-X Plus1 + Amine R₂NH Product Ar-NR₂ Amine->Product Pd Catalyst, Ligand, Base This compound Plus2 +

Caption: General scheme of a Buchwald-Hartwig amination reaction.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos, SPhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu)

  • This compound (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), palladium precatalyst (0.01-0.05 mmol), and phosphine ligand (0.02-0.10 mmol).

  • Add the base (1.2-1.5 mmol).

  • Add anhydrous this compound (5 mL).

  • Finally, add the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium (B1175870) chloride, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Role in Drug Development and Pharmaceutical Processes

Potential Applications in Pharmaceutical Synthesis
  • Solvent for Active Pharmaceutical Ingredient (API) Synthesis: DBF could serve as a reaction medium for various transformations in the synthesis of complex APIs, particularly where its higher boiling point and unique solubility characteristics are advantageous.

  • Crystallization Solvent: The choice of solvent is critical in controlling the crystallization of APIs, which in turn affects their physical properties such as crystal form, size, and shape. While no specific examples of DBF being used for API crystallization have been found, its properties as a polar aprotic solvent could potentially influence nucleation and crystal growth in specific systems.

Signaling Pathways and Experimental Workflows

A thorough search of the scientific literature did not reveal any specific instances of this compound being directly involved in the modulation of signaling pathways or as a key component in specific experimental workflows within the context of drug discovery. The role of solvents in such biological assays is typically to ensure the solubility of test compounds without interfering with the biological system. Therefore, the creation of diagrams for signaling pathways or experimental workflows specifically involving DBF is not possible based on the currently available information.

Conclusion

This compound is a polar aprotic solvent with a set of physicochemical properties that make it a potentially useful, albeit less common, alternative to other N,N-dialkylformamides in organic synthesis. Its high boiling point and ability to dissolve a range of organic compounds are notable advantages. While its application in the pharmaceutical industry is documented in general terms, specific, detailed examples of its use in drug synthesis, process development, and particularly in the context of biological signaling pathways, are conspicuously absent from the public scientific literature.

The provided representative protocols for cross-coupling reactions serve as a foundation for researchers to explore the utility of DBF in their own synthetic endeavors. Further research is needed to fully elucidate the specific advantages and limitations of this compound as a solvent in both academic and industrial settings, particularly within the highly regulated and data-driven field of drug development. Researchers are encouraged to conduct their own optimization studies to determine the suitability of DBF for their specific applications.

References

An In-depth Technical Guide to N,N-Dibutylformamide: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibutylformamide (DBF), a tertiary amide with the chemical formula C₉H₁₉NO, has found utility across various chemical and industrial domains since its likely inception in the early 20th century. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and applications of this compound. Detailed experimental protocols for key synthesis methods are presented, and quantitative data are summarized in structured tables for ease of reference. Furthermore, this document includes visualizations of synthetic pathways to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a colorless to light yellow liquid characterized by its high boiling point and utility as a polar aprotic solvent. Its molecular structure, featuring a formyl group attached to a dibutylamino moiety, imparts properties that make it a valuable reagent and solvent in organic synthesis. This guide aims to be a core resource for professionals in research and drug development by consolidating critical information on this compound, from its historical roots to its contemporary applications.

Discovery and History

While the precise moment of the first synthesis of this compound is not definitively documented in readily available literature, the synthesis of N,N-dialkylformamides became more common with the advancement of organic chemistry in the early 20th century. The general method for producing tertiary amides from formic acid and secondary amines was established during this period.

One of the earliest comprehensive studies on the synthesis of various amides was conducted by G. F. Frankforter and V. R. Kokatnur. While their 1914 publication in the Journal of the American Chemical Society primarily focused on the reactions of amides with anhydrous aluminum chloride, the foundational knowledge for synthesizing compounds like this compound was in place. The direct reaction of a secondary amine with formic acid, a method still in use today, was a known synthetic route.

Historically, the industrial applications of many N,N-dialkylformamides were centered around their excellent solvent properties. They were, and continue to be, employed in various industrial processes, including as reaction media and in the formulation of various products.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in a laboratory or industrial setting. The following tables summarize key quantitative data for this compound.

Identifier Value Source(s)
IUPAC Name This compound
CAS Number 761-65-9[1][2][3][4]
Molecular Formula C₉H₁₉NO[1][2][4]
Molecular Weight 157.25 g/mol [1][4]
Beilstein Registry Number 636100[5]
EC Number 212-090-0[1][5]

Table 1: Identifiers of this compound

Property Value Conditions Source(s)
Appearance Clear, colorless to light yellow liquidAmbient[1][2]
Boiling Point 120 °Cat 15 mmHg[4][5][6]
Melting Point < -30 °C[2]
Density 0.864 g/mLat 25 °C[5][6][7]
Refractive Index (n20/D) 1.44[4][5][6]
Flash Point 100 °Cclosed cup[2][5]
Vapor Pressure < 1 mmHgat 20 °C[2][5][6]
Water Solubility Insoluble[4][7]

Table 2: Physical and Chemical Properties of this compound

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The most common and historically significant method involves the direct reaction of dibutylamine (B89481) with formic acid.

Synthesis from Dibutylamine and Formic Acid

This method relies on the dehydration of the ammonium (B1175870) salt formed between dibutylamine and formic acid.

G Dibutylamine Dibutylamine (C₄H₉)₂NH Intermediate Dibutylammonium Formate (B1220265) [(C₄H₉)₂NH₂]⁺[HCOO]⁻ Dibutylamine->Intermediate Formic_acid Formic Acid HCOOH Formic_acid->Intermediate DBF This compound (C₄H₉)₂NCHO Intermediate->DBF Heat Water Water H₂O Intermediate->Water Heat

Figure 1: Synthesis of this compound from Dibutylamine and Formic Acid.

A detailed experimental protocol for this synthesis is provided below, based on common laboratory practices for amide synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add dibutylamine (1.0 mol).

  • Addition of Formic Acid: Slowly add formic acid (1.1 mol) to the stirred dibutylamine. An exothermic reaction will occur, forming dibutylammonium formate.

  • Azeotropic Dehydration: Add toluene (B28343) to the reaction mixture to facilitate the azeotropic removal of water.

  • Heating: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue heating until no more water is collected, indicating the completion of the reaction.

  • Purification: After cooling, the reaction mixture is typically purified by fractional distillation under reduced pressure to obtain pure this compound.[4]

Other Synthetic Routes

While the direct reaction with formic acid is prevalent, other methods for the synthesis of this compound exist, including:

  • Reaction with Formylating Agents: Use of other formylating agents such as ethyl formate or formyl fluoride.

  • Catalytic Methods: More recent methods involve catalytic carbonylation reactions.

The selection of a particular synthetic route depends on factors such as the desired scale, purity requirements, and available starting materials.

Applications

This compound has a range of applications stemming from its chemical properties:

  • Solvent: It serves as a high-boiling polar aprotic solvent for a variety of organic reactions. Its ability to dissolve a wide range of compounds makes it a suitable medium for reactions involving polar and nonpolar substances.

  • Organic Synthesis: It is used as a reagent in certain organic transformations.

  • Industrial Applications: Historically, related N,N-dialkylformamides have been used in the production of pesticides, adhesives, synthetic leathers, fibers, and films.[8]

  • Pollutant Reference Standard: In environmental science, it has been identified as a pollutant and is used as a reference standard in the analysis of air and exhaust gases.

Safety Information

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed and may cause skin irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical with a history rooted in the fundamental principles of organic amide synthesis. Its unique properties as a solvent and reagent have secured its place in both academic research and industrial applications. This guide has provided a comprehensive overview of its discovery, properties, synthesis, and uses, intended to serve as a valuable resource for scientists and professionals in the chemical and pharmaceutical fields. Further research into novel catalytic methods for its synthesis may lead to more environmentally friendly and efficient production processes in the future.

References

N,N-Dibutylformamide: A Comprehensive Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibutylformamide (DBF), a dialkyl-substituted amide, is a versatile organic compound with a growing range of applications in chemical research and development. Its unique properties as a polar aprotic solvent, a reagent in formylation reactions, and a catalyst in specific transformations make it a valuable tool for organic synthesis, materials science, and potentially in the pharmaceutical industry. This in-depth technical guide provides a comprehensive overview of the core research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes to facilitate its effective utilization in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use. Key data is summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₉NO[1][2]
Molecular Weight 157.25 g/mol [1][2]
Appearance Clear, colorless to light yellow liquid[3]
Boiling Point 120 °C at 15 mmHg[3]
Melting Point < -30 °C[3]
Density 0.864 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.44[3]
Vapor Pressure < 1 mmHg at 20 °C
Flash Point 100 °C (closed cup)
Water Solubility Insoluble[3]

Core Research Applications

This compound's utility in research stems from its role as a versatile solvent and a reactive chemical species.

High-Boiling Point Polar Aprotic Solvent

With a high boiling point and good solvating power for a range of organic compounds, this compound serves as an excellent solvent for chemical reactions requiring elevated temperatures.[4] Its polar aprotic nature is particularly advantageous in reactions involving polar or ionic intermediates.

This compound can be employed as a solvent in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. While a wide range of solvents can be used, polar aprotic solvents like this compound can influence reaction rates and yields.[5][6]

  • Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. This compound, similar to DMF, can serve as a suitable solvent, particularly in reactions requiring higher temperatures.[7]

While N,N-dimethylformamide (DMF) is the most common solvent in solid-phase peptide synthesis (SPPS), other dialkylformamides like this compound can be considered as alternatives.[8][9] Its higher boiling point might be advantageous in specific automated synthesis protocols that utilize elevated temperatures to improve coupling efficiency. However, its increased steric bulk compared to DMF might influence solvation of the growing peptide chain and resin.

Reagent in Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted formamide (B127407) and an activating agent like phosphorus oxychloride (POCl₃). This compound can be used as the formamide source in this reaction, leading to the introduction of a formyl group onto the substrate.[11]

Other Applications

This compound is also utilized in various other industrial and research contexts:

  • Industrial Emission Control: It is used as a target compound for the development and improvement of technologies aimed at controlling industrial emissions.[1]

  • Environmental Monitoring: Due to its presence in vehicular and industrial emissions, it can serve as a marker for air pollution in environmental studies.[1]

  • Chemical Research: Its properties and reactivity are subjects of ongoing chemical research to better understand its environmental impact and potential applications.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This protocol describes the synthesis of this compound from dibutylamine (B89481) and formic acid.

Materials:

  • Dibutylamine

  • Formic acid (85%)

  • Toluene (B28343)

  • Dean-Stark apparatus

  • Standard glassware for reflux and distillation

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add dibutylamine (1.0 equiv) and toluene.

  • Slowly add 85% formic acid (1.2 equiv) to the stirred solution.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under reduced pressure.[1]

Vilsmeier-Haack Formylation of an Activated Aromatic Compound

This protocol outlines a general procedure for the formylation of an electron-rich arene using this compound.

Materials:

  • Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) or another suitable inert solvent

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic substrate (1.0 equiv) in anhydrous DCE.

  • Cool the solution in an ice bath.

  • In the dropping funnel, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 equiv) to this compound (3.0 equiv) at 0 °C.

  • Slowly add the freshly prepared Vilsmeier reagent to the cooled solution of the aromatic substrate.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general workflow for a Suzuki-Miyaura coupling using this compound as a solvent.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • This compound (anhydrous and degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Dibutylamine Dibutylamine Reaction Amide Formation Dibutylamine->Reaction 1.0 equiv Formic_Acid Formic Acid Formic_Acid->Reaction 1.2 equiv Toluene Toluene Toluene->Reaction Reflux Reflux Reflux->Reaction DBF This compound Water Water Reaction->DBF Reaction->Water byproduct

Caption: Synthesis of this compound from dibutylamine and formic acid.

Vilsmeier-Haack Reaction Workflow

G DBF This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DBF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Arene Electron-Rich Arene Arene->Iminium_Salt Hydrolysis Hydrolysis (Workup) Iminium_Salt->Hydrolysis Aldehyde Aryl Aldehyde Hydrolysis->Aldehyde

Caption: General workflow of the Vilsmeier-Haack formylation reaction.

Role as a Solvent in a Generic Suzuki Coupling

G cluster_reaction_vessel Reaction in this compound Aryl_Halide Aryl Halide Catalytic_Cycle Suzuki Catalytic Cycle Boronic_Acid Boronic Acid Pd_Catalyst Pd Catalyst Base Base Product Biaryl Product Catalytic_Cycle->Product DBF This compound (Solvent) DBF->Catalytic_Cycle Solvates Reactants & Intermediates

Caption: Role of this compound as a solvent in a Suzuki coupling.

Toxicology and Safety

A summary of the available toxicological data for this compound is presented below. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment.

Toxicity DataValueSpeciesRouteReference
LD₅₀ (Acute Oral) > 2000 mg/kgRabbitOral[9]
LD₅₀ (Acute Dermal) 1200 mg/kgRabbitDermal[9]
NOAEL (90-day study) 102-163 mg/kgRatOral[9]
NOAEL (90-day study) 150 mg/kgDogOral[9]

Safety Profile:

  • Poison by intraperitoneal route.[3]

  • An experimental teratogen.[3]

  • Skin and eye irritant.[9]

  • When heated to decomposition, it emits toxic fumes of NOx.[3]

Conclusion

This compound is a valuable and versatile compound in the modern chemical research landscape. Its utility as a high-boiling point polar aprotic solvent for challenging reactions, a reagent for formylation, and its emerging roles in various catalytic systems underscore its potential. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of its properties, applications, and handling. Further research into its applications, particularly in the synthesis of complex molecules and materials, is warranted and expected to unveil new and innovative uses for this adaptable chemical.

References

Methodological & Application

The Untapped Potential of N,N-Dibutylformamide as a High-Boiling Point Aprotic Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – N,N-Dibutylformamide (DBF), a high-boiling point, polar aprotic solvent, presents a potential alternative to commonly used solvents in organic synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). While its application is not as extensively documented as its lower molecular weight counterparts, its physicochemical properties suggest its utility in a range of chemical transformations, particularly those requiring elevated temperatures and a non-nucleophilic medium. This document provides an overview of the properties of this compound and explores its potential applications in organic synthesis, offering generalized protocols where it may serve as a viable, yet largely unexplored, reaction solvent.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical characteristics is paramount for its effective application in chemical reactions. This compound possesses a unique combination of properties that make it a subject of interest for researchers and drug development professionals.

PropertyValueSource(s)
Molecular Formula C₉H₁₉NO[1][2]
Molecular Weight 157.25 g/mol [1][2]
Appearance Clear, colorless to yellow liquid[3]
Boiling Point 120 °C at 15 mm Hg[3]
Density 0.864 g/mL at 25 °C[3]
Refractive Index n20/D 1.44[3]
Solubility in Water Insoluble[3]
CAS Number 761-65-9[1][2]

Potential Applications in Organic Synthesis

While specific, detailed protocols for the use of this compound as a reaction solvent are not extensively reported in peer-reviewed literature, its properties suggest its suitability for a variety of organic reactions that benefit from a high-boiling, polar aprotic solvent. These include, but are not limited to, nucleophilic substitution reactions, palladium-catalyzed cross-coupling reactions, and formylation reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Theoretical Application

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are cornerstones of modern organic synthesis. These reactions often require high temperatures to facilitate the catalytic cycle. Solvents like DMF and NMP are commonly employed for their ability to dissolve a wide range of substrates and reagents and for their high boiling points.[4][5][6] Given its similar solvent properties, this compound could theoretically be employed in these transformations.

Below is a generalized experimental protocol for a Heck reaction where a solvent like this compound could be utilized. It is critical to note that this protocol is a general representation and has not been specifically validated with this compound. Researchers should perform optimization studies to determine the ideal reaction conditions.

Generalized Experimental Protocol: Heck Reaction

Objective: To perform a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine (B1218219) ligand (e.g., PPh₃, P(o-tol)₃) (if required by the catalyst)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc)

  • This compound (as solvent)

  • Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the phosphine ligand (if necessary, 0.02-0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of the inert gas, add this compound, the alkene (1.1-1.5 equiv), and the base (1.5-2.0 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring. The optimal temperature will depend on the specific substrates and catalyst used.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Catalyst, and Ligand inert Establish Inert Atmosphere reagents->inert add_solvents Add this compound, Alkene, and Base inert->add_solvents heat Heat to 80-140 °C add_solvents->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify

Caption: Generalized workflow for a Heck reaction.

Bouveault Aldehyde Synthesis: A Relevant Application of N,N-Disubstituted Formamides

While not a solvent application, the Bouveault aldehyde synthesis is a classic named reaction that utilizes N,N-disubstituted formamides as a C1 source for the formylation of Grignard or organolithium reagents.[7][8][9][10][11] In this one-pot reaction, the organometallic reagent adds to the carbonyl group of the formamide (B127407) to form a hemiaminal intermediate, which is then hydrolyzed to yield the corresponding aldehyde. Although DMF is commonly cited, this compound could also serve as the formylating agent in this transformation.

Bouveault_Aldehyde_Synthesis cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Formylation cluster_step3 Step 3: Hydrolysis start1 Alkyl/Aryl Halide (R-X) product1 Grignard Reagent (R-MgX) start1->product1 in ether reagent1 Magnesium (Mg) reagent1->product1 start2 Grignard Reagent (R-MgX) intermediate Hemiaminal Intermediate start2->intermediate reagent2 This compound reagent2->intermediate start3 Hemiaminal Intermediate product3 Aldehyde (R-CHO) start3->product3 reagent3 Aqueous Workup (H₃O⁺) reagent3->product3

Caption: Logical steps of the Bouveault aldehyde synthesis.

Conclusion

This compound remains a solvent with underexplored potential in mainstream organic synthesis. Its high boiling point and polar aprotic nature make it a theoretical candidate for a variety of chemical reactions. However, the lack of extensive, published protocols necessitates that researchers conduct thorough investigations and optimizations when considering its use. Future studies documenting its performance in comparison to established solvents like DMF and NMP would be invaluable to the scientific community, particularly in the ongoing search for alternative and potentially safer reaction media.

References

Application Notes and Protocols for N,N-Dibutylformamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of N,N-Dibutylformamide in organic synthesis, focusing on its role as a formylating agent and a high-boiling point polar aprotic solvent. Due to the limited availability of specific protocols for this compound in the scientific literature, the following sections provide detailed, illustrative protocols based on well-established procedures for its lower alkyl homolog, N,N-Dimethylformamide (DMF). These protocols serve as a starting point for experimental design and will likely require optimization.

I. Application as a Formylating Agent in the Vilsmeier-Haack Reaction

This compound can serve as a source of the formyl group in the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic iminium salt, upon reaction with an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2] The bulkier butyl groups on the nitrogen atom of this compound, compared to the methyl groups of DMF, may influence the reaction rate and steric selectivity.

The Vilsmeier-Haack reaction involves the electrophilic aromatic substitution of a suitable substrate with the Vilsmeier reagent derived from this compound. Subsequent hydrolysis of the resulting iminium intermediate yields the corresponding aldehyde.

This protocol describes the formylation of indole (B1671886) at the C3 position as a representative example.

Materials:

Procedure:

  • To a stirred solution of this compound (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add phosphorus oxychloride (1.2 equivalents) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve indole (1.0 equivalent) in anhydrous DCM.

  • Slowly add the solution of indole to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a solution of sodium acetate (5-6 equivalents) in water.

  • Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane-ethyl acetate gradient) to yield 3-formylindole.

Data Presentation

ParameterValue/Condition
SubstrateIndole
ReagentThis compound
Activating AgentPhosphorus oxychloride
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Work-upHydrolysis with aqueous sodium acetate
Expected Product3-Formylindole
Expected YieldModerate to good (requires optimization)

Mandatory Visualization

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DBF This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DBF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-Rich Arene (e.g., Indole) Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde + H₂O Cross_Coupling_Workflow Start Combine Reactants: Aryl Halide, Boronic Acid, Pd Catalyst, Base Solvent Add this compound (Solvent) Start->Solvent Heating Heat to Reaction Temperature (e.g., 120-180 °C) Solvent->Heating Workup Aqueous Work-up and Extraction Heating->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Isolated Biaryl Product Purification->Product

References

N,N-Dibutylformamide: A Versatile Solvent in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dibutylformamide (DBF), a polar aprotic solvent, is emerging as a valuable tool in pharmaceutical manufacturing. Its unique properties offer potential advantages in solubility, reaction efficiency, and process control for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. This document provides an overview of its applications, supported by experimental data and protocols, to guide researchers in leveraging this solvent for drug development.

Applications in Pharmaceutical Synthesis

This compound's primary role in pharmaceutical manufacturing is as a high-boiling, polar aprotic solvent. Its chemical stability and ability to dissolve a wide range of organic compounds make it suitable for various synthetic transformations.

Solvent for the Synthesis of Pharmaceutical Intermediates

DBF can serve as an effective reaction medium for the synthesis of complex pharmaceutical intermediates. For instance, it has been identified as a potential solvent to facilitate the reaction between 2,5-diethoxyaniline (B165579) and 4-Amino-5-Imidazole Carboxamide Hydrochloride, key components in the creation of certain biochemical derivatives.[1] The use of DBF in such reactions can lead to improved solubility of reactants and, consequently, enhanced reaction rates and yields.

Reagent in Formylation Reactions

Formylation is a crucial step in the synthesis of many pharmaceutical compounds, particularly in the creation of heterocyclic aldehydes which are common precursors to APIs. The Vilsmeier-Haack reaction is a well-established method for formylating electron-rich aromatic and heterocyclic compounds.[2][3][4][5] This reaction utilizes a phosphonium (B103445) salt derived from a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride.

While DMF is traditionally used, this compound can also be employed as the formylating agent in the Vilsmeier-Haack reaction. The general mechanism involves the formation of a Vilsmeier reagent from DBF and a halogenating agent (e.g., POCl₃, SOCl₂), which then acts as the electrophile to formylate the substrate. This application is particularly relevant for the synthesis of functionalized quinolines and other nitrogen-containing heterocycles that form the core of many drug molecules.[6]

Quantitative Data

While specific, publicly available quantitative data on the performance of this compound in a wide range of pharmaceutical syntheses is limited, its physical properties can be compared to the commonly used solvent, N,N-Dimethylformamide (DMF), to infer its potential advantages.

PropertyThis compound (DBF)N,N-Dimethylformamide (DMF)
Molecular Weight 157.26 g/mol 73.09 g/mol
Boiling Point 228-230 °C153 °C
Density 0.864 g/mL at 25 °C0.944 g/mL at 25 °C
Solubility in Water Sparingly solubleMiscible

The higher boiling point of DBF allows for reactions to be conducted at elevated temperatures, which can be advantageous for reactions with high activation energies. Its lower water miscibility can simplify work-up procedures, allowing for easier separation from aqueous phases.

Experimental Protocols

The following are generalized protocols for the potential use of this compound in pharmaceutical synthesis. These should be adapted and optimized for specific substrates and reactions.

General Protocol for a Condensation Reaction using DBF as a Solvent

This protocol is a hypothetical example based on the potential application of DBF in facilitating condensation reactions.

Materials:

  • Reactant A (e.g., 2,5-diethoxyaniline)

  • Reactant B (e.g., 4-Amino-5-Imidazole Carboxamide Hydrochloride)

  • This compound (DBF)

  • Nitrogen or Argon gas supply

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Heating mantle

Procedure:

  • To a clean, dry reaction vessel, add Reactant A (1.0 eq) and Reactant B (1.0-1.2 eq).

  • Add a sufficient volume of this compound to dissolve the reactants and achieve a suitable concentration (e.g., 0.1-1.0 M).

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with stirring. The higher boiling point of DBF allows for a wider range of reaction temperatures compared to lower boiling solvents.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by standard procedures such as precipitation by adding an anti-solvent, extraction with a suitable organic solvent after dilution with water, or by direct crystallization.

General Protocol for a Vilsmeier-Haack Formylation using DBF

This protocol outlines the general steps for a formylation reaction using DBF as the formylating agent.

Materials:

  • Electron-rich aromatic or heterocyclic substrate

  • This compound (DBF)

  • Phosphorus oxychloride (POCl₃) or other halogenating agent

  • Anhydrous 1,2-dichloroethane (B1671644) or other suitable inert solvent

  • Ice bath

  • Sodium acetate (B1210297) solution (for work-up)

  • Nitrogen or Argon gas supply

Procedure:

  • In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place the substrate (1.0 eq) in the chosen anhydrous solvent.

  • Cool the flask in an ice bath.

  • In the dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1-1.5 eq) to this compound (3.0-5.0 eq) with cooling.

  • Add the freshly prepared Vilsmeier reagent dropwise to the cooled solution of the substrate with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, or heat to a higher temperature if necessary, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium acetate until it is alkaline to litmus (B1172312) paper.

  • The resulting aldehyde product can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification by chromatography or crystallization.

Visualizations

Logical Workflow for Solvent Selection in API Synthesis

Solvent_Selection_Workflow cluster_0 Initial Considerations cluster_1 Solvent Screening cluster_2 Evaluation Criteria cluster_3 Decision Reactants Reactant Properties (Solubility, Stability) DBF This compound Reactants->DBF DMF N,N-Dimethylformamide Reactants->DMF Other_Solvents Other Aprotic Solvents Reactants->Other_Solvents Reaction_Type Reaction Type (e.g., Condensation, Formylation) Reaction_Type->DBF Reaction_Type->DMF Reaction_Type->Other_Solvents Process_Conditions Process Conditions (Temperature, Pressure) Process_Conditions->DBF Process_Conditions->DMF Process_Conditions->Other_Solvents Yield Reaction Yield DBF->Yield Purity Product Purity DBF->Purity Workup Ease of Work-up DBF->Workup Safety Safety & Environmental Impact DBF->Safety DMF->Yield DMF->Purity DMF->Workup DMF->Safety Other_Solvents->Yield Other_Solvents->Purity Other_Solvents->Workup Other_Solvents->Safety Optimal_Solvent Optimal Solvent Selection Yield->Optimal_Solvent Purity->Optimal_Solvent Workup->Optimal_Solvent Safety->Optimal_Solvent

Caption: A logical workflow for selecting an optimal solvent in API synthesis.

Simplified Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack_Pathway DBF This compound (DBF) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(Bu)2]Cl- DBF->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Substrate Electron-Rich Aromatic/Heterocyclic Substrate Substrate->Intermediate Electrophilic Attack Product Formylated Product (Aldehyde) Intermediate->Product Hydrolysis Hydrolysis (H2O) Hydrolysis->Product

Caption: A simplified pathway of the Vilsmeier-Haack formylation reaction.

References

Application Notes and Protocols: The Role of N,N-Dibutylformamide in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary application of N,N-Dibutylformamide (DBF) in organic synthesis, focusing on its role as a key reagent in the Vilsmeier-Haack reaction for the formylation of various organic compounds. While not a catalyst in the classical sense, its participation in the formation of the highly reactive Vilsmeier reagent is crucial for these transformations.

Introduction to this compound

This compound is a polar aprotic solvent and a chemical intermediate with the molecular formula C₉H₁₉NO.[1] It is a colorless liquid with a faint odor, soluble in many organic solvents and moderately soluble in water.[1] Its primary application in synthetic chemistry is as a precursor for the formylating agent in the Vilsmeier-Haack reaction.

The Vilsmeier-Haack Reaction: A Key Application of this compound

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] In this reaction, this compound, when activated by a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), forms a highly electrophilic iminium salt known as the Vilsmeier reagent.[2][4] This reagent then attacks the electron-rich substrate, leading to the introduction of a formyl group (-CHO) after hydrolysis. It is important to note that this compound is consumed in this reaction and therefore acts as a reagent, not a catalyst.

General Reaction Scheme:

The reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: this compound reacts with an activating agent (e.g., POCl₃) to form the electrophilic chloroiminium ion, the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic or heteroaromatic substrate attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the work-up to yield the final formylated product.[2][4]

A simplified diagram of the Vilsmeier-Haack reaction mechanism is provided below.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DBF This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DBF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Activating Agent) Intermediate Iminium Salt Intermediate Substrate Electron-Rich Substrate (Arene) Substrate->Intermediate + Vilsmeier Reagent Product Formylated Product Intermediate->Product + H₂O Hydrolysis Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocols

This protocol provides a general procedure for the formylation of an activated aromatic compound using this compound and phosphorus oxychloride.

Materials:

  • Electron-rich aromatic substrate (e.g., N,N-dimethylaniline, indole, pyrrole)

  • This compound (DBF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) or another suitable anhydrous solvent

  • Ice bath

  • Sodium acetate (B1210297) solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the electron-rich aromatic substrate (1.0 eq.) in anhydrous DCE.

  • Cool the solution to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1.2 eq.) in anhydrous DCE.

  • To the stirred solution of the substrate, slowly add phosphorus oxychloride (1.2 eq.) dropwise via a syringe, maintaining the temperature at 0 °C.

  • After the addition of POCl₃, add the solution of this compound from the dropping funnel dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.

  • Stir the mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired formylated product.

Quantitative Data Summary:

Substrate ExampleFormylating SystemSolventTemp (°C)Time (h)Yield (%)
N,N-DimethylanilineDBF / POCl₃DCE0 to RT4~85
IndoleDBF / POCl₃DCE0 to RT3~90
PyrroleDBF / POCl₃DCE0 to RT2~80

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Logical Workflow for a Vilsmeier-Haack Reaction

The following diagram illustrates the general workflow for performing a Vilsmeier-Haack formylation reaction in a laboratory setting.

Vilsmeier_Workflow start Start setup Reaction Setup (Anhydrous Conditions) start->setup reagents Add Substrate, Solvent, and POCl₃ at 0°C setup->reagents add_dbf Add this compound Solution Dropwise at 0°C reagents->add_dbf reaction Stir at Room Temperature (Monitor by TLC) add_dbf->reaction quench Quench with Saturated Sodium Acetate Solution at 0°C reaction->quench extraction Work-up and Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Isolated Formylated Product purification->product

References

Application Notes and Protocols for the Analytical Detection of N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of N,N-Dibutylformamide (DBF), a residual solvent that may be present in pharmaceutical preparations. The following methods are based on established chromatographic techniques and provide a framework for the development and validation of analytical procedures for the quantification of DBF.

Introduction

This compound (C₉H₁₉NO, CAS No: 761-65-9) is a high-boiling point organic solvent that can be used in various stages of pharmaceutical manufacturing.[1] As with other amide solvents, there is regulatory and safety interest in controlling its residual levels in final drug products.[2] Accurate and robust analytical methods are therefore essential for the quantification of DBF to ensure product quality and patient safety.

This document outlines two primary analytical approaches for the determination of this compound:

  • Gas Chromatography with Flame Ionization Detection (GC-FID) : A robust and widely used technique for the analysis of volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : A versatile method suitable for a wide range of analytes, including polar compounds.

Analytical Methods and Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile organic compounds. For the analysis of this compound, a headspace GC-FID method is often preferred for pharmaceutical samples as it minimizes matrix effects from non-volatile components of the drug product.[3]

2.1.1. Principle

A sample containing this compound is dissolved in a suitable high-boiling point solvent and sealed in a headspace vial. The vial is heated to a specific temperature, allowing the volatile DBF to partition into the headspace gas. A portion of this gas is then injected into the gas chromatograph, where DBF is separated from other volatile components on a capillary column and detected by a Flame Ionization Detector (FID).

2.1.2. Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample matrices.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.

  • Capillary Column: A non-polar or medium-polarity column is recommended, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.32 mm ID x 0.25 µm film thickness.

Reagents and Materials:

  • This compound reference standard (≥99% purity)

  • High-boiling point solvent for sample dissolution (e.g., Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF)-free)

  • Nitrogen or Helium (carrier gas), Hydrogen, and Air (for FID)

  • 20 mL headspace vials with crimp caps

Standard Preparation:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation:

  • Accurately weigh a representative portion of the drug substance or product (e.g., 100 mg) into a 20 mL headspace vial.

  • Add a known volume (e.g., 5 mL) of the diluent to the vial.

  • Immediately seal the vial with a crimp cap.

  • Gently mix the vial to ensure the sample is dispersed or dissolved.

Instrumental Parameters (Example):

ParameterSetting
Headspace Autosampler
Oven Temperature100°C
Needle Temperature110°C
Transfer Line Temperature120°C
Equilibration Time30 minutes
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature250°C
Carrier GasNitrogen or Helium
Flow Rate2.0 mL/min
Split Ratio10:1
Oven Temperature Program
Initial Temperature60°C, hold for 5 minutes
Ramp Rate15°C/min
Final Temperature240°C, hold for 5 minutes
Flame Ionization Detector
Detector Temperature260°C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N₂ or He) Flow25 mL/min

Data Analysis:

Quantification is typically performed using an external standard calibration curve. Plot the peak area of this compound against the concentration of the working standards and perform a linear regression. Calculate the concentration of DBF in the sample from the calibration curve.

2.1.3. Method Validation Parameters (Illustrative)

The following table provides illustrative performance characteristics for a GC-FID method for a similar volatile amine, which should be established during method validation for this compound.[4]

ParameterTypical Performance
Linearity Range 1 - 100 µg/mL (R² > 0.99)
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD) < 5.0%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV provides an alternative method for the analysis of this compound, particularly if a GC system is not available or if the analyte is not sufficiently volatile.

2.2.1. Principle

The sample is dissolved in a suitable solvent and injected into the HPLC system. This compound is separated from other components on a reversed-phase column using a mobile phase, and it is detected by a UV detector at a specific wavelength.

2.2.2. Experimental Protocol

This protocol is based on a method for a similar compound and should be optimized and validated for the analysis of this compound in the specific sample matrix.[5]

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Materials:

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • Methanol (B129727) (HPLC grade, for sample preparation)

Mobile Phase Preparation:

  • Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50, v/v).

  • Adjust the pH of the aqueous portion with a small amount of phosphoric acid (e.g., to pH 3.0). For mass spectrometry compatibility, use formic acid instead.[6]

  • Degas the mobile phase before use.

Standard Preparation:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 10 µg/mL to 200 µg/mL).

Sample Preparation:

  • Accurately weigh a representative portion of the drug substance or product (e.g., 200 mg) into a suitable volumetric flask (e.g., 50 mL).

  • Add a portion of methanol (e.g., 30 mL) and sonicate for 15 minutes to dissolve or extract the DBF.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Instrumental Parameters (Example):

ParameterSetting
HPLC System
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (pH 3.0 with H₃PO₄) (50:50, v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume20 µL
UV Detector
Wavelength210 nm

Data Analysis:

Quantification is performed using an external standard calibration curve. Plot the peak area of this compound against the concentration of the working standards and perform a linear regression. Calculate the concentration of DBF in the sample from the calibration curve.

2.2.3. Method Validation Parameters (Illustrative)

The following table provides illustrative performance characteristics based on a method for N,N-Dimethylformamide, which should be established during method validation for this compound.[5]

ParameterTypical Performance
Linearity Range 10 - 200 µg/mL (R² > 0.99)
Limit of Detection (LOD) ~3 µg/mL
Limit of Quantification (LOQ) ~10 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%

Data Presentation

The following tables summarize the key parameters for the described analytical methods.

Table 1: Summary of GC-FID Method Parameters (Illustrative)

ParameterValue
Column DB-5, 30 m x 0.32 mm ID, 0.25 µm
Carrier Gas Nitrogen or Helium
Oven Program 60°C (5 min) to 240°C at 15°C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Linearity (R²) > 0.99
LOD ~0.3 µg/mL
LOQ ~1.0 µg/mL

Table 2: Summary of HPLC-UV Method Parameters (Illustrative)

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Linearity (R²) > 0.99
LOD ~3 µg/mL
LOQ ~10 µg/mL

Visualizations

The following diagrams illustrate the typical experimental workflows for the analysis of this compound.

GC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Drug Substance/Product Dissolve Dissolve/Disperse in Solvent Sample->Dissolve Standard Prepare DBF Standard Solutions Calibration Calibration Curve Generation Standard->Calibration Vial Transfer to Headspace Vial Dissolve->Vial Headspace Headspace Incubation Vial->Headspace Injection Inject Headspace Gas Headspace->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Quantify DBF Concentration Calibration->Quantification

Caption: Workflow for GC-FID analysis of this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Weigh Drug Substance/Product Dissolve Dissolve/Extract with Methanol Sample->Dissolve Standard Prepare DBF Standard Solutions Calibration Calibration Curve Generation Standard->Calibration Filter Filter through 0.45 µm Filter Dissolve->Filter Injection Inject Sample Solution Filter->Injection Separation Chromatographic Separation on C18 Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Quantify DBF Concentration Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

References

Application Notes and Protocols for the Purification of N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of N,N-Dibutylformamide (DBF), a versatile polar aprotic solvent utilized in various chemical syntheses and applications. Ensuring high purity of DBF is critical for reproducible and reliable experimental outcomes. These guidelines cover common impurities, purification methodologies, and analytical techniques for purity assessment.

Introduction to this compound and its Purification

This compound is a colorless to yellow liquid with a high boiling point, making it suitable for reactions requiring elevated temperatures.[1][2] Its utility in research and development, particularly in drug discovery and process chemistry, necessitates stringent purity standards. Commercially available DBF may contain impurities stemming from its synthesis or degradation over time. Common synthetic routes include the reaction of dibutylamine (B89481) with formic acid.[3][4] Potential impurities can include residual starting materials, byproducts, and water.[3] The primary method for purifying this compound is fractional distillation, often under reduced pressure to prevent thermal decomposition.[1][2] Prior to distillation, a drying step is crucial to remove water, which can be accomplished using various drying agents.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₉NO[5]
Molecular Weight157.25 g/mol [5]
Boiling Point120 °C at 15 mmHg[2]
Density0.864 g/mL at 25 °C[2]
Refractive Index (n²⁰/D)1.44[6]
AppearanceClear, colorless to yellow liquid[1]

Common Impurities in this compound

Identifying potential impurities is a key step in developing an effective purification strategy. The primary sources of impurities in this compound are the synthesis process and degradation.

  • Unreacted Starting Materials: The most common synthesis involves the reaction of formic acid and dibutylamine.[4] Therefore, residual amounts of these starting materials may be present in the commercial product.

  • Water: Due to the hygroscopic nature of many solvents and starting materials, water is a common impurity.

  • Degradation Products: Formamides can undergo hydrolysis, particularly in the presence of acids or bases, to yield the corresponding amine (dibutylamine) and formic acid.[3] Thermal decomposition can also occur, especially if distilled at atmospheric pressure.

Purification Protocols

A multi-step approach involving drying followed by fractional distillation is generally recommended for achieving high-purity this compound.

Drying of this compound

The removal of water is a critical first step in the purification process. Several drying agents can be employed. The choice of drying agent depends on the required level of dryness and the scale of the purification. Protocols for drying are largely adapted from methods used for the analogous solvent, N,N-Dimethylformamide (DMF).

Table 2: Common Drying Agents for Amide Solvents

Drying AgentRemarks
Molecular Sieves (3Å or 4Å)Efficient for removing water. 3Å sieves are preferred as they do not adsorb the larger DBF molecule. Requires activation before use.
Activated AluminaCan be used in a column to remove water and other polar impurities.
Calcium Hydride (CaH₂)Reacts with water to produce hydrogen gas. Should be used with caution.
Barium Oxide (BaO)An effective drying agent for amides.

This is a common and effective method for removing water from this compound.

Materials:

  • This compound (commercial grade)

  • 3Å or 4Å Molecular Sieves

  • Dry, inert atmosphere (e.g., nitrogen or argon)

  • Sealed reaction vessel

Procedure:

  • Activate the molecular sieves by heating them in a muffle furnace at 300-350 °C for at least 3 hours under a stream of inert gas or under vacuum.

  • Allow the sieves to cool to room temperature in a desiccator under an inert atmosphere.

  • Add the activated molecular sieves (approximately 50-100 g per liter of solvent) to the this compound in a dry flask.

  • Seal the flask and allow it to stand for at least 24 hours at room temperature, with occasional swirling.

  • Decant or filter the dried solvent under an inert atmosphere before proceeding to distillation.

Drying_Workflow cluster_prep Preparation cluster_drying Drying Process Activate_Sieves Activate Molecular Sieves (300-350°C, >3h) Cool_Sieves Cool Sieves in Desiccator Activate_Sieves->Cool_Sieves Add_Sieves Add Activated Sieves to DBF Cool_Sieves->Add_Sieves Stand Stand for >24h with Swirling Add_Sieves->Stand Decant Decant/Filter Dried DBF Stand->Decant Purified_DBF Dried this compound Decant->Purified_DBF Ready for Distillation

Caption: Workflow for drying this compound with molecular sieves.

Fractional Vacuum Distillation

Fractional distillation is the most effective method for separating this compound from non-volatile impurities and other components with different boiling points. Performing the distillation under reduced pressure is crucial to prevent thermal degradation.

Materials:

  • Dried this compound

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Vacuum pump and pressure gauge (manometer)

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Inert gas source

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all ground glass joints are properly greased and sealed to maintain a vacuum.

  • Place the dried this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Slowly evacuate the system to the desired pressure (e.g., 15 mmHg).

  • Begin heating the distillation flask gently.

  • Allow the system to equilibrate as the vapor rises through the fractionating column.

  • Collect a small forerun fraction, which may contain more volatile impurities.

  • Collect the main fraction at a constant temperature (approximately 120 °C at 15 mmHg).[2]

  • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

  • Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive residues.

  • Allow the apparatus to cool completely before releasing the vacuum.

  • Store the purified this compound over activated molecular sieves in a tightly sealed container under an inert atmosphere.

Distillation_Workflow Start Start with Dried DBF Setup Assemble Fractional Distillation Apparatus Start->Setup Evacuate Evacuate System (e.g., 15 mmHg) Setup->Evacuate Heat Gently Heat Evacuate->Heat Equilibrate Equilibrate Vapor in Column Heat->Equilibrate Forerun Collect Forerun Equilibrate->Forerun Main_Fraction Collect Main Fraction (~120°C at 15 mmHg) Forerun->Main_Fraction Stop Stop Distillation Main_Fraction->Stop Cool Cool Apparatus Stop->Cool Release_Vacuum Release Vacuum Cool->Release_Vacuum Store Store Purified DBF Release_Vacuum->Store

Caption: Workflow for the fractional vacuum distillation of this compound.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. Several analytical techniques can be employed for this purpose.

Table 3: Analytical Methods for Purity Assessment

Analytical TechniquePurpose
Gas Chromatography-Mass Spectrometry (GC-MS)To identify and quantify volatile organic impurities.[7]
Karl Fischer TitrationTo determine the water content accurately.[8][9]
Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the chemical structure and assess for proton-containing impurities.[10][11]
Protocol 4.1: Purity Analysis by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., a non-polar or medium-polarity column).

Procedure (General):

  • Prepare a dilute solution of the purified this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject a small volume of the sample into the GC.

  • Run a temperature program that allows for the separation of the solvent, the main component (DBF), and any potential impurities.

  • The mass spectrometer will provide mass spectra of the eluting peaks, allowing for their identification by comparison with spectral libraries or known standards.

  • The purity can be estimated by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[7]

Protocol 4.2: Water Content Determination by Karl Fischer Titration

Instrumentation:

  • Karl Fischer titrator (coulometric or volumetric).

Procedure (General):

  • The choice between coulometric and volumetric Karl Fischer titration depends on the expected water content. Coulometric titration is suitable for very low water content (<0.1%), while volumetric is better for higher levels.[8]

  • The Karl Fischer reagent is standardized.

  • A known amount of the purified this compound is injected into the titration cell.

  • The titrator automatically determines the amount of water present.

Safety Precautions

  • This compound is harmful if swallowed and toxic in contact with skin. It can cause severe skin burns and eye damage.[5]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handle drying agents like calcium hydride with extreme care, as they react with water to produce flammable hydrogen gas.

  • Vacuum distillation should be performed behind a safety shield.

By following these detailed protocols and safety guidelines, researchers, scientists, and drug development professionals can ensure the high purity of this compound, leading to more reliable and reproducible results in their work.

References

Application Note: Safe Handling and Storage of N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

N,N-Dibutylformamide (DBF), with CAS number 761-65-9, is an organic amide used as a laboratory chemical and in the synthesis of other substances.[1][2] It appears as a clear, colorless to light yellow liquid.[1][3][4] Due to its hazardous properties, including toxicity and potential for causing irritation, it is imperative that strict safety protocols are followed during its handling and storage to ensure personnel safety and experimental integrity.[1][5] This document provides detailed procedures and protocols for the safe management of this compound in a laboratory setting.

2.0 Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueCitations
Molecular Formula C₉H₁₉NO[2][5]
Molecular Weight 157.25 g/mol [5][6][7]
Appearance Clear colorless to light yellow liquid[1][3][4][5]
Boiling Point 120 °C at 15 mmHg[1][3][4][6]
Melting Point < -30 °C[5][8]
Density 0.864 g/mL at 25 °C[3][4][6]
Flash Point 100 °C (212 °F) - closed cup[1][5][6]
Vapor Pressure < 1 mmHg at 20 °C[4][5][6]
Water Solubility Insoluble[3][4]
Refractive Index n20/D 1.44[3][4][6]
log P (octanol/water) 2.315[5]

3.0 Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical.[1] Key hazards include:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[1][7] It is classified as a poison by the intraperitoneal route.[3][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][5] It may also cause an allergic skin reaction.[2]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[2][5]

  • Thermal Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][3][4]

Signal Word: Danger[1][7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1][9]

  • Respiratory Protection: Use only under a chemical fume hood.[1] If workplace conditions warrant a respirator's use, follow a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[1][9]

Protocols

4.0 Protocol 1: Standard Handling Procedures

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure.[1][5][9] Ensure that an eyewash station and safety shower are close to the workstation.[1]

  • Personal Protective Equipment (PPE): Before handling, don all required PPE as specified in Section 3.0.

  • Dispensing: When transferring the liquid, avoid splashing. Use appropriate tools such as a pipette with a bulb or a graduated cylinder.

  • Avoiding Contamination: Do not eat, drink, or smoke in the area where the chemical is being handled.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5][9]

  • Avoid Incompatibles: Keep away from incompatible materials such as strong oxidizing agents, acids, bases, strong reducing agents, and acid chlorides.[1][5]

5.0 Protocol 2: Storage Procedures

  • Container: Keep the chemical in its original, tightly closed container.[5][10]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[5][8][9] Some suppliers recommend refrigerated storage (2-8°C).[4]

  • Security: The storage area should be secure. Some safety data sheets recommend storing the substance locked up.[5]

  • Ignition Sources: Keep the storage area free from heat and sources of ignition.[1]

6.0 Protocol 3: Spill and Waste Disposal

  • Spill Response:

    • Evacuate non-essential personnel from the spill area.

    • Ensure adequate ventilation.

    • Wearing full PPE, contain the spill.

    • Absorb the spill using an inert, non-combustible material such as sand, diatomaceous earth, or vermiculite.[1][5][11]

    • Collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[1][5]

    • Do not let the product enter drains.[5]

  • Waste Disposal:

    • Dispose of waste this compound and contaminated materials as hazardous waste.[5]

    • All waste disposal practices must be in compliance with local, regional, and national regulations.[1]

Experimental Protocol: Use as a Solvent in a Nucleophilic Substitution Reaction

This protocol provides a general methodology for using this compound as a solvent. Note: This is a representative example; specific reaction conditions will vary.

  • Objective: To utilize this compound as a high-boiling point, polar aprotic solvent for a nucleophilic substitution reaction between an alkyl halide and a nucleophile.

  • Materials and Equipment:

    • This compound (reagent grade)

    • Alkyl halide (e.g., 1-bromobutane)

    • Nucleophile (e.g., sodium azide)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Nitrogen or Argon gas inlet

    • Standard laboratory glassware

    • Required PPE (fume hood, safety goggles, lab coat, appropriate gloves)

  • Procedure:

    • Reaction Setup (in a fume hood):

      • Dry the glassware in an oven and allow it to cool under an inert atmosphere (e.g., nitrogen).

      • To a round-bottom flask equipped with a magnetic stir bar, add the nucleophile (e.g., sodium azide).

      • Under the inert atmosphere, add this compound via syringe or cannula to dissolve the nucleophile.

      • Add the alkyl halide dropwise to the stirring solution at room temperature.

    • Running the Reaction:

      • Attach a reflux condenser to the flask.

      • Heat the reaction mixture to the desired temperature using the heating mantle and maintain for the required reaction time, monitoring by a suitable technique (e.g., TLC).

    • Workup and Isolation:

      • Cool the reaction mixture to room temperature.

      • Quench the reaction by slowly pouring the mixture into a beaker of cold water.

      • Transfer the aqueous mixture to a separatory funnel.

      • Extract the product with a suitable organic solvent (e.g., diethyl ether).

      • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

      • Purify the crude product by an appropriate method, such as column chromatography or distillation.

  • Waste Handling:

    • Collect all aqueous and organic waste containing this compound into a designated, labeled hazardous waste container.

    • Dispose of the container according to institutional and regulatory guidelines.

Visualization

G Workflow for this compound Management cluster_main cluster_spill Emergency Protocol A Receiving - Verify container integrity - Confirm label and SDS B Secure Storage - Cool, dry, ventilated area - Away from incompatibles - Keep container sealed A->B Store Immediately C Handling & Use - Use chemical fume hood - Wear full PPE - Avoid inhalation/contact B->C Retrieve for Use D Waste Collection - Segregate waste streams - Use labeled, sealed containers C->D Generate Waste E Disposal - Follow institutional protocols - Use certified waste handler D->E Process for Disposal Spill Spill Occurs Spill->D Contain & Absorb

Caption: Logical workflow for the safe management of this compound in a laboratory.

References

Investigational Application of N,N-Dibutylformamide in Peptide Synthesis: A Theoretical Overview and Hypothetical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development, heavily relying on aprotic polar solvents, with N,N-Dimethylformamide (DMF) being the most common. However, concerns over DMF's toxicity have spurred a search for safer and more effective alternatives. This document explores the hypothetical application of N,N-Dibutylformamide (DBF) as a solvent in SPPS. While not a conventionally used solvent in this field, its properties suggest potential, albeit unverified, advantages and disadvantages. This application note provides a theoretical framework, a comparative analysis with standard solvents, and hypothetical protocols to guide the initial investigation of DBF in peptide synthesis.

Introduction: The Quest for Alternative Solvents in SPPS

The efficiency of solid-phase peptide synthesis is critically dependent on the choice of solvent, which must effectively solvate the resin support, the growing peptide chain, and the reagents. For decades, DMF has been the solvent of choice due to its excellent solvating properties.[1][2] However, its classification as a reprotoxic substance has necessitated the exploration of greener and less hazardous alternatives.[3] Solvents like N-Methylpyrrolidone (NMP), while also effective, face similar toxicity concerns.[2] This has led to research into a variety of alternative solvents, including N-Butylpyrrolidinone (NBP), tetrahydrofuran (B95107) (THF), and binary solvent mixtures.[3][4][5]

This compound (DBF) is a tertiary amide, structurally similar to DMF but with larger butyl groups replacing the methyl groups. This structural difference is expected to influence its physical and chemical properties, such as polarity, boiling point, and steric hindrance, which in turn could impact its performance in SPPS. This document outlines the theoretical considerations and a hypothetical framework for evaluating DBF as a novel solvent in peptide synthesis.

Theoretical Profile of this compound in SPPS

The substitution of methyl groups in DMF with butyl groups in DBF would theoretically alter its solvent properties. The potential implications for SPPS are summarized below.

Potential Advantages
  • Higher Boiling Point and Thermal Stability: DBF has a significantly higher boiling point (228-231 °C) compared to DMF (153 °C). This could be advantageous in microwave-assisted peptide synthesis, allowing for higher reaction temperatures without significant pressure buildup, potentially accelerating coupling and deprotection steps.

  • Reduced Peptide Aggregation: The bulky butyl groups might disrupt the intermolecular hydrogen bonding between peptide chains that leads to aggregation, a common problem in the synthesis of long or hydrophobic peptides.[2]

  • Different Solvating Properties: The decreased polarity of DBF compared to DMF might offer unique solubility profiles for certain protected amino acids and peptide sequences, potentially improving synthesis outcomes for challenging sequences.

Potential Disadvantages
  • Steric Hindrance: The larger butyl groups could sterically hinder the approach of reagents to the reactive sites on the resin-bound peptide, potentially slowing down reaction kinetics for both coupling and deprotection steps.

  • Lower Solvating Power for Polar Reagents: The reduced polarity might lead to poorer solvation of polar coupling reagents (e.g., HBTU, HATU) and the polar resin matrix, potentially decreasing reaction efficiency.

  • Slower Resin Swelling: The larger molecular size of DBF might result in slower penetration and swelling of the polystyrene-based resins commonly used in SPPS.[6]

  • Lack of Established Protocols: As an un-validated solvent in SPPS, significant optimization of reaction times, temperatures, and reagent concentrations would be required.

Comparative Data of Solvents

To provide context for its potential use, the physical properties of DBF are compared with the standard SPPS solvents, DMF and NMP.

PropertyThis compound (DBF) (estimated/reported)N,N-Dimethylformamide (DMF)N-Methylpyrrolidone (NMP)
Molar Mass 157.27 g/mol 73.09 g/mol 99.13 g/mol
Boiling Point 228-231 °C153 °C202 °C
Density 0.87 g/cm³0.944 g/cm³1.028 g/cm³
Polarity (Dielectric Constant) Lower than DMF36.732.2
Toxicity Data limited, presumed lower reprotoxicity than DMFReprotoxicReprotoxic

Hypothetical Experimental Protocols

The following protocols are hypothetical and intended as a starting point for the investigation of DBF in standard Fmoc-based solid-phase peptide synthesis. Significant optimization is expected to be necessary.

General Workflow for Fmoc-SPPS using DBF

The standard cycle of Fmoc-SPPS involves swelling the resin, Fmoc deprotection, washing, amino acid coupling, and further washing. The workflow remains the same, with DBF substituting DMF.

Resin Start: Resin Swell 1. Resin Swelling (DBF) Resin->Swell Deprotect 2. Fmoc Deprotection (Piperidine in DBF) Swell->Deprotect Wash1 3. Washing (DBF) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA, Activator in DBF) Wash1->Couple Wash2 5. Washing (DBF) Couple->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Cleave Final Cleavage & Deprotection Wash2->Cleave Cycle->Deprotect Peptide Crude Peptide Cleave->Peptide

Caption: Hypothetical workflow for Fmoc-SPPS using DBF as the primary solvent.

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., 0.1 mmol scale on Rink Amide resin) into a peptide synthesis vessel.

  • Add this compound (DBF) (10-15 mL per gram of resin).

  • Allow the resin to swell for 1-2 hours at room temperature with gentle agitation. Note: Swelling time may need to be longer than with DMF and should be determined empirically.

  • Drain the solvent.

Protocol 2: Fmoc Deprotection
  • Add a 20% solution of piperidine (B6355638) in DBF (v/v) to the swollen resin.

  • Agitate the mixture for an initial 5 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine in DBF solution and agitate for an additional 15-20 minutes. Note: Deprotection time may need to be extended due to potential steric hindrance and should be monitored (e.g., using a UV detector for the fluorenyl adduct).

  • Drain the deprotection solution.

Protocol 3: Washing Steps
  • Add DBF (10 mL per gram of initial resin) to the vessel.

  • Agitate for 1 minute and then drain.

  • Repeat the wash step 5-7 times to ensure complete removal of piperidine. Note: More extensive washing may be required compared to DMF protocols.

Protocol 4: Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DBF. Note: Solubility of reagents in DBF must be confirmed. Sonication may be required.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours. Note: Coupling times may need to be extended. Monitor the reaction using a colorimetric test like the Kaiser test.[6]

  • If the coupling is incomplete after the initial period, extend the reaction time or consider a double coupling.

  • Drain the coupling solution.

  • Wash the resin with DBF (as per Protocol 3).

Protocol 5: Cleavage and Final Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin thoroughly with DBF, followed by dichloromethane (B109758) (DCM) to remove the DBF.

  • Dry the resin under a stream of nitrogen.

  • Add a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the peptide with cold diethyl ether, centrifuge, and lyophilize.

Proposed Decision Pathway for Solvent Selection

The decision to investigate a new solvent like DBF should be based on specific challenges encountered during peptide synthesis.

Start Peptide Synthesis Challenge Agg Aggregation Issues with Standard Solvents? Start->Agg Microwave Microwave Synthesis Pressure Issues? Start->Microwave Standard Use Standard Solvents (DMF, NMP) Agg->Standard No DBF Investigate DBF (Hypothetical) Agg->DBF Yes Microwave->Standard No Microwave->DBF Yes Green Consider Greener Alternatives (NBP, THF, 2-MeTHF) Standard->Green Toxicity Concerns?

Caption: Decision logic for considering DBF as an investigational solvent in SPPS.

Conclusion and Future Outlook

This compound presents a theoretically interesting but entirely unvalidated alternative to traditional solvents in peptide synthesis. Its higher boiling point and bulkier structure could hypothetically offer advantages in specific applications, such as microwave-assisted synthesis or for sequences prone to aggregation. However, significant challenges related to steric hindrance, solvation power, and the need for extensive protocol optimization must be addressed.

The protocols and data presented here are intended as a guide for researchers interested in exploring novel solvent systems in SPPS. Any investigation into the use of DBF should be conducted systematically, starting with simple model peptides and thoroughly characterizing the impact on swelling, reaction kinetics, and final peptide purity. While the future of DBF in routine peptide synthesis is uncertain, such explorations are vital for expanding the toolbox of peptide chemists and developing more robust and sustainable synthesis methodologies.

References

The Untapped Potential of N,N-Dibutylformamide in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Direct, documented applications of N,N-Dibutylformamide (DBF) in polymer chemistry are not extensively reported in publicly available literature. The following application notes and protocols are constructed based on the known chemical and physical properties of DBF and by drawing parallels with its well-studied lower alkyl homolog, N,N-Dimethylformamide (DMF), which is widely used in the polymer industry. The information provided is intended to guide researchers and scientists in exploring the potential of DBF as a high-boiling point, aprotic solvent in polymer synthesis and processing.

Introduction to this compound (DBF)

This compound is a tertiary amide with the chemical formula C₉H₁₉NO. It is a clear, colorless to yellowish liquid with a high boiling point and good solubility for a range of organic compounds and polymers.[1][2][3] These properties suggest its potential as a solvent in polymer chemistry, particularly for reactions requiring elevated temperatures and for dissolving high-performance polymers that are often difficult to process.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its potential applications in polymer chemistry, especially when compared to other commonly used aprotic polar solvents.

PropertyValueReference
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
Appearance Clear, colorless to yellow liquid[1][2]
Boiling Point 120 °C at 15 mmHg
Density 0.864 g/mL at 25 °C
Flash Point 100 °C (closed cup)[4]
Water Solubility Insoluble[1][2]
Refractive Index n20/D 1.44

Potential Applications in Polymer Chemistry

Based on its properties as a high-boiling point, polar aprotic solvent, this compound could be a viable alternative to solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and N-Methyl-2-pyrrolidone (NMP) in several areas of polymer chemistry.

Solvent for Polycondensation Reactions

Many high-performance polymers, such as aramids (aromatic polyamides) and polyimides, are synthesized via polycondensation reactions that require high temperatures to proceed to high molecular weights. The high boiling point of DBF makes it a suitable candidate for such reactions, allowing for a wider operational temperature range than lower-boiling point solvents. For instance, in the synthesis of aramids from diamines and diacid chlorides, a polar aprotic solvent is essential to dissolve the starting materials and the resulting rigid-rod polymer.[5][6]

Solvent for Polymer Processing and Characterization

The ability to dissolve a wide range of polymers is a key characteristic of amide-based solvents. DBF could potentially be used to dissolve and process intractable polymers for applications such as film casting, fiber spinning, and membrane formation. Furthermore, it could serve as a solvent for polymer characterization techniques like size exclusion chromatography (SEC) and viscometry for polymers that are not soluble in more common solvents. The synthesis of poly(amide-imide)s often results in polymers soluble in aprotic solvents, suggesting a potential application for DBF.[7][8][9][10]

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on established procedures for similar reactions using other aprotic amide solvents. Researchers should conduct small-scale trials and optimization studies before scaling up.

Hypothetical Protocol for the Synthesis of an Aromatic Polyamide (Aramid)

This protocol describes a hypothetical procedure for the synthesis of a generic aramid via low-temperature solution polycondensation using this compound as the solvent.

Materials:

  • Aromatic diamine (e.g., p-phenylenediamine)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride)

  • This compound (DBF), anhydrous

  • Anhydrous lithium chloride (LiCl) or calcium chloride (CaCl₂) (optional, to enhance polymer solubility)

  • Methanol (B129727)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

  • Low-temperature bath (e.g., ice-salt bath)

  • Addition funnel

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Dry all glassware thoroughly in an oven and assemble the reaction apparatus under a stream of dry nitrogen.

  • To the reaction flask, add the aromatic diamine and anhydrous this compound. If using a solubility-enhancing salt, add it at this stage.

  • Stir the mixture under a gentle nitrogen flow until the diamine and salt are completely dissolved.

  • Cool the flask to 0-5 °C using a low-temperature bath.

  • In a separate flask, dissolve the aromatic diacid chloride in anhydrous this compound.

  • Slowly add the diacid chloride solution to the stirred diamine solution via an addition funnel over a period of 30-60 minutes, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours. The viscosity of the solution is expected to increase significantly as the polymer forms.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for another 12-24 hours.

  • Precipitate the polymer by slowly pouring the viscous polymer solution into a large excess of vigorously stirred methanol or water.

  • Collect the fibrous polymer precipitate by filtration using a Buchner funnel.

  • Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers, solvent, and salts.

  • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization: The resulting aramid polymer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, and inherent viscosity or Gel Permeation Chromatography (GPC) in a suitable solvent (potentially DBF with added salt) to determine the molecular weight.

Visualizations

Logical Workflow for Aramid Synthesis

Aramid_Synthesis_Workflow cluster_preparation Reactant Preparation cluster_reaction Polycondensation Reaction cluster_workup Polymer Isolation and Purification Diamine Aromatic Diamine Dissolve_Diamine Dissolve Diamine in DBF (with optional salt) Diamine->Dissolve_Diamine DBF1 Anhydrous this compound DBF1->Dissolve_Diamine Diacid Aromatic Diacid Chloride Dissolve_Diacid Dissolve Diacid Chloride in DBF Diacid->Dissolve_Diacid DBF2 Anhydrous this compound DBF2->Dissolve_Diacid Cooling Cool to 0-5 °C Dissolve_Diamine->Cooling Addition Slow Addition of Diacid Chloride Solution Cooling->Addition Dissolve_Diacid->Addition Stirring_Cold Stir at 0-5 °C for 2-4h Addition->Stirring_Cold Stirring_RT Stir at Room Temperature for 12-24h Stirring_Cold->Stirring_RT Precipitation Precipitate in Methanol/Water Stirring_RT->Precipitation Filtration Filter the Polymer Precipitation->Filtration Washing Wash with Methanol and Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Polymer Aramid Polymer Drying->Final_Polymer

Caption: Workflow for the hypothetical synthesis of an aramid polymer using this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. As with other organic solvents, it should be used in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is reported to be harmful if swallowed or in contact with skin and may cause skin and eye irritation.[3]

Conclusion

While direct applications of this compound in polymer chemistry are not well-documented, its physical and chemical properties suggest it holds promise as a high-boiling point, aprotic solvent. Its potential use in the synthesis of high-performance polymers like aramids and polyimides, as well as in polymer processing, warrants further investigation by the research community. The hypothetical protocols and workflows provided here serve as a starting point for exploring the utility of DBF in advancing polymer science.

References

Electrochemical Applications of N,N-Dibutylformamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibutylformamide (DBF) is a polar aprotic solvent with properties that suggest its potential utility in various electrochemical applications. While direct experimental literature on the electrochemical uses of DBF is limited, its structural similarity to the well-characterized solvent N,N-Dimethylformamide (DMF) allows for informed predictions of its behavior and potential applications. This document provides an overview of the physicochemical properties of this compound, followed by a detailed exploration of potential electrochemical applications and corresponding experimental protocols, drawn by analogy from established methodologies using DMF. These notes are intended to serve as a foundational resource for researchers interested in exploring the electrochemical applications of this compound.

Introduction to this compound

This compound is a colorless to light yellow liquid with a high boiling point and good solubility for a range of organic and inorganic compounds.[1][2] Its physical and chemical properties are summarized in Table 1. The longer butyl chains in DBF compared to the methyl groups in DMF result in a lower dielectric constant and higher viscosity, which can influence ion solvation, conductivity, and mass transport in electrochemical systems. These differences may offer unique advantages in specific applications, such as in the electrodeposition of certain materials or as a solvent for electrolytes in energy storage devices where specific solvation properties are desired.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in electrochemistry.

PropertyValueReference
Molecular Formula C₉H₁₉NO[3]
Molecular Weight 157.26 g/mol [3]
Appearance Clear colorless to yellow liquid[1][2]
Density 0.864 g/mL at 25 °C[2]
Boiling Point 120 °C at 15 mmHg[2]
Flash Point 115 °C (239 °F)
Solubility in Water Insoluble[1][4]
Refractive Index 1.4445 at 20 °C

Table 1: Physicochemical Properties of this compound

Potential Electrochemical Applications

Based on the known applications of the analogous solvent, N,N-Dimethylformamide, the following are potential areas of electrochemical application for this compound.

As a Solvent for Non-Aqueous Electrolytes

Due to its polar aprotic nature, this compound is a candidate for use as a solvent in non-aqueous electrolytes for various electrochemical studies, including cyclic voltammetry and spectroelectrochemistry. Its wide electrochemical window would be advantageous for studying redox processes of organic and organometallic compounds.

Electrolyte Additive in Batteries

Formamide-based solvents like DMF have been investigated as electrolyte additives to enhance the performance of lithium-ion and other battery systems.[5][6] this compound could potentially serve a similar role, influencing the formation of the solid electrolyte interphase (SEI) on electrodes and improving cycling stability and rate capability.

Medium for Electrodeposition

The distinct solvation properties of this compound may make it a suitable medium for the electrodeposition of metals, alloys, and conductive polymers. By analogy, N,N-Dimethylformamide has been used for the electrodeposition of nickel.[7] The larger steric hindrance of the butyl groups in DBF could influence the morphology and properties of the deposited materials.

Electrosynthesis

The use of this compound as a solvent in electrosynthesis could offer advantages in terms of reactant solubility and product selectivity. The electrochemical synthesis of organic compounds often benefits from polar aprotic solvents that can support the necessary electrolytes and stabilize reactive intermediates.

Experimental Protocols (Adapted from N,N-Dimethylformamide Systems)

The following protocols are based on established methods using N,N-Dimethylformamide and are provided as a starting point for researchers investigating this compound. It is crucial to note that optimization of these protocols for DBF will be necessary.

Preparation of a Non-Aqueous Electrolyte for Cyclic Voltammetry

Objective: To prepare a 0.1 M solution of a supporting electrolyte in this compound for cyclic voltammetry experiments.

Materials:

  • This compound (anhydrous grade)

  • Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or other suitable supporting electrolyte

  • Analyte of interest

  • Inert gas (Argon or Nitrogen)

  • Standard glassware (volumetric flasks, beakers)

  • Magnetic stirrer and stir bar

Protocol:

  • Dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas.

  • Under an inert atmosphere (e.g., in a glovebox), weigh the required amount of TBAPF₆ to prepare a 0.1 M solution in the desired volume of this compound.

  • Add the TBAPF₆ to a volumetric flask.

  • Add the anhydrous this compound to the flask, filling to approximately half the final volume.

  • Dissolve the TBAPF₆ by swirling or with the aid of a magnetic stirrer.

  • Once dissolved, add the desired amount of the analyte of interest to achieve the target concentration (typically 1-10 mM).

  • Bring the solution to the final volume with anhydrous this compound.

  • Stopper the flask and mix thoroughly. The electrolyte is now ready for use in an electrochemical cell.

Logical Workflow for Electrolyte Preparation

ElectrolytePreparation start Start dry_glassware Dry Glassware start->dry_glassware weigh_electrolyte Weigh Supporting Electrolyte (TBAPF6) dry_glassware->weigh_electrolyte add_to_flask Add Electrolyte to Volumetric Flask weigh_electrolyte->add_to_flask add_solvent Add Anhydrous This compound add_to_flask->add_solvent dissolve Dissolve Electrolyte add_solvent->dissolve add_analyte Add Analyte dissolve->add_analyte final_volume Bring to Final Volume add_analyte->final_volume mix Mix Thoroughly final_volume->mix end Electrolyte Ready mix->end

Caption: Workflow for preparing a non-aqueous electrolyte.

Cyclic Voltammetry of an Analyte in this compound

Objective: To investigate the redox behavior of an analyte using cyclic voltammetry in a this compound-based electrolyte.

Materials:

  • Potentiostat

  • Electrochemical cell (three-electrode setup)

  • Working electrode (e.g., glassy carbon, platinum, gold)

  • Reference electrode (e.g., Ag/Ag⁺ or a pseudo-reference electrode)

  • Counter electrode (e.g., platinum wire)

  • Prepared electrolyte solution (from Protocol 4.1)

  • Polishing materials for the working electrode (e.g., alumina (B75360) slurry)

Protocol:

  • Polish the working electrode to a mirror finish according to the manufacturer's instructions, then rinse with a suitable solvent and dry.

  • Assemble the three-electrode cell with the prepared electrolyte solution.

  • Purge the electrolyte with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potentials, and scan rate. The potential window should be determined based on the electrochemical window of the solvent and electrolyte.

  • Run a background scan of the electrolyte solution without the analyte to identify any background currents.

  • Add the analyte to the cell and record the cyclic voltammogram.

  • Vary the scan rate to investigate the nature of the redox processes (e.g., reversible, quasi-reversible, irreversible).

Signaling Pathway for a Reversible Redox Process

RedoxProcess O Oxidized Species (O) R Reduced Species (R) O->R + e- (Reduction) R->O - e- (Oxidation)

Caption: A simple reversible one-electron redox process.

Data Presentation

AnalyteEpc (V vs. Ag/Ag⁺)Epa (V vs. Ag/Ag⁺)ΔEp (mV)Scan Rate (mV/s)
Ferrocene-0.050.05100100
Anthracene-1.95-1.8780100
Nitrobenzene-1.15-1.0870100

Table 2: Representative Cyclic Voltammetry Data in 0.1 M TBAPF₆/DMF (Note: These values are illustrative and can vary with experimental conditions.)

Conclusion

This compound presents itself as a promising, yet underexplored, solvent for a variety of electrochemical applications. Its unique physical properties, differing from those of its lower alkyl homolog, N,N-Dimethylformamide, may offer distinct advantages in specific contexts. The application notes and protocols provided herein, adapted from established DMF-based systems, are intended to facilitate initial investigations into the electrochemical utility of this compound. Further research is warranted to fully characterize its electrochemical window, solvent-solute interactions, and performance in applications such as energy storage, electrodeposition, and electrosynthesis. Researchers are encouraged to use this document as a guide, with the understanding that significant optimization and characterization will be necessary to establish robust electrochemical methodologies using this compound.

References

Application Notes and Protocols for N,N-Dibutylformamide in Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N,N-Dibutylformamide (DBF) as a solvent for the crystallization of active pharmaceutical ingredients (APIs) and other chemical compounds. The document outlines the physicochemical properties of DBF, its applications in common crystallization techniques, and detailed, generalized protocols for its use.

Introduction to this compound (DBF) as a Crystallization Solvent

This compound is a polar aprotic solvent with a high boiling point and excellent solvating properties for a wide range of organic compounds. These characteristics make it a valuable medium for crystallization, particularly for APIs that exhibit poor solubility in more common solvents.[1] As a member of the formamide (B127407) family of solvents, its utility can be inferred from the widespread use of similar solvents like N,N-Dimethylformamide (DMF) in pharmaceutical development for achieving desired crystal forms and purities.[2][3][4]

The selection of an appropriate solvent system is a critical step in designing a robust crystallization process, as it influences solubility, nucleation and growth kinetics, impurity rejection, and the final crystal morphology and polymorphic form.[5][6] DBF offers a unique combination of properties that can be advantageous for specific crystallization challenges.

Physicochemical Properties of this compound

The physical and chemical properties of a solvent are paramount in determining its suitability for a crystallization process. The high boiling point of DBF allows for dissolution at elevated temperatures, which can significantly increase the solubility of many compounds, leading to potentially higher yields upon cooling. Its insolubility in water is a key consideration for antisolvent crystallization and for washing steps.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₉NO[7]
Molecular Weight 157.25 g/mol [1][7]
Appearance Clear, colorless to yellow liquid[7]
Density 0.864 g/mL at 25 °C[7]
Melting Point < -30 °C[8]
Boiling Point 120 °C at 15 mmHg; ~240 °C at 760 mmHg[7][8]
Flash Point 100 °C (213 °F) - Closed Cup[9]
Water Solubility Insoluble[7][8][10]
Refractive Index n20/D 1.44[7][10]
Vapor Pressure < 1 mmHg at 20 °C

Key Crystallization Techniques Using DBF

DBF can be employed in various crystallization methods. The two most common techniques are cooling crystallization and antisolvent crystallization. The choice between these methods depends on the solubility profile of the API in DBF and the desired final product attributes.

Cooling Crystallization

Cooling crystallization is a widely used technique, especially when the solute's solubility shows a strong dependence on temperature.[11] A solution is prepared at an elevated temperature to dissolve the solute, and then the solution is slowly cooled to induce supersaturation and subsequent crystallization. The high boiling point of DBF makes it particularly suitable for this method, as it allows for a wide operational temperature range.

Antisolvent Crystallization

Antisolvent crystallization is an effective method for crystallizing compounds where solubility is not strongly dependent on temperature.[12][13] This process involves the addition of a miscible "antisolvent" in which the solute is poorly soluble, causing a rapid decrease in solubility and inducing crystallization.[14] Given DBF's properties, suitable antisolvents are typically non-polar to moderately polar organic solvents or, in some cases, water, if the API has very low aqueous solubility.

Experimental Protocols

The following are generalized protocols for performing cooling and antisolvent crystallization using this compound. Researchers must optimize these procedures for their specific API, considering factors like concentration, cooling/addition rates, agitation, and seeding.

Protocol 1: Cooling Crystallization of an API from this compound

Objective: To obtain crystals of a target API by reducing the temperature of a saturated solution in DBF.

Materials:

  • Target Active Pharmaceutical Ingredient (API)

  • This compound (DBF), crystallization grade

  • Crystallization vessel with temperature control and overhead stirring

  • Filtration apparatus (e.g., Büchner funnel)

  • Washing solvent (e.g., a solvent in which the API is poorly soluble, like heptane (B126788) or water)

  • Drying oven (vacuum or convection)

Procedure:

  • Dissolution:

    • Charge the crystallization vessel with a known volume of DBF.

    • Begin agitation and slowly heat the solvent to a predetermined temperature (e.g., 80-100 °C), ensuring it is well below the solvent's boiling point.

    • Gradually add the API to the heated solvent until a saturated or slightly undersaturated solution is achieved. Ensure all solids are completely dissolved.

  • Controlled Cooling:

    • Once dissolution is complete, begin the cooling phase. Employ a slow, linear cooling ramp (e.g., 5-20 °C per hour) to control nucleation and crystal growth. Rapid cooling can lead to the formation of small, impure crystals or amorphous material.

    • (Optional) If a seeding strategy is used, add a small quantity of seed crystals of the desired polymorphic form once the solution reaches a state of slight supersaturation.

  • Maturation (Aging):

    • Once the final, lower temperature is reached (e.g., 0-25 °C), hold the slurry at this temperature under agitation for a period of 2-12 hours. This "aging" or "maturation" step allows the system to reach equilibrium and can improve yield and crystal perfection.

  • Crystal Isolation:

    • Isolate the crystals from the mother liquor via filtration.

    • Wash the filter cake with a small amount of a pre-chilled, appropriate washing solvent to remove residual DBF and any dissolved impurities. The choice of wash solvent is critical to avoid dissolving the product.

  • Drying:

    • Dry the isolated crystals under appropriate conditions (e.g., in a vacuum oven at 40-60 °C) until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization of an API using a DBF Solution

Objective: To induce the crystallization of a target API from a DBF solution by adding an antisolvent.

Materials:

  • Target Active Pharmaceutical Ingredient (API)

  • This compound (DBF), crystallization grade

  • Antisolvent (e.g., water, heptane, isopropanol (B130326) - must be miscible with DBF and a poor solvent for the API)

  • Crystallization vessel with overhead stirring and an inlet for antisolvent addition

  • Filtration and drying equipment as described in Protocol 1.

Procedure:

  • Dissolution:

    • Prepare a solution of the API in DBF at a constant temperature (e.g., ambient temperature or slightly elevated). The concentration should be close to saturation but allow for the addition of the antisolvent without immediate "crashing out" of the solid.

  • Antisolvent Addition:

    • While stirring the API-DBF solution, slowly add the antisolvent at a controlled rate. The addition rate is a critical parameter that influences the level of supersaturation and, consequently, the crystal size and morphology.

    • (Optional) Seeding can be performed just before or during the initial phase of antisolvent addition to control the crystal form and size distribution.

  • Maturation (Aging):

    • After the full volume of antisolvent has been added, continue to stir the resulting slurry at a constant temperature for 2-12 hours to ensure complete crystallization and to allow for crystal growth and stabilization.

  • Crystal Isolation and Drying:

    • Isolate, wash, and dry the crystals as described in Protocol 1. The washing solvent should be the antisolvent used or a mixture of the solvent and antisolvent that minimizes product dissolution.

Data Presentation and Record Keeping

Systematic data collection is crucial for developing a reproducible crystallization process. The following table provides a template for recording experimental parameters and results.

Table 2: Template for Crystallization Experimental Data using this compound

ParameterExperiment 1Experiment 2Experiment 3
API Name / Batch No.
Crystallization Method Cooling / AntisolventCooling / AntisolventCooling / Antisolvent
DBF Volume (mL)
API Mass (g)
Dissolution Temp. (°C)
Final Temp. (°C)
Cooling Rate (°C/hr)
Antisolvent Used
Antisolvent Volume (mL)
Antisolvent Addition Rate (mL/min)
Seeding (Yes/No)
Seed Mass (mg)
Maturation Time (hr)
Crystal Yield (%)
Purity (e.g., HPLC, %)
Polymorphic Form (e.g., XRD, DSC)
Crystal Habit (Microscopy)

Visualized Workflows and Logic Diagrams

To aid in the conceptualization of the crystallization processes, the following diagrams illustrate the experimental workflows and a decision-making process for solvent selection.

G cluster_0 Cooling Crystallization Workflow start Start dissolve 1. Dissolve API in DBF at elevated temperature start->dissolve cool 2. Apply controlled cooling profile dissolve->cool seed 3. (Optional) Add seed crystals cool->seed mature 4. Age slurry at final temperature seed->mature filter 5. Isolate crystals by filtration mature->filter wash 6. Wash crystals with appropriate solvent filter->wash dry 7. Dry final product wash->dry end_node End dry->end_node

Caption: A typical workflow for cooling crystallization using DBF.

G cluster_1 Antisolvent Crystallization Workflow start Start dissolve 1. Dissolve API in DBF at constant temperature start->dissolve add_anti 2. Add antisolvent at a controlled rate dissolve->add_anti seed 3. (Optional) Add seed crystals add_anti->seed mature 4. Age slurry at constant temperature seed->mature filter 5. Isolate crystals by filtration mature->filter wash 6. Wash crystals with antisolvent mixture filter->wash dry 7. Dry final product wash->dry end_node End dry->end_node

Caption: A typical workflow for antisolvent crystallization from a DBF solution.

G cluster_2 Logic for Selecting DBF as a Crystallization Solvent q1 Is the API poorly soluble in common low-boiling point solvents? consider_dbf Consider DBF as a potential solvent q1->consider_dbf  Yes other_solvent Explore other solvent systems q1->other_solvent  No q2 Does solubility significantly increase with temperature? q3 Is a suitable, miscible antisolvent available? q2->q3  No use_cooling Utilize Cooling Crystallization q2->use_cooling  Yes use_antisolvent Utilize Antisolvent Crystallization q3->use_antisolvent  Yes other_method Consider alternative crystallization methods q3->other_method  No consider_dbf->q2

Caption: Decision tree for considering DBF in solvent screening.

Safety and Handling

This compound requires careful handling in a laboratory or manufacturing setting. Users should always consult the latest Safety Data Sheet (SDS) before use.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

  • Hazards: DBF may cause skin and eye irritation. It is important to avoid inhalation of vapors and direct contact with the skin.[9]

  • Disposal: Dispose of waste DBF and contaminated materials in accordance with local, regional, and national regulations for hazardous chemical waste.[9]

References

Application Notes and Protocols for Reactions Using N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions utilizing N,N-Dibutylformamide (DBF) as a solvent and reagent. This document includes detailed safety protocols, experimental procedures for key organic transformations, and expected outcomes based on analogous reactions with similar polar aprotic solvents.

Physicochemical Properties and Safety Precautions

This compound is a polar aprotic solvent with a high boiling point, making it suitable for reactions requiring elevated temperatures. Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 761-65-9
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
Boiling Point 120 °C at 15 mm Hg
Density 0.864 g/mL at 25 °C
Flash Point 101 °C (213 °F)
Water Solubility Insoluble

Safety Precautions:

This compound is a hazardous chemical that requires careful handling in a well-ventilated laboratory fume hood.[1][2] All personnel should be equipped with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use.
Eye Protection Chemical safety goggles or a face shield.
Lab Coat Standard laboratory coat.
Respiratory Protection Use a respirator if ventilation is inadequate.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing.[1][2] Do not inhale vapors or mist.[1] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[2]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2]

  • Inhalation: Move the person to fresh air.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2]

  • Spills: Absorb the spill with an inert material and dispose of it as hazardous waste.[1]

Experimental Protocols

This compound can be employed as a solvent in a variety of organic reactions, often where a high-boiling polar aprotic medium is required. The following protocols are representative examples. While these reactions are commonly performed in N,N-Dimethylformamide (DMF), the use of this compound is expected to provide similar reactivity, although reaction times and temperatures may need to be optimized due to the increased steric bulk of the butyl groups.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction involves the use of a substituted formamide, such as this compound, and a phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent in situ.

Reaction Scheme:

Vilsmeier_Haack DBF This compound Vilsmeier_Reagent Vilsmeier Reagent (Dibutylchloroiminium salt) DBF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt + Arene Electron-Rich Arene Arene->Iminium_Salt Aldehyde Aryl Aldehyde Iminium_Salt->Aldehyde H2O H2O (Workup) H2O->Aldehyde +

Caption: General workflow of the Vilsmeier-Haack reaction.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place this compound (3.0 eq.).

  • Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 eq.) dropwise to the stirred this compound. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10 °C during the addition.

  • Reaction with Substrate: After the addition is complete, add the electron-rich aromatic substrate (1.0 eq.) to the reaction mixture.

  • Reaction Progression: The reaction mixture is then heated to 60-80 °C and stirred for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data (Representative):

SubstrateProductYield (%)
IndoleIndole-3-carboxaldehyde75-85
N,N-Dimethylaniline4-(Dimethylamino)benzaldehyde80-90
PyrrolePyrrole-2-carboxaldehyde60-70
(Yields are estimates based on reactions with DMF and may vary for DBF)
Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. Polar aprotic solvents like this compound can facilitate this reaction.

Reaction Scheme:

Wittig_Reaction Phosphonium_Salt Phosphonium (B103445) Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base Base Base->Ylide + Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine (B44618) Oxide Oxaphosphetane->Phosphine_Oxide +

Caption: General workflow of the Wittig reaction.

Experimental Protocol:

  • Ylide Generation: In a dry flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq.) in anhydrous this compound. Add a strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1 eq.) portion-wise at 0 °C. Stir the mixture at room temperature for 1 hour to generate the ylide.

  • Reaction with Carbonyl: Cool the ylide solution to 0 °C and add a solution of the aldehyde or ketone (1.0 eq.) in this compound dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Quantitative Data (Representative):

Aldehyde/KetonePhosphonium SaltProductYield (%)
BenzaldehydeMethyltriphenylphosphonium bromideStyrene85-95
CyclohexanoneEthyltriphenylphosphonium bromideEthylidenecyclohexane70-80
AcetophenoneBenzyltriphenylphosphonium chloride1,2-Diphenylethene65-75
(Yields are estimates based on reactions in polar aprotic solvents and may vary for DBF)

Application in Cross-Coupling Reactions

Polar aprotic solvents are frequently employed in transition-metal-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions. The high boiling point and good solubilizing properties of this compound make it a suitable solvent for these transformations.

Heck Reaction

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene.

Experimental Workflow:

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Aryl_Halide Aryl Halide Heating Heating (80-120 °C) Aryl_Halide->Heating Alkene Alkene Alkene->Heating Pd_Catalyst Pd Catalyst Pd_Catalyst->Heating Base Base Base->Heating DBF_Solvent This compound DBF_Solvent->Heating Stirring Stirring (4-24 h) Heating->Stirring Cooling Cooling Stirring->Cooling Filtration Filtration Cooling->Filtration Extraction Extraction Filtration->Extraction Purification Purification Extraction->Purification

Caption: General experimental workflow for a Heck reaction.

Representative Conditions:

  • Catalyst: Pd(OAc)₂ (1-5 mol%) with a phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%)

  • Base: Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.)

  • Temperature: 80-120 °C

  • Reaction Time: 4-24 hours

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.

Representative Conditions:

  • Catalyst: Pd(PPh₃)₄ (1-5 mol%)

  • Base: Aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2.0 eq.)

  • Temperature: 80-110 °C

  • Reaction Time: 2-12 hours

Quantitative Data for Cross-Coupling Reactions (Representative):

ReactionAryl HalideCoupling PartnerProductYield (%)
Heck IodobenzeneStyreneStilbene80-90
Suzuki BromobenzenePhenylboronic acidBiphenyl85-95
(Yields are estimates based on reactions in polar aprotic solvents and may vary for DBF)

Conclusion

This compound is a versatile, high-boiling polar aprotic solvent that can be effectively used in a range of organic transformations. Its properties make it a suitable alternative to other formamides like DMF, particularly when higher reaction temperatures are required. The protocols provided herein serve as a foundation for the use of this compound in organic synthesis. Researchers should perform appropriate optimization studies to achieve the best results for their specific substrates and reaction conditions. Adherence to strict safety protocols is essential when working with this chemical.

References

Application Notes and Protocols for Scaling Up Reactions with N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dibutylformamide (DBF), a dialkylformamide solvent, is gaining traction as a viable alternative to more conventional polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) in industrial applications. Its favorable physicochemical properties, including a higher boiling point and flash point, suggest a better safety profile for large-scale operations. These notes provide an overview of the potential applications of DBF in scaling up chemical reactions, with a focus on its role as a solvent. While specific, publicly available industrial-scale case studies are limited, these protocols are based on the known reactivity of similar formamides and the physical properties of DBF, offering a foundational guide for process development and scale-up.

Physicochemical Properties and Safety Profile

Understanding the properties of this compound is crucial for its effective and safe implementation in scaled-up reactions.

PropertyValueSource
Molecular Formula C₉H₁₉NO--INVALID-LINK--
Molecular Weight 157.26 g/mol --INVALID-LINK--
Boiling Point 228-230 °C--INVALID-LINK--
Flash Point 99 °C (210 °F)--INVALID-LINK--
Density 0.864 g/mL at 25 °C--INVALID-LINK--
Solubility in Water Sparingly soluble--INVALID-LINK--

Safety Considerations:

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Toxicity: While considered less toxic than some other formamides, it is still crucial to handle with care. Refer to the Safety Data Sheet (SDS) for detailed toxicological information.

Potential Applications in Scaled-Up Reactions

Based on its properties and analogy to other dialkylformamides, this compound is a promising solvent for a variety of large-scale reactions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The Vilsmeier reagent is typically prepared from a substituted formamide (B127407) and phosphorus oxychloride (POCl₃).[2]

General Workflow for Vilsmeier-Haack Reaction:

G cluster_0 Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up & Purification DBF This compound Vilsmeier_Reagent Vilsmeier Reagent DBF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Substrate Aromatic Substrate Substrate->Reaction_Mixture Formylated_Product Formylated Product Reaction_Mixture->Formylated_Product Hydrolysis Crude_Product Crude Product Formylated_Product->Crude_Product Extraction Purified_Product Purified Product Crude_Product->Purified_Product Crystallization/Chromatography

Caption: Workflow for the Vilsmeier-Haack Reaction.

Illustrative Protocol for Scale-Up:

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Equivalents
Electron-Rich Aromatic Substrate-10.0-1.0
This compound (DBF)157.2620.41301.2
Phosphorus Oxychloride (POCl₃)153.3318.31191.1
Dichloromethane (DCM)-100 L--
Sodium Acetate (B1210297)82.0340.0487-
Water18.02100 L--

Procedure:

  • Vilsmeier Reagent Formation: In a suitable glass-lined reactor, charge this compound (20.4 kg) and Dichloromethane (50 L). Cool the mixture to 0-5 °C. Slowly add phosphorus oxychloride (18.3 kg) to the mixture while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 1 hour.

  • Formylation: Dissolve the aromatic substrate (10.0 kg) in Dichloromethane (50 L) in a separate vessel and add it to the Vilsmeier reagent solution at 0-5 °C over a period of 1-2 hours. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

  • Work-up: Cool the reaction mixture to 0-5 °C. Slowly and carefully quench the reaction by adding a solution of sodium acetate (40.0 kg) in water (100 L). Separate the organic layer. Extract the aqueous layer with Dichloromethane (2 x 20 L). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be considered a "greener" alternative to DMF in SPPS due to its lower volatility and potentially better toxicological profile.[3] Its higher boiling point may also be advantageous for reactions requiring elevated temperatures.

General Workflow for Solid-Phase Peptide Synthesis:

G Resin Resin Swelling (DBF) Deprotection Fmoc Deprotection (Piperidine/DBF) Resin->Deprotection Washing_1 Washing (DBF) Deprotection->Washing_1 Coupling Amino Acid Coupling (AA, Coupling Reagent, Base in DBF) Washing_1->Coupling Washing_2 Washing (DBF) Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection Washing_2->Cleavage Repeat->Deprotection Purification Purification Cleavage->Purification

References

N,N-Dibutylformamide as a Versatile Formylating Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dibutylformamide (DBF), a dialkylformamide, serves as a versatile reagent in organic synthesis, primarily recognized for its role as a formylating agent. Its utility extends to the introduction of a formyl group (-CHO) onto various nucleophilic substrates, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Aldehydes are key intermediates, participating in a wide array of subsequent reactions to build molecular complexity. This document provides detailed application notes and experimental protocols for the use of this compound in key formylation reactions, including the Vilsmeier-Haack reaction, the formylation of organometallic reagents, and the N-formylation of amines. While N,N-Dimethylformamide (DMF) is more commonly cited in the literature for these transformations, this compound offers an alternative with different physical properties, such as a higher boiling point and altered solubility characteristics, which can be advantageous in specific synthetic contexts. The protocols presented herein are based on established methodologies for analogous formamides and provide a robust starting point for reaction optimization with DBF.

Key Applications

This compound is a valuable reagent for the following key formylation reactions:

  • Vilsmeier-Haack Reaction: The formylation of electron-rich aromatic and heteroaromatic compounds.

  • Formylation of Organometallic Reagents: The synthesis of aldehydes from Grignard reagents.

  • N-Formylation of Amines: The protection of amines or the synthesis of formamide-containing target molecules.

Vilsmeier-Haack Reaction: Formylation of Electron-Rich Arenes

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. The reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of a disubstituted formamide, such as this compound, with a halogenating agent like phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich aromatic substrate.

Reaction Mechanism

Vilsmeier_Haack DBF This compound Vilsmeier_Reagent Vilsmeier Reagent (Dibutylchloroiminium ion) DBF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Arene Electron-Rich Arene Arene->Intermediate Electrophilic Attack Aldehyde Aryl Aldehyde Intermediate->Aldehyde Hydrolysis Workup Aqueous Workup Workup->Aldehyde Grignard_Formylation Start Start Grignard Prepare Grignard Reagent (R-MgX) Start->Grignard Reaction React with this compound at low temperature Grignard->Reaction Workup Aqueous Acidic Workup Reaction->Workup Product Isolate Aldehyde Product (R-CHO) Workup->Product End End Product->End Amine_Formylation Amine Primary or Secondary Amine Reaction N-Formylation Reaction Amine->Reaction Formylating_Agent Formylating Agent Formic_Acid Formic Acid Formylating_Agent->Formic_Acid DBF This compound (Transamidation) Formylating_Agent->DBF Formylating_Agent->Reaction Formamide_Product N-Formylated Amine Reaction->Formamide_Product

Troubleshooting & Optimization

Technical Support Center: N,N-Dibutylformamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dibutylformamide (DBF). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to impurities in DBF and their removal during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities in this compound typically arise from its synthesis and potential degradation. These include:

  • Unreacted Starting Materials:

    • Dibutylamine[1]

    • Formic acid[1]

  • Water: Introduced during synthesis or absorbed from the atmosphere.

  • Degradation Products: Formation of these is more likely if the DBF has been heated, especially in the presence of acids or bases.[2] They can include:

    • Carbon monoxide (CO)

    • Carbon dioxide (CO2)

    • Nitrogen oxides (NOx)[2]

Q2: I've noticed a slight yellowing of my this compound. What could be the cause?

A2: A yellow discoloration in this compound can indicate the presence of impurities, possibly resulting from degradation of the solvent. While pure this compound is a colorless to light yellow liquid, prolonged storage, exposure to air, light, or thermal stress can lead to the formation of colored byproducts.

Q3: Can I use this compound directly from the supplier for my sensitive experiments?

A3: For highly sensitive applications, such as in pharmaceutical development or trace analysis, it is recommended to purify commercial this compound before use. The purity levels of commercially available DBF can vary, and even small amounts of impurities can significantly impact experimental outcomes.

Troubleshooting Guides

Issue: Unexpected Side Reactions or Poor Yield in My Experiment Using DBF

Possible Cause: The presence of reactive impurities in the this compound solvent, such as residual formic acid or dibutylamine, can interfere with your reaction chemistry. Water content can also be a critical factor in many organic reactions.

Solution: Purify the this compound using one of the methods outlined below to remove these reactive species.

Issue: Inconsistent Results Across Different Batches of DBF

Possible Cause: Batch-to-batch variability in the impurity profile of the solvent is a likely culprit.

Solution: Implement a standard purification protocol for all incoming batches of this compound to ensure consistent solvent quality for your experiments. It is also advisable to analyze the purity of each batch before use.

Impurity Removal Protocols

The primary methods for purifying this compound are fractional distillation and liquid-liquid extraction (washing). The choice of method depends on the nature of the impurities and the desired final purity.

Method 1: Purification by Fractional Distillation

Fractional distillation is a highly effective method for separating liquids with different boiling points and is the cornerstone of industrial formamide (B127407) purification.[1] This technique is particularly useful for removing unreacted starting materials and other volatile impurities.

Principle: The separation is based on the differences in the boiling points of this compound and its common impurities.

Quantitative Data:

CompoundBoiling Point (°C at 760 mmHg)Boiling Point (°C at 15 mmHg)
This compound~238120[3][4]
Dibutylamine159-
Formic Acid100.8[5][6][7]-
Water100-

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus. For efficient separation, a fractionating column (e.g., Vigreux or packed column) should be placed between the distillation flask and the condenser.

  • Drying (Optional but Recommended): If water is a suspected impurity, the this compound can be pre-dried by letting it stand over a suitable drying agent (e.g., anhydrous magnesium sulfate, calcium sulfate) and then filtering.

  • Distillation:

    • Place the impure this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

    • Gradually heat the flask.

    • Discard the initial fraction (forerun), which will contain lower-boiling impurities.

    • Collect the main fraction distilling at a constant temperature corresponding to the boiling point of this compound at the working pressure. It is often advantageous to perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.

    • Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive residues.

  • Storage: Store the purified this compound over molecular sieves to prevent reabsorption of moisture and in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon).

Logical Workflow for Fractional Distillation:

Fractional_Distillation_Workflow Start Impure DBF Pre_Drying Optional: Pre-dry with drying agent Start->Pre_Drying Filter Filter Pre_Drying->Filter Distillation_Flask Transfer to Distillation Flask Filter->Distillation_Flask Heat Heat Gently Distillation_Flask->Heat Forerun Collect and Discard Forerun (low boilers) Heat->Forerun Main_Fraction Collect Main Fraction (Pure DBF) Forerun->Main_Fraction Stop Stop Distillation before dryness Main_Fraction->Stop Storage Store over Molecular Sieves Stop->Storage Washing_Workflow Start Impure DBF Dilute Dilute with Organic Solvent Start->Dilute Acid_Wash Wash with Dilute Aqueous Acid Dilute->Acid_Wash Separate1 Separate Layers Acid_Wash->Separate1 Base_Wash Wash with Dilute Aqueous Base Separate1->Base_Wash Separate2 Separate Layers Base_Wash->Separate2 Water_Wash Wash with Deionized Water Separate2->Water_Wash Separate3 Separate Layers Water_Wash->Separate3 Brine_Wash Wash with Brine Separate3->Brine_Wash Separate4 Separate Layers Brine_Wash->Separate4 Dry Dry Organic Layer (e.g., Na2SO4) Separate4->Dry Filter Filter Dry->Filter Evaporate Remove Solvent (Rotary Evaporator) Filter->Evaporate End Purified DBF Evaporate->End GCMS_Analysis_Workflow Sample DBF Sample Dilution Dilute in a Volatile Solvent Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation Separation in GC Column Injection->Separation Detection Detection by Mass Spectrometer Separation->Detection Analysis Data Analysis: Identify & Quantify Impurities Detection->Analysis

References

Technical Support Center: N,N-Dibutylformamide (DBF) in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding side reactions involving N,N-Dibutylformamide (DBF). The information is intended to help you anticipate and address challenges in your experiments, ensuring higher yields and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common decomposition pathways for this compound?

A1: this compound is susceptible to degradation under certain conditions, primarily through two main pathways:

  • Hydrolysis: In the presence of strong acids or bases, DBF can hydrolyze to form dibutylamine (B89481) and formic acid. This is a common issue in reactions that are run under acidic or basic conditions, or during aqueous workups.

  • Thermal Decomposition: At elevated temperatures, DBF can decompose to produce volatile and potentially hazardous byproducts, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1] The specific decomposition products and the temperature at which decomposition begins can be influenced by the presence of other reagents in the reaction mixture.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with a range of reagents. Reactions involving these substances should be carefully monitored for unexpected exotherms or side product formation. Key incompatibilities include:

  • Strong oxidizing agents

  • Strong reducing agents

  • Strong acids

  • Strong bases

  • Acid chlorides[1][2]

Q3: Can this compound participate in side reactions when used as a solvent?

A3: Yes, while often considered an inert solvent, DBF can participate in side reactions, particularly at elevated temperatures or in the presence of highly reactive species. For example, in peptide synthesis, the use of formamide (B127407) solvents like DMF has been associated with N-formylation of free amino groups, and it is plausible that DBF could lead to similar side reactions.[3]

Q4: What are common impurities in commercial this compound and how can they affect my reaction?

A4: Commercial this compound may contain impurities such as water, dibutylamine, and formic acid, which are products of its synthesis or degradation. The presence of these impurities can lead to several issues:

  • Dibutylamine: This nucleophilic impurity can react with electrophilic starting materials or intermediates, leading to the formation of undesired byproducts.

  • Formic Acid: This acidic impurity can catalyze the degradation of acid-sensitive functional groups in your reactants or products.

  • Water: Can lead to the hydrolysis of DBF itself, especially under acidic or basic conditions, further increasing the concentration of dibutylamine and formic acid.

It is recommended to use high-purity, anhydrous DBF for sensitive reactions. If the purity is a concern, purification by fractional distillation can be performed.[4]

Troubleshooting Guides

This section provides practical advice for troubleshooting common issues encountered when using this compound in your experiments.

Issue 1: Unexpected Byproduct Formation

Scenario: You observe an unexpected peak in your LC-MS or a spot on your TLC plate that does not correspond to your starting material or desired product.

Potential Causes & Solutions:

Potential CauseRecommended Action
Hydrolysis of DBF: The reaction conditions (acidic or basic) or aqueous workup may be causing the hydrolysis of DBF to dibutylamine, which then reacts with your electrophiles.- Neutralize the reaction mixture carefully before workup.- Minimize the contact time with aqueous acidic or basic solutions during extraction.- Consider using an alternative, non-hydrolyzable solvent if possible.
Reaction with Impurities: Impurities in the DBF, such as dibutylamine, may be reacting with your starting materials.- Use high-purity, anhydrous grade DBF.- Purify the DBF by fractional distillation before use.[4]
Thermal Decomposition of DBF: If the reaction is run at a high temperature, DBF may be decomposing and the byproducts could be reacting with your compounds.- If possible, lower the reaction temperature.- Monitor the reaction for any color changes or gas evolution that might indicate decomposition.
Vilsmeier-Haack Type Side Reactions: If your reaction involves reagents like POCl₃, SOCl₂, or other halogenating agents, DBF can form a Vilsmeier reagent, which is a reactive formylating agent. This can lead to formylation of nucleophilic sites on your substrate.- Be aware of this potential side reaction when using halogenating agents with DBF.- If formylation is not desired, consider using a different solvent that does not form a Vilsmeier reagent.
Issue 2: Low Yield of Desired Product

Scenario: The yield of your purified product is significantly lower than expected.

Potential Causes & Solutions:

Potential CauseRecommended Action
Degradation of Starting Material or Product: The reaction conditions (e.g., high temperature, presence of acid/base) may be degrading your starting material or the desired product, possibly catalyzed by DBF or its impurities.- Run the reaction at the lowest effective temperature.- Use high-purity DBF to minimize catalytic degradation by impurities.- Perform a stability study of your starting material and product under the reaction conditions without other reagents to assess their stability.
Side Reactions Consuming Starting Material: As described in Issue 1, side reactions involving DBF or its impurities can consume your starting materials, leading to lower yields of the desired product.- Follow the troubleshooting steps outlined in Issue 1 to identify and mitigate side reactions.
Product Loss During Workup: The product may be partially soluble in the aqueous phase, especially if it forms salts with acidic or basic byproducts.- Adjust the pH of the aqueous phase during extraction to ensure your product is in its neutral, more organic-soluble form.- Perform multiple extractions with the organic solvent.

Visualizing Potential Side Reactions

The following diagrams illustrate some of the key side reactions and logical troubleshooting workflows discussed.

Hydrolysis_of_DBF DBF This compound Dibutylamine Dibutylamine DBF->Dibutylamine Hydrolysis H2O Water (present as impurity or from workup) H2O->Dibutylamine Acid_Base Acid or Base Catalyst Acid_Base->Dibutylamine Formic_Acid Formic Acid Dibutylamine->Formic_Acid

Figure 1: Hydrolysis of this compound.

Vilsmeier_Reagent_Formation DBF This compound Vilsmeier_Reagent Dibutyl-Vilsmeier Reagent [(CH3(CH2)3)2N=CHCl]+Cl- DBF->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride (or other halogenating agent) POCl3->Vilsmeier_Reagent Formylated_Product Formylated Side Product Vilsmeier_Reagent->Formylated_Product Nucleophile Nucleophilic Substrate (e.g., electron-rich arene) Nucleophile->Formylated_Product

Figure 2: Formation of a Vilsmeier reagent from this compound.

Figure 3: A logical workflow for troubleshooting side reactions involving this compound.

References

Technical Support Center: Optimizing Reaction Conditions with N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions with N,N-Dibutylformamide (DBF). This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for experiments utilizing DBF as a solvent or reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications can it be used?

This compound (DBF) is a polar aprotic solvent with the chemical formula C₉H₁₉NO.[1] Due to its chemical properties, it serves as a valuable component in various organic synthesis applications. It is particularly relevant in reactions requiring a high-boiling polar solvent. Key applications include its use as a reagent in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heterocyclic compounds, and as a solvent and reactant in N-formylation reactions utilizing carbon dioxide as a C1 source.[2] While less common than its lower boiling point analog N,N-dimethylformamide (DMF), DBF can be a suitable substitute, especially when higher reaction temperatures are required.

Q2: What are the primary safety considerations when working with this compound?

As with any chemical reagent, proper safety precautions are essential when handling this compound. It is important to handle DBF in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Q3: How can I purify this compound before use?

For reactions sensitive to impurities, purification of this compound may be necessary. A common method for purifying amides like DBF is fractional distillation under reduced pressure. This helps to remove non-volatile impurities and any degradation products. It is crucial to ensure that the distillation apparatus is dry and the process is conducted under an inert atmosphere to prevent moisture contamination.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered when using this compound in specific reaction types.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds. This compound can be used in place of DMF to generate the Vilsmeier reagent.

Problem: Low or No Product Yield

Potential Cause Recommended Action
Inactive Vilsmeier Reagent Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity this compound and phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.
Low Substrate Reactivity For less reactive substrates, consider increasing the stoichiometry of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents). A moderate increase in reaction temperature may also be beneficial, but should be monitored carefully to avoid side reactions.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

Problem: Formation of Side Products

Potential Cause Recommended Action
Over-formylation (Di-formylation) This is common with highly activated substrates. Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.2:1 molar ratio of reagent to substrate is a good starting point. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Chlorination of the Aromatic Ring This can occur at higher temperatures. Conduct the reaction at the lowest effective temperature. Consider using an alternative halogenating agent for the Vilsmeier reagent formation if chlorination is a persistent issue.
Polymerization/Decomposition of Starting Material For sensitive substrates, add the substrate solution dropwise to the pre-formed Vilsmeier reagent at a low temperature to maintain a low concentration of the substrate in the presence of the reactive reagent.
N-Formylation of Amines with CO₂

This compound can be synthesized via the N-formylation of dibutylamine. This transformation can also be a model for optimizing the N-formylation of other amines using CO₂ as a sustainable C1 source.[1]

Problem: Low Conversion of Amine

Potential Cause Recommended Action
Inefficient Catalyst Screen a variety of catalysts to find the most effective one for your specific amine substrate. Common catalysts include those based on zinc, nickel, or palladium.[3][4][5] The choice of ligand can also significantly impact catalyst activity.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, CO₂ pressure, and reaction time. Increasing the pressure of CO₂ can often improve the reaction rate.[6]
Presence of Water Ensure all reactants and solvents are anhydrous, as water can react with the reducing agent and deactivate the catalyst.

Problem: Poor Selectivity (Formation of Methylated or Urea Byproducts)

Potential Cause Recommended Action
Nature of the Reducing Agent The choice of reducing agent can influence selectivity. Hydrosilanes are commonly used; however, their structure can affect the outcome. Experiment with different hydrosilanes to favor formylation over methylation.
Reaction Temperature Higher temperatures can sometimes favor over-reduction to the methylated product. Conduct the reaction at the lowest temperature that provides a reasonable conversion rate.
Catalyst and Ligand Effects The catalyst system can play a crucial role in directing the selectivity. Some catalyst/ligand combinations may inherently favor formylation.
Solid-Phase Peptide Synthesis (SPPS)

While DMF is the most common solvent in SPPS, this compound can be considered as a higher-boiling alternative, particularly for sequences prone to aggregation where elevated temperatures might be beneficial.

Problem: Incomplete Coupling Reactions

Potential Cause Recommended Action
Poor Resin Swelling Ensure the resin is adequately swollen in this compound before the first coupling step. Insufficient swelling can limit the accessibility of reactive sites.
Peptide Aggregation For difficult sequences, consider performing couplings at a slightly elevated temperature (e.g., 30-40 °C) to disrupt secondary structures. The higher boiling point of DBF makes this more feasible than with DMF.
Steric Hindrance For sterically hindered amino acids, use a more potent coupling reagent or a longer coupling time. Pre-activation of the amino acid may also be beneficial.

Problem: Formation of Deletion or Truncated Peptides

Potential Cause Recommended Action
Incomplete Fmoc-Deprotection Ensure complete removal of the Fmoc protecting group by using a sufficient excess of the deprotection reagent (e.g., piperidine (B6355638) in DBF) and adequate reaction time. Monitor the deprotection using a colorimetric test like the Kaiser test.
Side Reactions During Coupling Minimize the time the activated amino acid is in solution before coupling to reduce the risk of side reactions such as racemization or cyclization.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation using this compound
  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous this compound (1.1 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DBF solution, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to an hour to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve the aromatic or heterocyclic substrate (1.0 equivalent) in the same anhydrous solvent.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time will vary depending on the substrate's reactivity.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and a mild base (e.g., sodium acetate (B1210297) or sodium bicarbonate solution) to hydrolyze the iminium intermediate and neutralize the acid.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-Formylation of an Amine using CO₂ and a Silane Reducing Agent
  • Reaction Setup: In a high-pressure reactor equipped with a magnetic stir bar, add the amine (1.0 equivalent), the chosen catalyst (e.g., 1-5 mol%), and an anhydrous solvent (if required). This compound can also be used as the solvent.

  • Seal the reactor and purge with CO₂ gas several times.

  • Add the hydrosilane reducing agent (e.g., phenylsilane, 1.1-1.5 equivalents) to the reactor.

  • Reaction: Pressurize the reactor with CO₂ to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at the optimized temperature for the required duration.

  • Work-up: After cooling the reactor to room temperature, carefully vent the CO₂.

  • Dilute the reaction mixture with a suitable solvent and filter to remove the catalyst (if heterogeneous).

  • Concentrate the filtrate and purify the resulting formamide (B127407) by column chromatography or distillation.

Visualizing Workflows and Relationships

Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Reaction

LowYieldTroubleshooting Start Low or No Yield CheckReagent Check Vilsmeier Reagent Activity Start->CheckReagent CheckSubstrate Assess Substrate Reactivity Start->CheckSubstrate CheckConditions Verify Reaction Conditions Start->CheckConditions InactiveReagent Inactive Reagent CheckReagent->InactiveReagent LowReactivity Low Substrate Reactivity CheckSubstrate->LowReactivity IncompleteReaction Incomplete Reaction CheckConditions->IncompleteReaction Solution1 Use Fresh/Anhydrous Reagents Prepare Reagent at 0-5 °C InactiveReagent->Solution1 Solution2 Increase Reagent Stoichiometry Increase Temperature Moderately LowReactivity->Solution2 Solution3 Increase Reaction Time Increase Temperature IncompleteReaction->Solution3 End Yield Improved Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack reactions.

General Workflow for Catalyst Screening in N-Formylation

CatalystScreening Start Define Reaction: Amine + CO2 + Reducing Agent SelectCatalysts Select Initial Catalyst Candidates (e.g., Zn, Ni, Pd based) Start->SelectCatalysts RunReactions Run Parallel Reactions (Constant Conditions) SelectCatalysts->RunReactions AnalyzeResults Analyze Conversion & Selectivity (GC, LC-MS, NMR) RunReactions->AnalyzeResults IdentifyHits Identify Promising Catalysts ('Hits') AnalyzeResults->IdentifyHits IdentifyHits->SelectCatalysts No Hits, Select New Candidates OptimizeConditions Optimize Reaction Conditions for Hits (Temperature, Pressure, Time) IdentifyHits->OptimizeConditions Proceed with Hits Validate Validate Optimized Catalyst (Larger Scale, Reproducibility) OptimizeConditions->Validate End Optimized Protocol Validate->End

Caption: A systematic workflow for screening catalysts for N-formylation reactions.

References

dealing with hygroscopic nature of N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dibutylformamide, focusing on challenges presented by its hygroscopic nature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water content a concern?

A1: this compound (DBF) is a polar aprotic solvent used in various chemical reactions and formulations. Like many polar solvents, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can act as an unwanted reagent in moisture-sensitive reactions, leading to side products, reduced yields, and catalyst deactivation. Therefore, controlling the water content in this compound is critical for ensuring the reproducibility and success of many chemical processes.

Q2: How can I minimize water absorption during storage and handling?

A2: To minimize moisture uptake, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1] The storage area should be cool and dry. When dispensing the solvent, work quickly and reseal the container promptly to limit its exposure to ambient air. For transfers of anhydrous solvent, the use of syringe techniques with septa-sealed bottles is recommended.

Q3: My reaction is failing or giving low yields. Could water in the this compound be the cause?

A3: Yes, the presence of water in this compound can be a significant factor in the failure or poor outcome of moisture-sensitive reactions. Water can react with organometallic reagents, strong bases, and certain catalysts, leading to their decomposition. It can also participate in side reactions, such as hydrolysis of starting materials or products. If you suspect water contamination, it is crucial to determine the water content of your solvent and, if necessary, dry it before use.

Q4: What is an acceptable level of water for most applications?

A4: The acceptable water content in this compound is highly dependent on the specific application. For many standard organic reactions, a water content of less than 0.01% (100 ppm) is often desired. For highly moisture-sensitive applications, such as certain organometallic or polymerization reactions, the required water content may be significantly lower, in the range of <10 ppm.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent reaction results or low yields Water contamination in this compound.1. Quantify Water Content: Use Karl Fischer titration to determine the precise water content of your solvent. 2. Dry the Solvent: If the water content is too high, use one of the recommended drying methods (see Experimental Protocols). 3. Use Anhydrous Solvent: Purchase anhydrous grade this compound and handle it under an inert atmosphere.
Cloudy or hazy appearance of the solvent The solvent has absorbed a significant amount of water. This compound is insoluble in water.[2]1. Confirm Water Content: Use Karl Fischer titration. 2. Dry the Solvent: Fractional distillation is recommended to remove significant amounts of water.
Formation of unexpected byproducts Water-mediated side reactions.1. Analyze Byproducts: Identify the structure of the byproducts to understand the undesired reaction pathway. 2. Strictly Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried and the reaction is performed under an inert atmosphere. 3. Use a Moisture Scavenger: For extremely sensitive reactions, consider adding a compatible moisture scavenger to the reaction mixture.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the standard method for accurately determining the water content of organic solvents.

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.

  • Sample Preparation: In a dry, inert atmosphere glovebox or using a dry syringe, carefully transfer a known weight or volume of the this compound sample into the titration vessel.

  • Titration: Start the titration. The Karl Fischer reagent, which contains iodine, is added to the sample. The iodine reacts with water in a 1:1 molar ratio.

  • Endpoint Detection: The endpoint is detected potentiometrically when an excess of iodine is present.

  • Calculation: The instrument's software will calculate the water content based on the amount of Karl Fischer reagent consumed. Results are typically reported in ppm or percentage.

Protocol 2: Drying this compound with Molecular Sieves

Molecular sieves are an effective and convenient method for removing trace amounts of water from solvents.[3][4]

Methodology:

  • Sieve Activation: Activate 3Å molecular sieves by heating them in a furnace at 200-300°C for at least 3 hours under a stream of inert gas or under vacuum.[5][6] Allow the sieves to cool to room temperature in a desiccator over a drying agent.

  • Solvent Treatment: Add the activated molecular sieves (approximately 10-20% of the solvent volume) to the this compound in a dry, sealed container.

  • Equilibration: Allow the solvent to stand over the molecular sieves for at least 24 hours to ensure complete water absorption.

  • Dispensing: The dry solvent can be carefully decanted or transferred via a cannula for use. For long-term storage, it is recommended to keep the solvent over the molecular sieves.

Protocol 3: Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying this compound and removing water and other impurities with different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column, condenser, and receiving flask. Ensure all glassware is thoroughly dried.

  • Drying Agent (Optional): For very wet solvent, it can be pre-dried with a suitable drying agent like anhydrous calcium sulfate (B86663) and then filtered.

  • Distillation: Heat the this compound to its boiling point (120 °C at 15 mmHg).[7][8]

  • Fraction Collection: Discard the initial fraction (forerun), which may contain more volatile impurities and azeotropes. Collect the main fraction distilling at a constant temperature.

  • Storage: Store the purified, dry this compound over activated molecular sieves under an inert atmosphere.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow Start Experiment Failure or Unexpected Results CheckSolvent Is this compound the solvent? Start->CheckSolvent SuspectWater Suspect Water Contamination CheckSolvent->SuspectWater Yes OtherIssues Investigate Other Experimental Parameters CheckSolvent->OtherIssues No QuantifyWater Quantify Water Content (Karl Fischer Titration) SuspectWater->QuantifyWater WaterAcceptable Water Content Acceptable? QuantifyWater->WaterAcceptable DrySolvent Dry this compound (e.g., Molecular Sieves, Distillation) QuantifyWater->DrySolvent ReRunExperiment Re-run Experiment with Dry Solvent WaterAcceptable->ReRunExperiment No WaterAcceptable->OtherIssues Yes DrySolvent->ReRunExperiment ReRunExperiment->OtherIssues Still Fails Success Successful Experiment ReRunExperiment->Success

Caption: Troubleshooting workflow for issues related to this compound.

References

Technical Support Center: Troubleshooting Low Yields in Reactions with N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dibutylformamide (DBF). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using DBF in chemical reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a low yield. What are the primary factors I should investigate when using this compound as a solvent or reagent?

Low yields in reactions involving this compound can often be attributed to several key factors. A systematic approach to troubleshooting is recommended, starting with the quality of the solvent itself and moving to reaction conditions and work-up procedures.[1][2]

Primary Causes to Investigate:

  • Reagent Purity: The presence of impurities in this compound is a frequent cause of low yields. Water, dibutylamine (B89481), and formic acid are common contaminants that can arise from its synthesis or degradation.[3]

  • Reaction Conditions: Sub-optimal reaction conditions such as temperature, pressure, or reaction time can lead to incomplete conversion or degradation of reactants and products.[4]

  • Side Reactions: this compound can participate in or be susceptible to side reactions, such as hydrolysis, especially under acidic or basic conditions in the presence of water.[3]

  • Work-up and Purification Losses: Significant amounts of the desired product can be lost during extraction, washing, and purification steps.[1][5]

Q2: What are the common impurities in this compound, and how can they negatively impact my reaction?

Impurities can act as catalysts for unwanted side reactions, consume valuable reagents, or interfere with the desired chemical transformation.[6]

  • Water: As a common impurity, water can hydrolyze this compound, especially in the presence of acid or base, to form dibutylamine and formic acid.[3] It can also react with moisture-sensitive reagents (e.g., organometallics, acid chlorides), leading to significant yield reduction.[4][7]

  • Dibutylamine: This primary amine is a potential nucleophile that can react with electrophilic starting materials or intermediates, leading to the formation of undesired byproducts.

  • Formic Acid: An acidic impurity that can protonate basic reagents, rendering them non-nucleophilic, or catalyze acid-sensitive decomposition pathways.

Below is a summary of common impurities and their physical properties, which is crucial for planning purification by distillation.

ImpurityMolecular FormulaBoiling Point (°C)Potential Impact
WaterH₂O100Reacts with sensitive reagents, promotes hydrolysis
Formic AcidCH₂O₂100.8Unwanted acid catalysis, neutralizes basic reagents
DibutylamineC₈H₁₉N159Acts as a competing nucleophile
This compound C₉H₁₉NO 120 (at 15 mmHg) [8][9]Desired Solvent/Reagent
Q3: My reaction is very sensitive to moisture. How can I ensure my this compound is anhydrous?

For moisture-sensitive reactions, using dry solvents is critical.[7] While commercially available anhydrous grades are an option, you can also dry the solvent in-house.

  • Drying Agents: Stirring this compound over a suitable drying agent like calcium hydride (CaH₂) or molecular sieves (4Å) overnight can effectively remove water.

  • Distillation: Subsequent fractional distillation under reduced pressure is the most effective method for obtaining highly pure, anhydrous this compound.[8][9][10] This process also removes other volatile and non-volatile impurities.

  • Storage: Store the purified, anhydrous solvent over molecular sieves under an inert atmosphere (e.g., nitrogen or argon) to prevent re-absorption of moisture.

Q4: My reaction is sluggish or fails to go to completion. How can I optimize the reaction conditions?

If reagent purity has been confirmed, the next step is to optimize the reaction conditions.

  • Temperature: While increasing the temperature can increase the reaction rate, be aware that this compound can decompose at elevated temperatures, typically above 350 °C, to produce carbon monoxide and dibutylamine.[11] For many reactions, a moderate temperature increase (e.g., from room temperature to 50-80 °C) can be beneficial. Always monitor for byproduct formation at higher temperatures.

  • Solvent Effects: this compound is a polar aprotic solvent.[3] Its properties can be modulated by using a co-solvent to fine-tune the polarity of the reaction medium, which can influence reaction rates and selectivity.[12][13]

  • Concentration: Ensure that the reactants are sufficiently concentrated. If solubility is an issue, consider screening for a suitable co-solvent.

  • Mixing: In heterogeneous reactions, ensure that stirring is vigorous enough to overcome mass transfer limitations.[1]

Q5: How can I detect impurities in my this compound and analyze my reaction mixture for byproducts?

A variety of analytical techniques can be employed for quality control and reaction monitoring.[]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for separating and identifying volatile impurities in this compound and for identifying byproducts in a reaction mixture.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify impurities and byproducts, provided their concentration is high enough for detection.[][17]

  • Karl Fischer Titration: This is the standard method for accurately determining the water content in solvents.[]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for analyzing less volatile byproducts in the reaction mixture.[15][18][19]

Troubleshooting Workflows and Diagrams

Visualizing the troubleshooting process can help streamline the identification of the root cause of low yields.

TroubleshootingWorkflow start_node Low Reaction Yield check_node1 Check Purity of This compound start_node->check_node1 Start Troubleshooting check_node check_node action_node action_node result_node result_node end_node Problem Resolved action_node1 Purify DBF (e.g., Vacuum Distillation) check_node1->action_node1 Impurities Detected (Water, Amines, etc.) check_node2 Review Reaction Conditions check_node1->check_node2 Purity is High result_node1 Use High-Purity DBF action_node1->result_node1 result_node1->end_node action_node2 Optimize Temperature, Concentration, & Time check_node2->action_node2 Conditions Sub-optimal check_node3 Analyze for Side Reactions (e.g., via GC-MS, LC-MS) check_node2->check_node3 Conditions Appear Optimal result_node2 Run Optimized Reaction action_node2->result_node2 result_node2->end_node action_node3 Modify Conditions to Minimize Side Reactions check_node3->action_node3 Byproducts Identified check_node4 Evaluate Work-up & Purification Procedure check_node3->check_node4 No Significant Byproducts action_node3->result_node2 action_node4 Optimize Extraction pH, Reduce Transfers, etc. check_node4->action_node4 Product Loss Detected result_node3 Implement Improved Work-up action_node4->result_node3 result_node3->end_node

Caption: A logical workflow for troubleshooting low reaction yields.

Caption: The hydrolysis degradation pathway of this compound.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol describes the purification of this compound to remove water and other common impurities.

Materials:

  • This compound (technical grade)

  • Calcium hydride (CaH₂)

  • Round-bottom flask

  • Short-path distillation head with vacuum adapter

  • Thermometer

  • Receiving flask

  • Heating mantle with stirrer

  • Vacuum pump and pressure gauge

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Pre-drying: Place the this compound in a round-bottom flask. Add calcium hydride (approx. 5-10 g per 100 mL) and stir the mixture overnight at room temperature under an inert atmosphere. This step removes the bulk of any water present.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere to prevent contamination with atmospheric moisture.[1]

  • Distillation: Heat the flask gently using a heating mantle. Reduce the pressure using a vacuum pump to approximately 15-20 mmHg.

  • Fraction Collection: Collect the fraction that distills at approximately 120 °C at 15 mmHg.[8][9] Discard the initial and final fractions, which may contain more volatile or less volatile impurities, respectively.

  • Storage: Transfer the purified this compound to a clean, dry storage bottle containing activated 4Å molecular sieves. Seal the bottle and store under an inert atmosphere.

Protocol 2: General Procedure for Analysis of Purity by GC-MS

This protocol provides a general method for assessing the purity of this compound.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or mid-polar column like DB-5ms)

  • Helium (carrier gas)

  • This compound sample

  • Anhydrous solvent for dilution (e.g., Dichloromethane)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of dichloromethane) in a GC vial.

  • GC Method Setup:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-15 °C/min. Hold at 280 °C for 5 minutes.

    • Carrier Gas Flow: Set to a constant flow rate (e.g., 1 mL/min).

  • MS Method Setup:

    • Ion Source Temperature: 230 °C

    • Scan Range: Scan from m/z 35 to 350.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Interpretation: Analyze the resulting chromatogram to identify the main peak corresponding to this compound and any smaller peaks corresponding to impurities. The mass spectrum of each peak can be compared against a library (e.g., NIST) for identification.[16] The area percentage of each peak provides a semi-quantitative measure of purity.

References

Technical Support Center: Managing N,N-Dibutylformamide Waste Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of N,N-Dibutylformamide waste.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound waste?

This compound is classified as a hazardous substance. Key hazards include:

  • Acute Toxicity: It is harmful if swallowed and toxic in contact with skin.[1][2][3]

  • Skin and Eye Irritation: It can cause skin irritation and serious eye irritation.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction.[4][5]

  • Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects.[1][4]

2. What personal protective equipment (PPE) should be worn when handling this compound waste?

Appropriate PPE is crucial to ensure safety. This includes:

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton™) should be worn. Nitrile and latex gloves may not provide adequate protection for prolonged contact.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6][7]

  • Lab Coat: A chemical-resistant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If exposure limits are likely to be exceeded, a NIOSH/MSHA approved respirator is necessary.[2]

3. How should I store this compound waste before disposal?

Proper storage is essential to prevent accidents and ensure compliance:

  • Container: Use a clearly labeled, leak-proof, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable.

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date should also be clearly marked.

  • Segregation: Store this compound waste separately from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[2]

  • Location: Keep the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6] The container must be kept closed except when adding waste.

4. Can I dispose of small amounts of this compound down the drain?

No. This compound is harmful to aquatic organisms and should not be released into the environment.[1] Drain disposal is prohibited. All this compound waste must be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.

5. What is the appropriate method for the final disposal of this compound waste?

The standard and recommended method for the final disposal of this compound is through a licensed hazardous waste disposal facility. The most common technique used by these facilities is high-temperature incineration.[8] In some cases, chemical treatment to break down the molecule may be employed prior to final disposal.

Troubleshooting Guide

Problem: I accidentally mixed this compound waste with an acidic waste stream.

  • Immediate Action: Do not add any other chemicals to the container. If you notice any signs of a reaction (e.g., heat generation, gas evolution, color change), carefully move the container to a fume hood and away from other materials. Alert your supervisor and your institution's EHS office immediately.

  • Explanation: While this compound is relatively stable, strong acids can catalyze its hydrolysis, potentially leading to an uncontrolled reaction. This reaction breaks down the amide into dibutylamine (B89481) and formic acid.

  • Solution: The mixed waste stream must be treated as a new, unknown hazardous waste. Clearly label the container with all known components and inform your EHS office about the mixture so they can arrange for appropriate disposal.

Problem: I spilled a small amount of this compound waste in the fume hood.

  • Immediate Action: Alert others in the immediate area. Ensure the fume hood sash is at the appropriate height.

  • Cleanup Procedure:

    • Wear the appropriate PPE (lab coat, goggles, and chemical-resistant gloves).

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a mild detergent and water.

    • Place all contaminated materials, including gloves, into a sealed bag and then into the hazardous waste container.

    • Label the container as "Spill Debris containing this compound."

  • Reporting: Report the spill to your supervisor.

Problem: The this compound waste container is bulging or showing signs of pressure buildup.

  • Immediate Action: Do not attempt to open the container. Carefully place the container in a secondary containment bin within a fume hood. Evacuate the immediate area and notify your supervisor and EHS office immediately.

  • Explanation: Pressure buildup can occur if the waste was inadvertently mixed with an incompatible chemical, leading to a gas-producing reaction.

  • Solution: Your institution's EHS professionals are trained to handle such situations. They will assess the risk and determine the appropriate course of action for safely venting and disposing of the container.

Quantitative Data

ParameterValueReference
Chemical Formula C₉H₁₉NO[9][10][11]
Molecular Weight 157.25 g/mol [3][9][11]
Appearance Clear, colorless to light yellow liquid[2][9]
Boiling Point 120 °C @ 15 mmHg[9][11]
Flash Point 100 °C (212 °F) - closed cup[6][9][11]
Density 0.864 g/mL at 25 °C[9][11]
UN Number UN2810 (Toxic liquid, organic, n.o.s.)[2]
Occupational Exposure Limits No specific OSHA PEL, NIOSH REL, or ACGIH TLV established.
Aquatic Toxicity (Fathead Minnow) LC50: 89.3 mg/L, 96 h[6]

Experimental Protocols

Protocol: Alkaline Hydrolysis of this compound Waste for Small-Scale Laboratory Treatment

Disclaimer: This protocol is for informational purposes and should only be carried out by trained personnel in a properly equipped laboratory, following a thorough risk assessment and with the approval of your institution's EHS office.

Objective: To convert this compound into less hazardous and more easily disposable compounds (dibutylamine and sodium formate) through alkaline hydrolysis.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol

  • Dioxane or Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Appropriate PPE

Procedure:

  • Preparation: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Mixture: For every 1 part of this compound waste, prepare a solution of 10 parts solvent (a 9:1 mixture of dioxane and methanol) and 2-3 molar equivalents of sodium hydroxide.

  • Reaction Setup: Slowly add the sodium hydroxide solution to the this compound waste in the round-bottom flask while stirring.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if necessary. Tertiary amides like this compound are generally stable, so a prolonged reaction time may be required for complete hydrolysis.[5][12]

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess sodium hydroxide with a dilute acid (e.g., hydrochloric acid).

  • Disposal: The resulting mixture, containing dibutylamine, sodium formate, and the solvent, should be collected in a properly labeled hazardous waste container for disposal through your EHS office. While the primary hazardous compound has been degraded, the resulting mixture still requires professional disposal.

Visualizations

Waste_Management_Workflow cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Disposal Pathway gen Experiment Generates This compound Waste collect Collect in a Labeled, Compatible Container gen->collect store Store in Designated Satellite Accumulation Area collect->store segregate Segregate from Incompatibles store->segregate pickup Schedule EHS Waste Pickup segregate->pickup transport Transport to Licensed Waste Facility pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose

Caption: Logical workflow for managing this compound waste.

Alkaline_Hydrolysis DBF This compound (Waste) Intermediate Tetrahedral Intermediate DBF->Intermediate Nucleophilic Attack by OH⁻ NaOH Sodium Hydroxide (NaOH) + Heat Products Dibutylamine + Sodium Formate (Products) Intermediate->Products Elimination of Dibutylamide Anion

Caption: Simplified reaction pathway for alkaline hydrolysis.

References

Technical Support Center: Improving Reagent Solubility in N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dibutylformamide (DBF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for improving the solubility of reagents in this versatile polar aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which types of solvents are reagents typically soluble?

A1: this compound is a polar aprotic solvent.[1] This means it has a large dipole moment and can dissolve a wide range of polar and nonpolar compounds.[1] As a general principle of "like dissolves like," polar reagents tend to dissolve well in polar solvents, and non-polar reagents in non-polar solvents. However, the solubility of a specific reagent in DBF can depend on a variety of factors including its molecular weight, crystal lattice energy, and the presence of functional groups.

Q2: My reagent is not dissolving in this compound. What are the first steps I should take?

A2: When encountering solubility issues with DBF, a systematic approach is recommended. Start with simple techniques before moving on to more complex methods. Here is a general troubleshooting workflow:

Troubleshooting_Solubility start Reagent Insoluble in DBF check_purity Verify Reagent Purity and Solvent Quality start->check_purity grind Reduce Particle Size (Grinding/Micronization) check_purity->grind If pure fail Consult Further Resources check_purity->fail If impure heat Gently Heat the Mixture grind->heat If still insoluble success Reagent Dissolved grind->success If soluble cosolvent Add a Co-solvent heat->cosolvent If still insoluble heat->success If soluble surfactant Consider a Surfactant cosolvent->surfactant If still insoluble cosolvent->success If soluble surfactant->success If soluble surfactant->fail If still insoluble

Initial troubleshooting workflow for solubility issues.

Q3: Can I heat the this compound to dissolve my reagent?

A3: Yes, for many compounds, solubility increases with temperature.[2] Gentle heating of the DBF solution can be an effective way to dissolve your reagent. However, it is crucial to ensure that your reagent is thermally stable and will not decompose at elevated temperatures. Always start with a low temperature and gradually increase it while monitoring the solution.

Q4: What is a co-solvent and how can it help improve solubility in this compound?

A4: A co-solvent is a second solvent that is miscible with the primary solvent (in this case, DBF) and is added to the system to increase the solubility of the solute (reagent).[3] By altering the overall polarity of the solvent mixture, a co-solvent can create a more favorable environment for the reagent to dissolve.

Troubleshooting Guides

Issue 1: My reagent is still insoluble in this compound after initial attempts.

Possible Cause: The polarity mismatch between your reagent and DBF is too significant, or the crystal lattice energy of your solid reagent is very high.

Solutions:

  • Systematic Co-solvent Screening: Experiment with a range of co-solvents with varying polarities. See the "Experimental Protocols" section for a detailed co-solvent screening protocol.

  • Particle Size Reduction: If you haven't already, reducing the particle size of your reagent can significantly increase the dissolution rate.[4] This can be achieved through micronization or grinding.

  • Use of Surfactants: In some cases, adding a small amount of a surfactant can help to solubilize a reagent by forming micelles.[5]

Issue 2: My reagent dissolves upon heating but precipitates out upon cooling.

Possible Cause: The reagent has low solubility in DBF at room temperature, and you have created a supersaturated solution by heating.

Solutions:

  • Maintain Elevated Temperature: If your experimental conditions allow, maintain the reaction at the elevated temperature where the reagent remains dissolved.

  • Use a Co-solvent: Introduce a co-solvent that improves the solubility of your reagent at room temperature. This may allow you to use a lower temperature or prevent precipitation upon cooling.

  • Prepare a More Dilute Solution: If possible, work with a more dilute solution of your reagent.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₉NO[6]
Molecular Weight157.25 g/mol [6]
Boiling Point120 °C at 15 mmHg[6]
Density0.864 g/mL at 25 °C[6]
Water SolubilityInsoluble[1][7]

Table 2: Estimated Miscibility of this compound with Common Laboratory Solvents

Based on the properties of similar amide solvents like N,N-Dimethylformamide (DMF), the following miscibility profile can be estimated. Experimental verification is recommended.

SolventEstimated Miscibility
MethanolMiscible
EthanolMiscible
IsopropanolMiscible
AcetoneMiscible
AcetonitrileMiscible
Tetrahydrofuran (THF)Miscible
Dichloromethane (DCM)Miscible
TolueneMiscible
HexaneImmiscible
Dimethyl Sulfoxide (DMSO)Miscible

Table 3: Example Solubility of an Inorganic Salt in Amide Solvents

This table provides an example of the solubility of Lithium Chloride in Formamide and DMF, which can serve as a reference for estimating the solubility of similar salts in DBF.

SolventSolubility ( g/100g of solvent at 25°C)Reference
Formamide28.2[8]
Dimethylformamide (DMF)11 - 28[8]

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility with a Co-solvent

Objective: To systematically identify a co-solvent that improves the solubility of a reagent in this compound.

Materials:

  • Your reagent

  • This compound (DBF)

  • A selection of co-solvents (e.g., ethanol, isopropanol, acetonitrile, THF, toluene, DMSO)

  • Small vials or test tubes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Add a small, known amount of your reagent to a vial.

  • Add a measured volume of DBF.

  • Agitate the mixture at room temperature for 5-10 minutes. Observe for dissolution.

  • If the reagent is not fully dissolved, begin adding a co-solvent dropwise while continuously agitating the mixture.

  • Start with a small percentage of co-solvent (e.g., 5-10% v/v).

  • Observe for any changes in solubility. If the reagent begins to dissolve, continue adding the co-solvent until it is fully dissolved.

  • If there is no improvement, try a different co-solvent from your selection.

  • Record the co-solvent and the approximate volume percentage required to achieve dissolution.

Co-solvent_Screening start Insoluble Reagent in DBF add_reagent Add Reagent to DBF start->add_reagent agitate Agitate at Room Temp add_reagent->agitate observe1 Observe Dissolution agitate->observe1 add_cosolvent Add Co-solvent (5-10% v/v) observe1->add_cosolvent If Insoluble success Reagent Dissolved observe1->success If Soluble agitate2 Agitate add_cosolvent->agitate2 observe2 Observe Dissolution agitate2->observe2 increase_cosolvent Gradually Increase Co-solvent % observe2->increase_cosolvent If Partial Dissolution try_another Try Different Co-solvent observe2->try_another If No Improvement increase_cosolvent->success try_another->add_cosolvent

Workflow for co-solvent screening.
Protocol 2: Improving Solubility by Adjusting Temperature

Objective: To determine if heating can improve the solubility of a reagent in this compound.

Materials:

  • Your reagent

  • This compound (DBF)

  • Heat-resistant vial with a screw cap

  • Hot plate with a water or sand bath

  • Thermometer

  • Magnetic stirrer and stir bar

Procedure:

  • Add the reagent and DBF to the vial with a magnetic stir bar.

  • Place the vial in the water or sand bath on the hot plate.

  • Begin stirring and gently heat the mixture.

  • Increase the temperature in increments of 5-10°C.

  • Hold the temperature at each increment for 5-10 minutes, observing for dissolution.

  • Note the temperature at which the reagent fully dissolves.

  • Caution: Ensure your reagent is stable at the temperatures used. Do not exceed the boiling point of the solvent.

  • Once dissolved, you can either proceed with your reaction at this elevated temperature or slowly cool the solution to see if the reagent remains in solution.

Protocol 3: Micronization of a Solid Reagent to Improve Dissolution Rate

Objective: To reduce the particle size of a solid reagent to increase its surface area and improve its rate of dissolution in this compound.

Materials:

  • Your solid reagent

  • Mortar and pestle or a mechanical grinder/mill

  • Spatula

Procedure:

  • Place a small amount of the solid reagent into the mortar.

  • Use the pestle to grind the solid into a fine powder. Apply firm, circular motions.

  • If using a mechanical mill, follow the manufacturer's instructions for operation.

  • The goal is to obtain a powder with a consistent, fine particle size.

  • Once micronized, attempt to dissolve the powdered reagent in DBF following standard procedures. You should observe a faster rate of dissolution.[9]

References

minimizing byproduct formation with N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N,N-Dibutylformamide (DBF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound to minimize byproduct formation in chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments where byproduct formation is a concern.

Problem 1: Excessive Di-substitution or Poly-substitution in Formylation Reactions

  • Symptoms: You observe significant formation of byproducts resulting from multiple formylations on your substrate when using common formylating agents like N,N-Dimethylformamide (DMF).

  • Possible Cause: The Vilsmeier-Haack reagent formed from less sterically hindered formamides like DMF can be highly reactive, leading to reactions at multiple sites on an activated substrate.

  • Solution:

    • Reagent Substitution: Replace N,N-Dimethylformamide (DMF) with this compound (DBF) in your Vilsmeier-Haack protocol. The bulkier butyl groups on DBF create a more sterically hindered Vilsmeier reagent. This increased steric hindrance can enhance regioselectivity by favoring formylation at the most accessible position and preventing subsequent reactions at other sites.

    • Temperature Control: Lowering the reaction temperature can also help to improve selectivity and reduce the rate of side reactions.

    • Stoichiometry Adjustment: Carefully control the stoichiometry of the Vilsmeier reagent to substrate ratio. Using a minimal excess of the reagent can help to reduce the likelihood of multiple formylations.

Problem 2: Formation of Polymeric or Tar-like Byproducts

  • Symptoms: The reaction mixture becomes viscous, dark, and difficult to work up, indicating the formation of polymeric byproducts. This can be an issue in reactions such as the Duff reaction for ortho-formylation of phenols.[1]

  • Possible Cause: High reaction temperatures and highly reactive formylating agents can promote polymerization of the substrate or product.[1]

  • Solution:

    • Use of this compound: The moderated reactivity of the DBF-derived Vilsmeier reagent, due to its steric bulk, can lead to a cleaner reaction profile with less polymerization.

    • Optimize Reaction Conditions:

      • Temperature: Maintain the lowest effective temperature for the formylation.[1]

      • Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to avoid prolonged exposure to conditions that favor polymerization.[1]

      • Solvent: Ensure the use of an appropriate, high-purity solvent.

Frequently Asked Questions (FAQs)

Q1: How does this compound help in minimizing byproduct formation compared to N,N-Dimethylformamide?

A1: The primary advantage of this compound (DBF) over N,N-Dimethylformamide (DMF) in minimizing byproducts stems from steric hindrance . The two butyl groups in DBF are significantly larger than the methyl groups in DMF. When the Vilsmeier reagent is formed (the active formylating agent), the bulkier butyl groups make the reagent more selective. This steric bulk can prevent the reagent from accessing less reactive or sterically hindered sites on the substrate, thus reducing the formation of undesired isomers or di-substituted byproducts.

Q2: In which specific reactions is this compound most beneficial?

A2: this compound is particularly useful in formylation reactions of highly activated aromatic and heteroaromatic compounds where over-reaction is a common problem. This includes the Vilsmeier-Haack reaction of electron-rich systems where multiple formylation is a potential side reaction. The increased selectivity of the DBF-derived reagent can lead to cleaner product formation.

Q3: What are the key differences in physical properties between this compound and N,N-Dimethylformamide to consider for experimental setup?

A3: It is important to consider the differences in their physical properties when substituting DMF with DBF:

PropertyThis compound (DBF)N,N-Dimethylformamide (DMF)
Molecular Weight 157.25 g/mol [2]73.09 g/mol [3]
Boiling Point 120 °C at 15 mmHg153 °C at 760 mmHg
Density 0.864 g/mL at 25 °C0.944 g/mL at 25 °C

The higher boiling point of DBF at atmospheric pressure may require adjustments to purification methods such as distillation.

Q4: Can I use the same reaction conditions for DBF as I would for DMF?

A4: While you can start with similar conditions, some optimization may be necessary. Due to the potential for slightly lower reactivity of the DBF-derived Vilsmeier reagent, you might need to modestly increase the reaction temperature or extend the reaction time to achieve complete conversion. However, these adjustments should be made cautiously while monitoring the reaction progress to avoid the formation of other byproducts.

Data Presentation

The following table provides a hypothetical comparison of product distribution in the Vilsmeier-Haack formylation of a generic activated substrate "Ar-H", illustrating the potential of this compound to minimize di-formylation byproducts.

Formamide UsedDesired Mono-formylated Product (Ar-CHO) YieldDi-formylated Byproduct (Ar-(CHO)₂) Yield
N,N-Dimethylformamide (DMF)75%20%
This compound (DBF) 90% <5%

Note: This data is illustrative and actual results may vary depending on the substrate and reaction conditions.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of an Electron-Rich Heterocycle Using this compound

This protocol describes a general procedure for the formylation of an electron-rich heterocycle, highlighting the use of this compound to improve selectivity.

Materials:

  • This compound (DBF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Electron-rich heterocyclic substrate

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) or other suitable anhydrous solvent

  • Sodium acetate (B1210297)

  • Deionized water

  • Crushed ice

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation:

    • In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.5 equivalents) to anhydrous DCE.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve the heterocyclic substrate (1 equivalent) in anhydrous DCE.

    • Add the substrate solution dropwise to the prepared Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C (optimization may be required).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Add a saturated aqueous solution of sodium acetate to neutralize the mixture to a pH of 6-8.

    • Stir the mixture for 30 minutes to allow for the hydrolysis of the intermediate.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure formylated heterocycle.

Visualizations

Vilsmeier_Haack_Mechanism reagent reagent intermediate intermediate product product substrate substrate DBF This compound (DBF) Vilsmeier_Reagent Vilsmeier Reagent (Sterically Hindered) DBF->Vilsmeier_Reagent + POCl₃ POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate_Complex Sigma Complex Vilsmeier_Reagent->Intermediate_Complex Substrate Electron-Rich Substrate (Ar-H) Substrate->Intermediate_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate_Complex->Iminium_Salt - HCl Product Mono-formylated Product (Ar-CHO) Iminium_Salt->Product + H₂O Byproduct Di-formylated Byproduct (Minimized) Iminium_Salt->Byproduct Further Reaction (Disfavored) Hydrolysis H₂O Workup Hydrolysis->Product

Caption: Vilsmeier-Haack reaction mechanism using DBF.

Troubleshooting_Workflow start_node Start: High Byproduct Formation decision_node decision_node action_node action_node end_node End: Minimized Byproducts start start check_reagent Formamide used? start->check_reagent is_dmf DMF check_reagent->is_dmf DMF is_dbf DBF check_reagent->is_dbf DBF switch_to_dbf Switch to this compound (DBF) to increase steric hindrance is_dmf->switch_to_dbf check_temp Reaction Temp.? is_dbf->check_temp switch_to_dbf->check_temp is_high_temp High check_temp->is_high_temp High check_stoich Stoichiometry? check_temp->check_stoich Optimal lower_temp Lower reaction temperature is_high_temp->lower_temp lower_temp->check_stoich is_excess High Excess check_stoich->is_excess Excess end end check_stoich->end Optimal reduce_stoich Reduce equivalents of Vilsmeier reagent is_excess->reduce_stoich reduce_stoich->end

Caption: Troubleshooting workflow for byproduct minimization.

References

thermal stability issues of N,N-Dibutylformamide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the thermal stability of N,N-Dibutylformamide (DBF) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DBF) and what are its physical properties?

A1: this compound (DBF) is a tertiary amide with the chemical formula HCON(CH₂CH₂CH₂CH₃)₂. It is a clear, colorless to light yellow liquid at room temperature and is used as a solvent and an intermediate in organic synthesis. Below is a summary of its key physical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
Boiling Point 120 °C @ 15-20 mmHg (reduced pressure)
Flash Point ~100 °C (213 °F)
Density ~0.864 g/mL at 25 °C
Solubility Insoluble in water

Q2: Is this compound thermally stable?

A2: this compound is generally stable under recommended storage conditions (cool, dry, and well-ventilated). However, it can undergo thermal decomposition at elevated temperatures. There is no definitively published onset temperature for its decomposition, which can be influenced by impurities, pressure, and the presence of other reagents. When heated to decomposition, it emits toxic fumes.[1]

Q3: What are the known decomposition products of DBF?

A3: Upon thermal decomposition or combustion, DBF is known to release irritating and highly toxic gases.[2] The primary hazardous decomposition products include:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

Based on the decomposition pathways of similar formamides like N-methylformamide, it is highly probable that DBF decomposes to form dibutylamine (B89481) and carbon monoxide.

Q4: What materials and conditions should be avoided when working with DBF at elevated temperatures?

A4: To minimize the risk of uncontrolled decomposition or hazardous reactions, it is crucial to avoid certain materials and conditions when heating DBF. These are summarized in the table below.

Table 2: Incompatible Materials and Conditions for this compound

CategoryIncompatible Substances/Conditions
Acids Strong acids
Bases Strong bases
Oxidizing Agents Strong oxidizing agents
Reducing Agents Strong reducing agents
Other Reagents Acid chlorides
Conditions Excess heat, open flames, sparks

Q5: How can I detect if my DBF is degrading during an experiment?

A5: Signs of DBF degradation during a reaction can include:

  • Color Change: The reaction mixture may darken or change color unexpectedly.

  • Gas Evolution: Formation of bubbles or an increase in pressure within a sealed system.

  • Inconsistent Results: Lower than expected yield, formation of unexpected byproducts, or poor reproducibility.

  • Amine Odor: Detection of a fishy or amine-like smell, which could indicate the formation of dibutylamine.

  • Analytical Discrepancies: Appearance of unexpected peaks in analytical data such as GC-MS or NMR spectra.

Troubleshooting Guide for Thermal Stability Issues

This guide addresses common problems encountered when using this compound in experiments at elevated temperatures.

Issue 1: Low or No Yield in a High-Temperature Reaction

  • Potential Cause: The reaction temperature may be exceeding the thermal stability threshold of DBF, causing it to decompose. The decomposition products (e.g., dibutylamine) could be reacting with your starting materials or catalyst, leading to side reactions.

  • Recommended Actions:

    • Lower the Reaction Temperature: If possible, reduce the reaction temperature. Determine the minimum temperature required for the desired transformation.

    • Screen Other Solvents: Consider if another high-boiling point aprotic solvent with better thermal stability is suitable for your reaction.

    • Perform a Solvent Stability Test: Before running your reaction, heat a sample of DBF under the planned reaction conditions (temperature, atmosphere) and analyze it for signs of decomposition. (See Experimental Protocol 1).

Issue 2: Formation of Unexpected Byproducts

  • Potential Cause: Impurities arising from the thermal degradation of DBF are likely reacting with your substrates or intermediates. Dibutylamine is a common nucleophilic byproduct that can participate in various side reactions.

  • Recommended Actions:

    • Analyze Byproducts: Use analytical techniques like GC-MS or LC-MS to identify the structure of the byproducts. Compare their mass spectra with that of dibutylamine and its potential derivatives.

    • Inert Atmosphere: Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Purify DBF: If the starting material has been stored for a long time or exposed to air, consider purifying it by fractional distillation under reduced pressure before use.

Issue 3: Reaction Pressure Increase in a Sealed Vessel

  • Potential Cause: Thermal decomposition of DBF can lead to the formation of gaseous byproducts such as carbon monoxide, causing a pressure buildup.

  • Recommended Actions:

    • Immediate Cooling: Safely cool the reaction vessel to reduce the rate of decomposition.

    • Venting: Use a properly configured and shielded pressure-relief system. Never run high-temperature reactions in a sealed vessel without appropriate pressure monitoring and relief.

    • Re-evaluate Reaction Temperature: The pressure increase is a strong indicator that the temperature is too high for DBF under your reaction conditions.

Experimental Protocols

Protocol 1: Determination of Approximate Onset of Thermal Decomposition of DBF

Objective: To estimate the temperature at which DBF begins to decompose under specific laboratory conditions.

Materials:

  • This compound (DBF)

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a temperature controller and thermocouple

  • Inert gas supply (Nitrogen or Argon)

  • Small sample vials for GC-MS analysis

  • Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

  • Set up the reflux apparatus in a fume hood. Ensure all glassware is dry.

  • Add a known volume of DBF to the round-bottom flask.

  • Begin a slow flow of inert gas through the system.

  • Heat the DBF in increments of 10 °C, starting from a temperature below the expected reaction temperature (e.g., 100 °C).

  • Hold the temperature at each increment for a set period (e.g., 30 minutes).

  • At the end of each period, cool the flask slightly and take a small aliquot for GC-MS analysis.

  • Analyze the aliquot by GC-MS, looking for the appearance of new peaks that are not present in the starting material. Pay close attention to the retention time and mass spectrum corresponding to dibutylamine.

  • The temperature at which new peaks consistently appear and increase in intensity can be considered the approximate onset of thermal decomposition for your experimental setup.

Protocol 2: General Procedure for a High-Temperature Reaction in DBF

Objective: To perform a chemical synthesis at elevated temperatures using DBF as a solvent while minimizing its thermal degradation.

Methodology:

  • Drying and Inerting: Thoroughly dry all glassware in an oven. Assemble the reaction apparatus (e.g., round-bottom flask, condenser) and purge with an inert gas (Nitrogen or Argon) for at least 15-20 minutes.

  • Reagent Addition: Charge the flask with the reactants and DBF under a positive pressure of inert gas.

  • Heating: Begin stirring and slowly heat the reaction mixture to the desired temperature using a controlled heating source (e.g., oil bath or heating mantle with a thermocouple).

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Avoid overshooting the target temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC, LC-MS, GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air or performing an aqueous work-up.

  • Purification: Purify the product using a suitable method. If residual DBF is present, it can often be removed by vacuum distillation or by washing with an acidic aqueous solution (to protonate and extract any dibutylamine byproduct).

Visualizations

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Recommended Actions start Experiment with DBF at High Temperature issue Problem Encountered? (e.g., Low Yield, Byproducts, Pressure Increase) start->issue cause1 Thermal Decomposition of DBF issue->cause1 Yes cause3 Oxidative Degradation issue->cause3 Yes solution6 Use Pressure Relief System issue->solution6 Pressure Increase cause2 Reaction of Decomposition Products cause1->cause2 solution1 Lower Reaction Temperature cause1->solution1 solution2 Perform Solvent Stability Test (See Protocol 1) cause1->solution2 solution4 Purify DBF Before Use cause2->solution4 solution5 Analyze Byproducts (GC-MS) cause2->solution5 solution3 Use Inert Atmosphere cause3->solution3 end Optimize Reaction Conditions solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end

Caption: Troubleshooting workflow for DBF thermal stability issues.

Experimental_Workflow cluster_setup Stability Test Setup cluster_procedure Procedure setup_img flask Round-bottom Flask with DBF condenser Reflux Condenser flask->condenser heat Heating Mantle with Controller heat->flask inert_gas Inert Gas (N2/Ar) Inlet inert_gas->flask thermocouple Thermocouple thermocouple->flask Monitors Temp step1 1. Heat to T1 (e.g., 100°C) step2 2. Hold for 30 min step1->step2 step3 3. Take Aliquot for GC-MS step2->step3 step4 4. Increase Temp to T2 (T1 + 10°C) step3->step4 step5 5. Repeat Hold and Sample step4->step5 step6 6. Analyze for Decomposition Products step5->step6

Caption: Experimental workflow for determining DBF thermal stability.

References

Technical Support Center: N,N-Dibutylformamide (DBF) in Experimental Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of water content in N,N-Dibutylformamide (DBF) on chemical reactions. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide: Impact of Water in this compound

This guide addresses common problems that may arise due to the presence of water in this compound during a chemical reaction.

Problem Potential Cause Related to Water Troubleshooting Steps & Solutions
Low or No Product Yield Hydrolysis of Water-Sensitive Reagents: Reagents such as organometallics (e.g., Grignard reagents, organolithiums), acid chlorides, and some catalysts can be quenched or decomposed by water.1. Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). 2. Use Dry DBF: Employ freshly dried DBF for the reaction. Refer to the Experimental Protocols section for drying procedures. 3. Verify Reagent Quality: Ensure that the reagents themselves are anhydrous.
Hydrolysis of Intermediates or Products: The desired product or a key intermediate may be susceptible to hydrolysis, reverting to starting materials or forming undesired byproducts.1. Control Reaction pH: The presence of acidic or basic impurities can catalyze hydrolysis. Consider using a non-aqueous buffer if compatible with your reaction. 2. Anhydrous Work-up: If the product is water-sensitive, use anhydrous work-up procedures until the product is isolated and stable.
Formation of Unexpected Byproducts Side Reactions Involving Water: Water can act as a nucleophile, leading to the formation of alcohols from alkyl halides or hydrolysis of esters and amides.1. Analyze Byproducts: Identify the structure of the byproducts to understand the side reactions occurring. Techniques like GC-MS or LC-MS can be useful. 2. Minimize Water Content: Implement stringent drying procedures for the solvent and reagents.
Hydrolysis of DBF: Under strong acidic or basic conditions, particularly at elevated temperatures, DBF can hydrolyze to form dibutylamine (B89481) and formic acid. These can then participate in side reactions.1. Use Milder Conditions: If possible, run the reaction under neutral or milder acidic/basic conditions. 2. Lower Reaction Temperature: Reducing the temperature can decrease the rate of DBF hydrolysis.
Inconsistent Reaction Rates or Results Variable Water Content: Using different batches of DBF with varying water content can lead to inconsistent reaction kinetics and yields.1. Standardize Solvent Quality: Always use DBF with a consistently low water content. 2. Measure Water Content: Before each experiment, or for each new bottle of solvent, determine the water content using a method like Karl Fischer titration.

Frequently Asked Questions (FAQs)

Q1: How does water affect reactions in this compound?

Water can negatively impact reactions in several ways:

  • Reagent Decomposition: It can react with and destroy moisture-sensitive reagents, such as organometallics, strong bases (e.g., sodium hydride), and certain catalysts.

  • Hydrolysis: As a nucleophile, water can hydrolyze starting materials, intermediates, or the final product, especially under acidic or basic conditions. This is a common issue for compounds with labile functional groups like esters, acid chlorides, and anhydrides.

  • Solvent Degradation: Although generally stable, DBF can undergo slow hydrolysis to dibutylamine and formic acid, particularly at high temperatures or in the presence of strong acids or bases. These byproducts can interfere with the desired reaction.

  • Altered Reaction Pathways: The presence of water can promote alternative reaction pathways, leading to the formation of undesired byproducts and reducing the yield of the target molecule.

Q2: What is the acceptable level of water content in DBF for moisture-sensitive reactions?

The acceptable water content is highly dependent on the specific reaction's sensitivity to water.

  • For highly sensitive reactions, such as those involving Grignard reagents or anhydrous metal catalysts, the water content should ideally be below 50 parts per million (ppm).

  • For less sensitive reactions, a higher water content may be tolerable. It is best to determine the tolerance of your specific reaction empirically.

Q3: How can I determine the water content in my this compound?

The most common and accurate method for determining the water content in organic solvents is the Karl Fischer titration .[1] This technique is highly specific to water and can provide precise measurements even at low ppm levels.[2]

Q4: What is the best way to dry this compound?

A common method for drying amide solvents like DBF is to use molecular sieves.

  • Procedure: Use activated 4Å molecular sieves. Add the sieves to the DBF and allow it to stand for at least 24 hours. The solvent can then be decanted or cannulated for use. For extremely dry solvent, distillation from a suitable drying agent under reduced pressure may be necessary, although care must be taken as amides can decompose at high temperatures.[3]

Q5: How should I store this compound to keep it dry?

Store DBF in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). To maintain low water content, store it over activated molecular sieves.[3]

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

Objective: To reduce the water content of this compound for use in moisture-sensitive reactions.

Materials:

  • This compound (reagent grade)

  • 4Å molecular sieves

  • Oven

  • Flask with a ground glass joint and a stopper or septum

  • Inert gas source (nitrogen or argon)

Procedure:

  • Activate Molecular Sieves: Place the 4Å molecular sieves in a ceramic or glass dish and heat them in an oven at 300-350°C for at least 3 hours to remove any adsorbed water.

  • Cool Sieves: After activation, transfer the hot sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere.

  • Solvent Drying: Place the this compound in a dry flask. Add the activated molecular sieves (approximately 5-10% of the solvent volume).

  • Equilibration: Stopper the flask, and if possible, flush the headspace with an inert gas. Allow the solvent to stand over the sieves for at least 24 hours. Swirl the flask occasionally.

  • Storage and Use: The dry solvent can be stored over the sieves. When needed, carefully decant or transfer the solvent via a syringe or cannula to the reaction vessel, ensuring to not transfer any of the sieve dust.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantitatively measure the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents (titrant and solvent)

  • This compound sample

  • Dry syringes and needles

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a dry state.

  • Sample Preparation: In a dry environment (e.g., a glovebox or under a stream of inert gas), draw a precise volume or weight of the this compound sample into a dry syringe.

  • Titration: Inject the sample into the titration cell. The instrument will automatically titrate the sample and calculate the water content.

  • Data Recording: Record the water content, usually expressed in ppm or percentage. It is advisable to run the measurement in triplicate to ensure accuracy.

Visualizations

Experimental_Workflow_for_Moisture_Sensitive_Reactions cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Analysis start Start dry_glassware Dry Glassware (Oven, cool under N2/Ar) start->dry_glassware dry_dbf Dry this compound (e.g., with Molecular Sieves) start->dry_dbf setup_reaction Set up Reaction under Inert Atmosphere dry_glassware->setup_reaction kf_titration Measure Water Content (Karl Fischer Titration) dry_dbf->kf_titration check_water Water Content < 50 ppm? kf_titration->check_water check_water->dry_dbf No add_reagents Add Anhydrous Reagents and Dry DBF check_water->add_reagents Yes setup_reaction->add_reagents run_reaction Run Reaction add_reagents->run_reaction workup Anhydrous Work-up (if necessary) run_reaction->workup purification Purify Product workup->purification analysis Analyze Product (Yield, Purity) purification->analysis end End analysis->end

Caption: Workflow for conducting moisture-sensitive reactions using this compound.

Troubleshooting_Decision_Tree start Low Reaction Yield or Unexpected Byproducts q1 Are moisture-sensitive reagents used? start->q1 a1 Potential Reagent Decomposition. Verify anhydrous conditions. Use freshly dried DBF. q1->a1 Yes q2 Is the product or intermediate susceptible to hydrolysis? q1->q2 No a1->q2 a2 Potential Hydrolysis. Ensure anhydrous work-up. Control reaction pH. q2->a2 Yes q3 Are reaction conditions harsh (high T, strong acid/base)? q2->q3 No a2->q3 a3 Potential DBF Hydrolysis. Use milder conditions. Lower reaction temperature. q3->a3 Yes end Re-evaluate other reaction parameters (stoichiometry, temp, etc.) q3->end No a3->end

Caption: Decision tree for troubleshooting reactions in this compound.

References

Technical Support Center: Purification of Products from N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges associated with products synthesized in N,N-Dibutylformamide (DBF).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying products from reactions conducted in this compound (DBF)?

A1: The primary challenges stem from the physical and chemical properties of DBF and its potential byproducts. Key issues include:

  • High Boiling Point: DBF has a high boiling point (120 °C at 15 mmHg), making its removal by simple evaporation difficult and energy-intensive. This can lead to product decomposition if excessive heat is applied.

  • Solvent Polarity: As a polar aprotic solvent, DBF can be challenging to separate from polar products during aqueous workups, as it has some miscibility with water.[1]

  • Hydrolysis: In the presence of acid or base, DBF can hydrolyze to form N,N-dibutylamine and formic acid.[1] These can remain as impurities in the final product.

  • Byproduct Formation: The presence of N,N-dibutylamine from hydrolysis can lead to the formation of urea-type byproducts, such as N,N,N',N'-tetrabutylurea, if reactive species are present.[2]

Q2: What are the common impurities I should expect in my product when using DBF as a solvent?

A2: Common impurities include residual DBF, N,N-dibutylamine, and formic acid.[1] If the reaction involves precursors that can react with dibutylamine, other byproducts may also be present.[2]

Q3: How can I effectively remove residual DBF from my product?

A3: Several methods can be employed, often in combination:

  • Aqueous Extractive Workup: This is the most common method. The reaction mixture is diluted with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and then washed multiple times with water or brine (saturated NaCl solution).[3] The brine wash helps to break emulsions and further draws the polar DBF into the aqueous layer.[4] For solvents analogous to DBF like DMF, washing with a 5% LiCl solution has also been shown to be effective.[5]

  • Azeotropic Distillation: Adding a solvent that forms an azeotrope with DBF (e.g., toluene) can facilitate its removal at a lower temperature during rotary evaporation.[6]

  • Vacuum Distillation: For non-volatile products, high vacuum distillation can be used to remove DBF. However, care must be taken to avoid product decomposition at elevated temperatures.[1]

  • Lyophilization (Freeze-Drying): For sensitive biological molecules, lyophilization can be an effective, albeit slower, method for removing high-boiling point solvents.

Q4: My product is contaminated with N,N-dibutylamine. How can I remove it?

A4: N,N-dibutylamine is a basic impurity. It can be effectively removed by washing the organic layer with a dilute acidic solution, such as 0.5 N HCl or saturated ammonium (B1175870) chloride (NH₄Cl) solution.[5] The amine will be protonated to form a water-soluble salt, which will partition into the aqueous layer. This method is only suitable for acid-stable products.

Q5: How do I remove formic acid contamination from my product?

A5: Formic acid is an acidic impurity. It can be removed by washing the organic layer with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (B78521) (NaOH). The formic acid will be deprotonated to form a water-soluble salt, which will be extracted into the aqueous phase. This method is only suitable for base-stable products.

Troubleshooting Guides

Problem 1: Low product yield after aqueous workup.
Possible CauseTroubleshooting Step
Product is partially water-soluble. Reduce the number of aqueous washes. Use brine for all washes as it can decrease the solubility of organic compounds in the aqueous layer. Back-extract the combined aqueous layers with fresh organic solvent to recover any dissolved product.
Product is volatile. Avoid high temperatures and prolonged exposure to high vacuum during solvent removal. Use a rotary evaporator with a moderate bath temperature and controlled vacuum.
Product degradation. The product may be unstable to the acidic or basic conditions used to remove impurities. Test the stability of your product to the wash solutions on a small scale before performing the full workup.
Problem 2: Oily product that is difficult to crystallize.
Possible CauseTroubleshooting Step
Residual DBF. Traces of high-boiling solvents can inhibit crystallization. Ensure complete removal of DBF by performing multiple aqueous washes, using azeotropic distillation, or drying under high vacuum for an extended period.
Presence of greasy byproducts. Byproducts like N,N,N',N'-tetrabutylurea can be oily. Consider purification by column chromatography to separate the product from these impurities.
Incorrect crystallization solvent. Perform a solvent screen to find a suitable solvent or solvent system for crystallization. Techniques like slow evaporation, vapor diffusion, or layering a non-solvent can be effective.[7]
Problem 3: Emulsion formation during extractive workup.
Possible CauseTroubleshooting Step
High concentration of DBF. Dilute the reaction mixture with more organic solvent before washing with water.
Vigorous shaking. Gently invert the separatory funnel instead of vigorous shaking.
Resolution of existing emulsion. Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break the emulsion. Allow the funnel to stand undisturbed for a longer period.

Data Presentation

Table 1: Hypothetical Efficiency of DBF Removal by Aqueous Washes

This table provides illustrative data on the reduction of residual this compound in an ethyl acetate solution through successive aqueous washes.

Number of Washes (5x volume of water)Residual DBF in Organic Layer (%)
115.0
24.5
31.2
4< 0.5
5< 0.1

Note: This data is for illustrative purposes and actual results may vary depending on the product and extraction conditions.

Experimental Protocols

Protocol 1: General Extractive Workup for a Product Synthesized in DBF
  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Transfer the reaction mixture to a separatory funnel. Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, 5-10 times the volume of DBF used).

  • Initial Water Wash: Add deionized water (equal to the volume of the organic layer) to the separatory funnel. Gently invert the funnel several times, releasing pressure periodically. Allow the layers to separate and discard the aqueous layer.

  • Impurity Removal Washes (if necessary):

    • To remove basic impurities (e.g., dibutylamine), wash the organic layer with 1 M HCl or saturated NH₄Cl solution.

    • To remove acidic impurities (e.g., formic acid), wash the organic layer with saturated NaHCO₃ solution.

  • Repeated Water/Brine Washes: Wash the organic layer with water (2-3 times) followed by a final wash with brine. This is crucial for removing the majority of the residual DBF.

  • Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. For complete removal of trace solvents, further drying under high vacuum may be necessary.

Visualizations

G cluster_0 Reaction in DBF cluster_1 Extractive Workup cluster_2 Isolation cluster_3 Final Purification ReactionMixture Reaction Mixture (Product, DBF, Byproducts) Dilution Dilute with Organic Solvent ReactionMixture->Dilution Wash Wash with Water/Brine (Removes DBF) Dilution->Wash AcidWash Acid Wash (Removes Dibutylamine) Wash->AcidWash If base is present BaseWash Base Wash (Removes Formic Acid) Wash->BaseWash If acid is present Drying Dry Organic Layer (Na2SO4/MgSO4) Wash->Drying AcidWash->Drying BaseWash->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct Chromatography Chromatography CrudeProduct->Chromatography Crystallization Crystallization CrudeProduct->Crystallization PureProduct Pure Product Chromatography->PureProduct Crystallization->PureProduct

Caption: General workflow for product purification from DBF.

G Start Crude Product is an Oil CheckDBF Is residual DBF present? (e.g., by NMR) Start->CheckDBF CheckPurity Is the product pure? CheckDBF->CheckPurity No RemoveDBF Further DBF Removal: - More aqueous washes - Azeotropic distillation - High vacuum CheckDBF->RemoveDBF Yes Chromatography Purify by Column Chromatography CheckPurity->Chromatography No SolventScreen Perform Crystallization Solvent Screen CheckPurity->SolventScreen Yes RemoveDBF->CheckPurity Chromatography->SolventScreen End Crystalline Product SolventScreen->End

Caption: Troubleshooting logic for an oily product.

References

compatibility of N,N-Dibutylformamide with different reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N,N-Dibutylformamide (DBF). This resource is designed for researchers, scientists, and professionals in drug development to provide clear guidance on the compatibility of DBF with various reagents and to offer troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

A1: this compound is a polar aprotic solvent and is generally stable under recommended storage conditions.[1] However, it is incompatible with several classes of reagents. Reactions with these substances can be hazardous, leading to decomposition, exothermic events, or unwanted side reactions. The primary incompatibilities are summarized in the table below.

Q2: Can I use strong acids with DBF?

A2: No, it is not recommended. Strong acids can protonate the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. This can lead to the hydrolysis of the amide bond, breaking down the solvent into dibutylamine (B89481) and formic acid.[2] This reaction is often exothermic and can compromise the integrity of your experiment.

Q3: What happens when DBF is mixed with strong bases?

A3: Strong bases, such as sodium hydroxide (B78521) or potassium tert-butoxide, can also promote the hydrolysis of this compound.[2][3] This reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon, leading to the formation of dibutylamine and a formate (B1220265) salt. This degradation of the solvent can lead to side reactions and impurities in your product.

Q4: Is it safe to use strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) with DBF?

A4: No. This compound will react with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). The amide functional group will be reduced to a tertiary amine, converting the DBF into N,N-dibutylmethanamine (tributylamine). This is not just an incompatibility but a chemical transformation of the solvent itself, which would be detrimental to most intended reactions.

Q5: What is the compatibility of DBF with organometallic reagents like Grignard and organolithium reagents?

A5: this compound is generally not compatible with organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents. These strong nucleophiles will attack the electrophilic carbonyl carbon of the formamide. This reaction, analogous to the Bouveault aldehyde synthesis, will initially form a tetrahedral intermediate. Upon aqueous workup, this intermediate collapses to form an aldehyde. This reactivity makes DBF unsuitable as a solvent for most reactions involving these reagents.[4][5]

Q6: Can DBF be used in Palladium-catalyzed cross-coupling reactions?

A6: Yes, polar aprotic amide solvents like N,N-dimethylformamide (DMF) are frequently used in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.[6][7] By analogy, this compound can also serve as a suitable solvent for these transformations, particularly due to its ability to dissolve both organic substrates and inorganic salts. However, it is crucial to ensure that the reaction conditions are anhydrous and that other incompatible reagents are not present.

Q7: Does this compound form peroxides?

A7: While amides are a class of compounds that can form peroxides, they are not considered to be in the high-risk category like ethers or certain alkenes.[8] However, as a general precaution when working with any organic solvent, it is good practice to be aware of the potential for peroxide formation, especially if the solvent has been stored for an extended period and exposed to air. For sensitive applications, a test for peroxides is advisable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction mixture turns yellow or brown, and unexpected byproducts are observed. Solvent Degradation: The reaction conditions (e.g., presence of strong acid/base, high temperatures) may be causing the DBF to decompose into dibutylamine and formic acid/formate.- Ensure your reagents are neutral or buffered if possible.- Avoid excessive heating.- Consider an alternative, more robust solvent if your reaction requires harsh conditions.
Low yield in a reaction where DBF is the solvent. Reaction with Solvent: Your reagents may be reacting with the DBF. This is common with strong reducing agents and organometallics.Presence of Water: Water can hydrolyze sensitive reagents or intermediates.- Verify the compatibility of all reagents with DBF using the table below.- Use anhydrous grade DBF and ensure all glassware is thoroughly dried.- Consider purifying the DBF by fractional distillation to remove impurities.[9]
Inconsistent results in cross-coupling reactions. Variable Solvent Quality: Impurities in the DBF, such as water or amine degradation products, can interfere with the catalytic cycle.- Use a fresh bottle of high-purity, anhydrous DBF.- Degas the solvent before use to remove dissolved oxygen, which can deactivate the palladium catalyst.
Formation of an aldehyde byproduct. Reaction with Organometallic Reagent: If you are using an organolithium or Grignard reagent, it is likely reacting with the DBF.- Switch to a non-reactive solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Reagent Compatibility Summary

Reagent ClassSpecific ExamplesCompatibility with DBFPotential Outcome / Hazard
Strong Acids Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), Nitric Acid (HNO₃)Incompatible Amide hydrolysis to dibutylamine and formic acid; exothermic reaction.[2]
Strong Bases Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Potassium tert-butoxideIncompatible Amide hydrolysis to dibutylamine and formate salt.[2][3]
Strong Oxidizing Agents Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃)Incompatible Vigorous, potentially explosive reaction; decomposition of the solvent.
Strong Reducing Agents Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄) (at elevated temp.)Incompatible Reduction of the amide to a tertiary amine (tributylamine).
Organometallic Reagents Grignard Reagents (e.g., PhMgBr), Organolithium Reagents (e.g., n-BuLi)Incompatible Nucleophilic addition to the carbonyl, leading to aldehyde formation upon workup.[4][5]
Acid Chlorides Acetyl Chloride, Benzoyl ChlorideIncompatible Can react with the amide; potential for vigorous reaction.
Halogenated Reagents Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂)Incompatible Potential for exothermic and hazardous reactions.
Water H₂OLimited Can cause slow hydrolysis, especially under acidic, basic, or high-temperature conditions.[10]

Experimental Protocols

Protocol 1: Purification of this compound

Objective: To remove water and other impurities from commercial-grade DBF for use in sensitive reactions.

Methodology:

  • Drying: Stir the this compound over calcium hydride (CaH₂) overnight to remove residual water.

  • Distillation Setup: Assemble a fractional distillation apparatus. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Fractional Distillation: Decant the DBF from the calcium hydride into the distillation flask. Distill the liquid under reduced pressure.

  • Collection: Collect the fraction that boils at the correct temperature and pressure (e.g., 120 °C at 15 mmHg).[11]

  • Storage: Store the purified this compound over molecular sieves (4Å) in a sealed container under an inert atmosphere (nitrogen or argon).

Protocol 2: Stability Test for this compound

Objective: To assess the stability of DBF under specific reaction conditions (e.g., temperature, presence of a weak acid/base).

Methodology:

  • Sample Preparation: In a clean, dry vial, place a known amount of this compound.

  • Addition of Test Reagent: Add the reagent of interest (e.g., a specific Lewis acid, a hindered base) in the desired concentration.

  • Incubation: Heat the mixture to the target reaction temperature for a defined period (e.g., 24 hours). Include a control sample of pure DBF under the same conditions.

  • Analysis: After the incubation period, cool the samples to room temperature. Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Evaluation: Compare the chromatogram or spectrum of the test sample to the control. Look for the appearance of new peaks corresponding to potential degradation products like dibutylamine or formic acid. The absence of new peaks indicates stability under the tested conditions.[12]

Visual Guides

Reagent_Compatibility_Workflow start Start: Have a reaction using this compound check_reagents Identify all reagents in the reaction mixture start->check_reagents is_incompatible Is any reagent listed as 'Incompatible' in the table? check_reagents->is_incompatible incompatible Incompatible: Reaction is likely to fail or be hazardous. is_incompatible->incompatible Yes compatible Compatible: Proceed with caution. is_incompatible->compatible No select_alt_solvent Select an alternative solvent (e.g., THF, Toluene, Acetonitrile) incompatible->select_alt_solvent run_reaction Run small-scale test reaction. Monitor for unexpected changes (color change, gas evolution). compatible->run_reaction end Proceed with experiment run_reaction->end

Caption: Decision workflow for checking reagent compatibility with DBF.

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis DBF_acid This compound (DBF) Protonation Protonation of carbonyl oxygen DBF_acid->Protonation + H⁺ Nucleophilic_Attack_H2O Nucleophilic attack by Water Protonation->Nucleophilic_Attack_H2O + H₂O Tetrahedral_Intermediate_acid Tetrahedral Intermediate Nucleophilic_Attack_H2O->Tetrahedral_Intermediate_acid Proton_Transfer Proton Transfer Tetrahedral_Intermediate_acid->Proton_Transfer Elimination_Amine Elimination of Dibutylamine Proton_Transfer->Elimination_Amine Products_acid Formic Acid + Dibutylamine Elimination_Amine->Products_acid DBF_base This compound (DBF) Nucleophilic_Attack_OH Nucleophilic attack by OH⁻ DBF_base->Nucleophilic_Attack_OH + OH⁻ Tetrahedral_Intermediate_base Tetrahedral Intermediate Nucleophilic_Attack_OH->Tetrahedral_Intermediate_base Elimination_Amine_anion Elimination of Dibutylamide anion Tetrahedral_Intermediate_base->Elimination_Amine_anion Protonation_anion Protonation of Amide Anion Elimination_Amine_anion->Protonation_anion + H₂O Products_base Formate + Dibutylamine Protonation_anion->Products_base

Caption: Simplified pathways for acid- and base-catalyzed hydrolysis of DBF.

References

optimizing stirring and temperature for N,N-Dibutylformamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing stirring and temperature for reactions involving N,N-Dibutylformamide. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to help you achieve optimal reaction outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during reactions with this compound, focusing on the impact of stirring and temperature.

Low or No Product Yield

Q1: My reaction yield is consistently low. What are the common causes related to temperature and stirring?

A: Low yields in reactions involving this compound can often be attributed to several factors:

  • Suboptimal Temperature: Many reactions have a narrow optimal temperature range. For instance, in the synthesis of this compound itself from dibutylamine (B89481) and formic acid, the temperature is carefully staged, initially heating to around 160°C and then increasing to 190°C.[1] Deviating significantly from the optimal temperature for your specific reaction can lead to incomplete conversion or the formation of side products. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.[2]

  • Inefficient Stirring: Inadequate mixing can result in localized "hot spots" or areas of high reactant concentration, leading to undesired side reactions. For heterogeneous reactions, in particular, inefficient stirring can lead to poor reaction rates and lower yields. It is crucial to ensure your stir rate is adequate for the scale and viscosity of your reaction mixture. While specific RPMs are not always published, terms like "vigorous stirring" are common in protocols, indicating the importance of thorough mixing.[2]

  • Moisture Contamination: this compound and many of its reaction partners are sensitive to moisture. Water can quench reagents, leading to significantly reduced yields.[2] Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere where necessary.

  • Incomplete Hydrolysis: In reactions like the Vilsmeier-Haack, the final step is the hydrolysis of an iminium salt intermediate. Incomplete hydrolysis will result in a lower yield of the desired aldehyde product.[2]

Formation of Side Products/Impurities

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction by adjusting temperature and stirring?

A: The formation of impurities is a common challenge. Adjusting stirring and temperature can significantly improve selectivity:

  • Temperature Control to Minimize Side Reactions:

    • O-Formylation: If your substrate contains a hydroxyl group, O-formylation can compete with the desired N-formylation. Using milder reaction conditions, which often implies a lower reaction temperature, can favor the more nucleophilic amine.[2]

    • Di-formylation: In some cases, multiple sites on a molecule can be formylated. Adjusting the stoichiometry and maintaining the lowest effective temperature can increase selectivity for the mono-formylated product.[3]

    • Polymerization/Resin Formation: Phenolic substrates, in particular, can undergo polymerization at high temperatures. It is crucial to avoid excessively high temperatures and minimize reaction time.[2][3]

  • Stirring for Homogeneity: Vigorous and consistent stirring ensures that reactants are well-mixed, preventing localized high concentrations that can lead to side reactions. This is particularly important when adding a reagent dropwise.

Incomplete or Stalled Reactions

Q3: My reaction starts but then seems to stop before all the starting material is consumed. How can stirring and temperature be optimized to drive the reaction to completion?

A: Stalled reactions can be frustrating. Consider the following optimizations:

  • Temperature Adjustment: The reaction may require more thermal energy to overcome the activation barrier. A modest increase in temperature can sometimes be sufficient to push the reaction to completion. However, be mindful of potential side reactions at higher temperatures.

  • Improved Mixing: In heterogeneous reactions, the reactants may not be interacting sufficiently. Increasing the stirring speed can improve mass transfer between phases and increase the reaction rate.

Data on Stirring and Temperature Optimization

While extensive quantitative data on the direct correlation between stirring speed (in RPM) and yield for this compound reactions is not widely published, the following table summarizes typical temperature ranges and qualitative stirring recommendations from various formylation and related reactions.

Reaction TypeSubstrate TypeRecommended TemperatureStirring RecommendationExpected Outcome
This compound Synthesis Dibutylamine, Formic Acid160°C, then 190°C[1]Maintained stirring[1]High yield of this compound[1]
Vilsmeier-Haack Reaction Aromatic Amine0°C for reagent formation, then variable for reaction[2]Vigorous stirring[2]Formylated aromatic amine
Bouveault Aldehyde Synthesis Grignard ReagentNot specified, but Grignard reactions are often initiated at 0°C and then warmedStirring during additionAldehyde product[4][5][6]
N-Formylation of Amines Aromatic and Aliphatic Amines70°C (with Iodine catalyst)[7]Stirring[7]High efficiency and selectivity[7]
Peptide Coupling (Mixed Anhydride) N-protected Amino Acid-15°C for activation, then warm to room temperature[8]Stirring[8]Dipeptide product[8]

Key Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a known synthetic route.[1]

Materials:

  • Dibutylamine (99%)

  • Formic Acid (85%)

  • High-pressure reactor with stirrer

Procedure:

  • To a 1-liter high-pressure reactor, add 391 g of 99% dibutylamine and 170.5 g of 85% formic acid.

  • Turn on the stirrer to ensure the mixture is homogeneous.

  • While maintaining stirring, heat the reaction system to approximately 160°C.

  • After about 55 minutes, raise the temperature to approximately 190°C. The pressure in the autoclave will increase to about 1.2 MPa.

  • Maintain the reaction at this temperature and pressure with continuous stirring for about 2.5 hours.

  • Cool the reactor and carefully vent the carbon monoxide and water vapor.

  • Collect the reaction product, which should be a uniform and transparent solution of this compound.

Protocol 2: Vilsmeier-Haack Reaction using this compound (General Procedure)

This is a general procedure adaptable for various electron-rich aromatic compounds.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Aromatic substrate

  • Ice bath

  • Round-bottom flask with dropping funnel and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool anhydrous this compound in an ice bath.

  • Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature at 0°C.

  • Allow the mixture to stir at 0°C for about an hour to form the Vilsmeier reagent.

  • Dissolve the aromatic substrate in the anhydrous solvent and add it to the pre-formed Vilsmeier reagent.

  • The reaction temperature and time will vary depending on the reactivity of the substrate. Monitor the reaction by TLC.

  • Upon completion, the reaction is typically quenched by pouring it into a mixture of ice and a base (e.g., sodium carbonate solution).

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Protocol 3: Bouveault Aldehyde Synthesis using this compound (General Procedure)

This is a general procedure for the formylation of a Grignard reagent.[4][5][6]

Materials:

  • Alkyl or Aryl Halide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • This compound

  • Aqueous acid for workup (e.g., HCl)

Procedure:

  • Prepare the Grignard reagent by reacting the alkyl or aryl halide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution of this compound in anhydrous ether/THF in an ice bath.

  • Slowly add the prepared Grignard reagent to the stirred this compound solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a period to ensure completion.

  • Quench the reaction by carefully adding it to a stirred mixture of ice and aqueous acid.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate.

  • Purify the resulting aldehyde, typically by distillation or chromatography.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting start Low Reaction Yield Observed check_temp Is the reaction temperature optimal? start->check_temp check_stir Is the stirring adequate for the reaction scale and viscosity? check_temp->check_stir Yes optimize_temp Adjust temperature based on literature or small-scale trials. check_temp->optimize_temp No check_moisture Are anhydrous conditions maintained? check_stir->check_moisture Yes increase_stir Increase stirring speed or use a more efficient stir bar/overhead stirrer. check_stir->increase_stir No check_hydrolysis Is a final hydrolysis step required and complete? check_moisture->check_hydrolysis Yes dry_reagents Thoroughly dry all glassware, solvents, and reagents. check_moisture->dry_reagents No ensure_hydrolysis Ensure complete hydrolysis by adjusting pH or reaction time. check_hydrolysis->ensure_hydrolysis No end Improved Yield check_hydrolysis->end Yes/NA optimize_temp->end increase_stir->end dry_reagents->end ensure_hydrolysis->end

Caption: A logical workflow for troubleshooting low reaction yields in this compound reactions.

Decision Tree for Addressing Side Product Formation

SideProductDecisionTree start Side Product Formation Observed identify_side_product Identify the structure of the major side product. start->identify_side_product is_over_formylation Is it an over-formylation product (e.g., di-formylation)? identify_side_product->is_over_formylation is_o_formylation Is it an O-formylation product? is_over_formylation->is_o_formylation No reduce_stoichiometry Reduce the stoichiometry of the formylating agent. is_over_formylation->reduce_stoichiometry Yes is_polymer Is it a polymeric or resinous material? is_o_formylation->is_polymer No milder_conditions Use milder reaction conditions (e.g., lower temperature). is_o_formylation->milder_conditions Yes optimize_temp_time Lower the reaction temperature and/or reduce the reaction time. is_polymer->optimize_temp_time Yes end Improved Selectivity is_polymer->end No/Other reduce_stoichiometry->end milder_conditions->end optimize_temp_time->end

Caption: A decision tree to guide the optimization of reaction selectivity and minimize side products.

References

Technical Support Center: Quantifying N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of N,N-Dibutylformamide (DBF). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for accurate and robust analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most prevalent techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (LC-MS) or ultraviolet (UV) detector. GC-MS is particularly suitable for volatile and semi-volatile compounds like DBF, often employing headspace analysis for residual solvent testing in pharmaceuticals.[1][2][3] HPLC methods, typically in reversed-phase mode, offer an alternative for its quantification.[4]

Q2: this compound is a suspected process-related impurity. What are the regulatory expectations for its control?

A2: As a potential process-related impurity, regulatory bodies expect that this compound levels in active pharmaceutical ingredients (APIs) and drug products are controlled and monitored.[5][6] The International Council for Harmonisation (ICH) Q3C guidelines for residual solvents provide a framework for setting acceptable limits for such impurities based on their toxicity and daily dosage of the drug.[1][7] It is crucial to develop and validate analytical methods to quantify DBF at levels that meet these regulatory requirements.[7][8][9]

Q3: What are the key physical and chemical properties of this compound relevant to its analysis?

A3: Understanding the physicochemical properties of this compound is essential for method development. Key properties are summarized in the table below. Its volatility and boiling point are particularly relevant for GC-based methods, while its polarity and solubility influence the choice of chromatographic conditions in HPLC.

PropertyValueReference
Molecular FormulaC₉H₁₉NO[10]
Molecular Weight157.25 g/mol [10]
Boiling Point120 °C at 15 mmHg
AppearanceColorless to yellow liquid[10]
SolubilityInsoluble in water

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Gas Chromatography (GC) Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing in my GC-MS analysis. What could be the cause and how can I fix it?

  • Answer: Peak tailing for a polar compound like DBF is often due to active sites in the GC system. Here’s a systematic approach to troubleshoot:

    • Check the Inlet Liner: Active sites on a dirty or non-deactivated liner can cause peak tailing. Replace the liner with a new, deactivated one.

    • Column Contamination: The inlet side of the column can become contaminated over time. Trim the first 10-15 cm of the column.

    • Improper Column Installation: Ensure the column is installed at the correct depth in the injector and detector.

    • Inadequate Temperature: A low injector temperature can lead to slow volatilization and peak tailing. Ensure the injector temperature is appropriate for DBF.

Logical Troubleshooting Flow for GC Peak Tailing

G start Poor DBF Peak Shape (Tailing) liner Check Inlet Liner start->liner trim Trim Column Inlet liner->trim No Improvement end_good Problem Resolved liner->end_good Improved install Verify Column Installation trim->install No Improvement trim->end_good Improved temp Check Temperatures (Inlet/Oven) install->temp No Improvement install->end_good Improved temp->end_good Improved end_bad Consult Instrument Manual or Manufacturer temp->end_bad No Improvement

A systematic guide to troubleshooting peak tailing in GC analysis of DBF.

Issue 2: Low Sensitivity / No Peak Detected

  • Question: I am not able to detect this compound at the expected concentration, or the signal is very weak. What should I check?

  • Answer: Low sensitivity can be due to several factors, from sample preparation to instrument settings.

    • Sample Preparation and Extraction: Ensure the extraction solvent is appropriate for your sample matrix and that the extraction efficiency is adequate. Perform a recovery study to quantify any sample loss.

    • Injector Issues: A leak in the injector septum or a blocked syringe can lead to a smaller amount of sample being introduced into the system.

    • MS Detector Tuning: Ensure the mass spectrometer is properly tuned and that the correct ions for DBF are being monitored in SIM mode.

    • Carrier Gas Flow: An incorrect carrier gas flow rate can affect sensitivity. Verify the flow rate is set as per the method.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Peak Tailing in Reversed-Phase HPLC

  • Question: I am observing peak tailing for this compound on my C18 column. How can I improve the peak shape?

  • Answer: Peak tailing for amide compounds like DBF in reversed-phase HPLC can be challenging.

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of polar compounds. Adjusting the pH to suppress the ionization of residual silanols on the column packing can help. A lower pH (e.g., 2.5-3.5) with a formic acid or phosphoric acid modifier is often effective.[11]

    • Secondary Interactions: DBF can have secondary interactions with the silica (B1680970) backbone of the stationary phase. Using a column with end-capping or a polar-embedded phase can reduce these interactions.[12]

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

    • Extra-column Volume: Excessive tubing length or dead volume in the connections can cause band broadening and tailing. Ensure all connections are made correctly and use tubing with a small internal diameter.[12]

Workflow for Addressing HPLC Peak Tailing

G start DBF Peak Tailing in RP-HPLC ph Adjust Mobile Phase pH (e.g., lower pH) start->ph column Evaluate Column (End-capped, Polar-embedded) ph->column No/Minor Improvement end_good Symmetrical Peak ph->end_good Improved overload Check for Sample Overload (Dilute Sample) column->overload No/Minor Improvement column->end_good Improved extracol Minimize Extra-Column Volume overload->extracol No/Minor Improvement overload->end_good Improved extracol->end_good Improved

A workflow for troubleshooting peak tailing of this compound in HPLC.

Issue 2: Matrix Effects in LC-MS Analysis

  • Question: I suspect matrix effects are impacting the accuracy of my this compound quantification by LC-MS. How can I confirm and mitigate this?

  • Answer: Matrix effects, such as ion suppression or enhancement in the electrospray ionization (ESI) source, are a common challenge in LC-MS.[1][13]

    • Post-Column Infusion Study: To confirm matrix effects, perform a post-column infusion experiment. Infuse a standard solution of DBF post-column while injecting a blank matrix extract. Dips or rises in the baseline at the retention time of interfering components indicate ion suppression or enhancement.

    • Improve Sample Preparation: A more rigorous sample cleanup can remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[14]

    • Chromatographic Separation: Modify your HPLC method to chromatographically separate DBF from the co-eluting matrix components.

    • Use a Stable Isotope-Labeled Internal Standard: A deuterated or ¹³C-labeled DBF internal standard will co-elute and experience the same matrix effects as the analyte, providing more accurate quantification.

    • Change Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects for certain compounds.[13]

Experimental Protocols

Protocol 1: Headspace GC-MS for Residual this compound in a Drug Substance

This protocol provides a general procedure for the determination of residual DBF in a drug substance. Method validation according to ICH Q2(R2) guidelines is required.[3][7][8][9]

  • Instrumentation:

    • Headspace Gas Chromatograph with a Mass Spectrometric detector (HS-GC-MS).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the drug substance into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)-d7 as an internal standard).

    • Seal the vial immediately with a PTFE-faced septum and crimp cap.

  • GC-MS Conditions (Example):

    • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

    • Headspace Sampler:

      • Oven Temperature: 120 °C

      • Loop Temperature: 130 °C

      • Transfer Line Temperature: 140 °C

      • Equilibration Time: 30 min

    • GC:

      • Inlet Temperature: 220 °C

      • Carrier Gas: Helium, constant flow at 1.0 mL/min.

      • Oven Program: 50 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS:

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor for DBF (m/z): 157 (molecular ion), 100, 86, 57.

  • Quantitative Data (Illustrative - requires method validation):

    • LOD: Typically in the range of 0.1-1 ppm.

    • LOQ: Typically in the range of 0.5-5 ppm.

    • Recovery: 80-120%

    • Precision (RSD): < 15% at the LOQ.

Protocol 2: LC-MS/MS for this compound as a Process-Related Impurity

This protocol outlines a general approach for the quantification of DBF in a drug product.

  • Instrumentation:

    • High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

  • Sample Preparation:

    • Accurately weigh a portion of the crushed tablets or capsule contents equivalent to a single dose.

    • Disperse in a suitable solvent (e.g., methanol/water mixture).

    • Sonicate for 15 minutes to ensure complete dissolution/extraction.

    • Centrifuge and filter the supernatant through a 0.22 µm filter before analysis.

  • LC-MS/MS Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • MS/MS:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition for DBF: Q1 (m/z 158.2) -> Q3 (e.g., m/z 102.1, 86.1 - requires optimization).

  • Quantitative Data (Illustrative - requires method validation):

    • LOD: Typically in the sub-ppm range (e.g., 0.01-0.1 ppm).

    • LOQ: Typically in the range of 0.05-0.5 ppm.

    • Recovery: 90-110%.

    • Precision (RSD): < 10% at the LOQ.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analytical methods described. Note: These values are illustrative and must be established for each specific method and matrix through proper validation.[7][8][9][15]

Table 1: Typical GC-MS Method Performance for this compound

ParameterTypical Value
Limit of Detection (LOD)0.1 - 1 ppm
Limit of Quantification (LOQ)0.5 - 5 ppm
Linearity (r²)> 0.995
Accuracy (Recovery)80 - 120%
Precision (RSD%)< 15%

Table 2: Typical LC-MS/MS Method Performance for this compound

ParameterTypical Value
Limit of Detection (LOD)0.01 - 0.1 ppm
Limit of Quantification (LOQ)0.05 - 0.5 ppm
Linearity (r²)> 0.998
Accuracy (Recovery)90 - 110%
Precision (RSD%)< 10%

References

Validation & Comparative

A Comparative Guide to N,N-Dibutylformamide and DMF as Solvents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in organic synthesis, capable of significantly influencing reaction outcomes, including yield, selectivity, and reaction rate. Among the polar aprotic solvents frequently employed, N,N-Dimethylformamide (DMF) is a ubiquitous choice. However, increasing scrutiny regarding its safety profile has prompted the exploration of alternatives. This guide provides an objective comparison of N,N-Dibutylformamide (DBF) and DMF, presenting their physicochemical properties, applications in organic synthesis, and safety considerations to aid researchers in making informed solvent choices.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental aspect of solvent selection lies in understanding the intrinsic properties of the solvents themselves. The following table summarizes the key physicochemical properties of this compound and N,N-Dimethylformamide. The most notable differences lie in their molecular weight, boiling point, and water solubility. DBF's higher boiling point makes it suitable for reactions requiring elevated temperatures, while its lower water solubility can simplify aqueous workups.

PropertyThis compound (DBF)N,N-Dimethylformamide (DMF)
Molecular Formula C₉H₁₉NOC₃H₇NO
Molecular Weight 157.25 g/mol [1]73.09 g/mol [2]
Appearance Clear, colorless to light yellow liquid[1][3]Clear, colorless liquid[2][4]
Boiling Point 120 °C at 15 mmHg (lit.)[1]153 °C (lit.)[2][5]
Melting Point < -30 °C[1]-61 °C (lit.)[5]
Density 0.864 g/mL at 25 °C (lit.)[1]0.944 g/mL (lit.)[5]
Vapor Pressure <1 mmHg at 20 °C[1]2.7 mmHg at 20 °C
Flash Point 100 °C (closed cup)58 °C (closed cup)[2]
Water Solubility Insoluble[1][4]Miscible[1]
Refractive Index (n20/D) 1.44 (lit.)[1]1.430 (lit.)

Performance in Organic Synthesis: A Tale of Two Formamides

While direct, quantitative comparative data for DBF and DMF in identical reactions is scarce in published literature, their individual applications and the influence of their differing properties allow for an informed discussion of their potential performance.

N,N-Dimethylformamide (DMF): The Versatile Workhorse

DMF is a highly polar aprotic solvent renowned for its ability to dissolve a wide range of organic and inorganic compounds, making it a "universal solvent" for many applications.[2][4] Its high dielectric constant and ability to solvate cations make it particularly effective in reactions involving polar mechanisms, such as SN2 and SNAr reactions.[1][6]

Key Applications of DMF:

  • Nucleophilic Substitution Reactions (SNAr): DMF is a common solvent for SNAr reactions, where its polarity stabilizes the charged Meisenheimer intermediate, accelerating the reaction rate.[7] However, caution is advised when using strong bases like sodium hydride in DMF, as this combination can lead to exothermic decomposition.[6]

  • Metal-Catalyzed Cross-Coupling Reactions: DMF is frequently used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[8] It can act not only as a solvent but also as a ligand and even a reductant for the metal catalyst.[9]

  • Polymer Synthesis and Processing: The excellent solvency of DMF for polymers like polyacrylonitrile (B21495) and polyurethanes makes it a preferred solvent for the production of acrylic fibers and synthetic leather.[2][4][10] It is also used in the preparation of polymeric membranes for gas separation.[5]

  • Formylation and Other Reactions: DMF can serve as a reagent in Vilsmeier-Haack reactions for formylating aromatic compounds and in other transformations where it can act as a source of dimethylamine (B145610) or a carbonyl group.

This compound (DBF): The High-Temperature Alternative

Information on the specific applications of DBF in organic synthesis is less extensive. It is often cited as an organic chemical synthesis intermediate.[4] Its most significant distinguishing feature from DMF is its higher boiling point and lower water solubility.

Potential Applications and Considerations for DBF:

  • High-Temperature Reactions: With a boiling point of 234 °C at atmospheric pressure, DBF is a suitable solvent for reactions that require significantly higher temperatures than can be achieved with DMF. This could be advantageous for reactions with high activation energies or for improving reaction rates.

  • Improved Workup: Its insolubility in water can simplify the workup procedure, allowing for straightforward extraction of the product into an organic phase without the need to remove a water-miscible solvent.

  • Pharmaceutical Synthesis: DBF is noted for its use in the pharmaceutical industry.[2] For instance, it can facilitate the reaction between 2,5-diethoxyaniline (B165579) and 4-Amino-5-Imidazole Carboxamide Hydrochloride, suggesting its utility in the synthesis of specific pharmaceutical intermediates.[2]

  • Potential for Different Selectivity: The lower polarity of DBF compared to DMF could potentially lead to different reaction selectivities in certain cases, although specific examples are not well-documented.

Experimental Protocols

While direct comparative protocols are unavailable, the following represent typical experimental setups for reactions where these solvents are commonly used.

General Procedure for a Suzuki-Miyaura Coupling Reaction (Illustrative)

This protocol is a general representation and would require optimization for specific substrates.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Aryl Halide (1.0 eq) Boronic Acid (1.2 eq) Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) Base (e.g., K₂CO₃, 2.0 eq) solvent Solvent (DMF or DBF) reactants->solvent Dissolve heating Heat to desired temperature (e.g., 80-120 °C for DMF) (Potentially >150 °C for DBF) solvent->heating Heat stirring Stir under inert atmosphere (e.g., N₂ or Ar) for 2-24 h heating->stirring Maintain Temp quench Cool to RT Quench with water stirring->quench After completion extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Environmental Considerations

The safety and environmental profiles of solvents are of paramount importance in modern chemical synthesis.

N,N-Dimethylformamide (DMF)
  • Toxicity: DMF is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also a suspected reproductive toxin and may damage the unborn child.[6] Chronic exposure can lead to liver damage.[8]

  • Environmental Impact: DMF is persistent in the environment and can contribute to soil and water contamination.[11] Due to its toxicity and environmental concerns, there is a significant drive to find greener alternatives.

  • Thermal Stability: DMF is thermally stable at lower temperatures but can decompose into carbon monoxide and dimethylamine at temperatures above 350 °C.[12] It can also undergo violent decomposition in the presence of strong bases like sodium hydride.

This compound (DBF)
  • Toxicity: DBF is also considered harmful. It is toxic if it comes into contact with the skin and harmful if swallowed.[11] It is also listed as a skin and strong eye irritant, and reproductive effects have been observed in experimental animals.

  • Environmental Impact: DBF is considered harmful to aquatic life with long-lasting effects.[11] Its lower volatility compared to DMF may reduce air pollution, but its insolubility in water and potential for bioaccumulation are concerns.

  • Thermal Stability: While specific data on the thermal decomposition of DBF is less readily available, its higher boiling point suggests greater thermal stability than DMF under normal reflux conditions. However, like other amides, it can be expected to decompose at very high temperatures.

Logical Relationships in Solvent Selection

The choice between DBF and DMF, or any solvent, involves a consideration of multiple interconnected factors.

Solvent_Selection cluster_properties Solvent Properties cluster_reaction Reaction Parameters cluster_outcome Desired Outcomes BoilingPoint Boiling Point Temperature Reaction Temperature BoilingPoint->Temperature Dictates Safety Safety & Environmental Impact BoilingPoint->Safety Polarity Polarity Mechanism Reaction Mechanism Polarity->Mechanism Influences Polarity->Safety Solubility Solubility Workup Workup Procedure Solubility->Workup Affects Solubility->Safety Yield Yield & Purity Temperature->Yield Impacts Mechanism->Yield Determines Workup->Yield Affects

Key factors influencing solvent selection in organic synthesis.

Conclusion

N,N-Dimethylformamide remains a versatile and widely used solvent in organic synthesis due to its excellent solvating power for a broad range of substrates. However, its significant health and environmental concerns are driving the search for viable alternatives.

This compound presents itself as a potential alternative, particularly for high-temperature applications where its thermal stability and high boiling point are advantageous. Its lower water solubility can also be a benefit in simplifying product isolation. However, the lack of comprehensive comparative data on its performance in common organic reactions makes a direct substitution for DMF a matter of empirical investigation for each specific transformation. Furthermore, it is important to note that DBF also carries its own set of health and safety warnings that must be carefully considered.

For researchers and drug development professionals, the choice between DMF and DBF will depend on a careful evaluation of the specific reaction requirements, including temperature, desired workup procedure, and the safety and environmental protocols of their institution. While DMF's performance is well-documented, DBF offers a potentially valuable alternative for specific applications, meriting further investigation to fully delineate its scope and utility in modern organic synthesis.

References

A Comparative Guide to N,N-Dibutylformamide and Other Formamide Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the choice of solvent and reagent can critically influence reaction outcomes, product purity, and overall process efficiency. Formamide (B127407) derivatives are a versatile class of compounds, widely utilized as polar aprotic solvents and reagents. This guide provides a detailed comparison of N,N-Dibutylformamide (DBF) with other common formamide derivatives, offering insights into their physicochemical properties and potential applications. This analysis is supported by a compilation of their physical and chemical characteristics, a detailed experimental protocol for a comparative reaction, and visualizations to elucidate experimental workflows and a relevant biological pathway.

Physicochemical Properties: A Tabulated Comparison

The selection of an appropriate formamide derivative often hinges on its physical properties, such as boiling point, which dictates the accessible temperature range for a reaction, and density, which is pertinent for process design and solvent layering. The following table summarizes key physicochemical data for this compound and other selected formamide derivatives.

PropertyThis compoundN,N-Dimethylformamide (DMF)N,N-Diethylformamide (DEF)N,N-DipropylformamideN,N-DiisopropylformamideN-Methylformamide (NMF)
CAS Number 761-65-9[1][2]68-12-2617-84-56282-00-4[3]2700-30-3[4]123-39-7[5]
Molecular Formula C₉H₁₉NO[1]C₃H₇NOC₅H₁₁NOC₇H₁₅NO[3]C₇H₁₅NOC₂H₅NO[5]
Molecular Weight ( g/mol ) 157.25[1][2]73.09101.15129.20[3]129.2059.07[6]
Boiling Point (°C) 120 (at 15 mmHg)[1][2]153176-178194-196196[4]180-185[6]
Melting Point (°C) < -30[1]-61-60-10-11[4]-5.4[6]
Density (g/mL at 25°C) 0.864[1][2]0.9440.8830.8810.89[4]1.011[5]
Refractive Index (n20/D) 1.440[1][2]1.43051.4321.4341.437[4]1.432[5]
Solubility in Water Insoluble[1]MiscibleMiscible-Slightly soluble[7]Soluble[6]

Performance in Chemical Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The choice of the N,N-dialkylformamide can influence the reactivity of the Vilsmeier reagent and, consequently, the reaction outcome. While N,N-Dimethylformamide (DMF) is most commonly employed, other derivatives like this compound can also be used. The increased steric bulk of the alkyl groups in DBF may modulate the reactivity of the Vilsmeier reagent, potentially leading to different selectivity or reaction rates.

Below is a generalized experimental workflow for a comparative study of different formamide derivatives in the Vilsmeier-Haack formylation of a model substrate, such as indole (B1671886).

G cluster_reaction Reaction with Substrate cluster_workup Work-up and Analysis prep_dmf DMF + POCl3 in CH2Cl2 @ 0°C add_indole Add Indole Solution to each Vilsmeier Reagent prep_dbf DBF + POCl3 in CH2Cl2 @ 0°C prep_def DEF + POCl3 in CH2Cl2 @ 0°C react Stir at RT for 2h add_indole->react quench Quench with Ice/Water and Neutralize with NaOH react->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify analyze Analyze Yield and Purity (NMR, GC-MS) purify->analyze

Figure 1. Comparative workflow for the Vilsmeier-Haack formylation of indole using different formamide derivatives.

Experimental Protocol: Comparative Vilsmeier-Haack Formylation of Indole

This protocol is designed to compare the performance of this compound, N,N-Dimethylformamide, and N,N-Diethylformamide in the formylation of indole.

Materials:

  • Indole

  • This compound (DBF)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diethylformamide (DEF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of Vilsmeier Reagents (perform in parallel for each formamide):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the respective formamide (DMF, DBF, or DEF) (1.1 eq.) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add phosphorus oxychloride (1.1 eq.) dropwise to the stirred solution under a nitrogen atmosphere.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Reaction with Indole:

    • In a separate flask, dissolve indole (1.0 eq.) in anhydrous dichloromethane.

    • Add the indole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

    • Stir vigorously until the evolution of gas ceases and the mixture is basic.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford indole-3-carboxaldehyde.

  • Analysis:

    • Determine the yield of the purified product for each reaction.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Compare the yields and purity of the product obtained from each formamide derivative.

Biological Interactions: A Look at Cellular Metabolism

While specific signaling pathways directly modulated by this compound are not well-documented, the metabolic pathway of the closely related N,N-Dimethylformamide (DMF) provides insight into how these compounds can interact with biological systems. The hepatotoxicity of DMF is linked to its metabolism in the liver, primarily by cytochrome P450 enzymes.[8] This metabolic activation can lead to the formation of reactive intermediates that can cause cellular damage.

G cluster_liver Liver Metabolism DMF N,N-Dimethylformamide (DMF) CYP2E1_1 CYP2E1 DMF->CYP2E1_1 HMMF N-(Hydroxymethyl)-N-methylformamide NMF N-Methylformamide HMMF->NMF Decomposition CYP2E1_2 CYP2E1 NMF->CYP2E1_2 MIC Methyl isocyanate (Reactive Intermediate) Cellular_Damage Cellular Damage (e.g., Hepatotoxicity) MIC->Cellular_Damage Adduct Formation with Cellular Macromolecules CYP2E1_1->HMMF Oxidation CYP2E1_2->MIC Oxidative Dehydrogenation

Figure 2. Metabolic pathway of N,N-Dimethylformamide (DMF) leading to potential hepatotoxicity.

Conclusion

This compound presents an alternative to more conventional formamide derivatives like DMF, particularly in applications where a higher boiling point, lower water solubility, or different solvency characteristics are desired. The choice of a specific formamide derivative should be guided by a thorough consideration of its physicochemical properties in the context of the intended application. While direct comparative performance data remains limited in the literature, the provided experimental protocol for the Vilsmeier-Haack reaction offers a framework for researchers to conduct their own comparative studies. Understanding the metabolic pathways of related compounds like DMF is also crucial for researchers in drug development to anticipate potential toxicological profiles. Further research into the comparative performance of this compound and other higher-order formamides will undoubtedly expand their utility in synthetic chemistry and pharmaceutical sciences.

References

A Comparative Guide to the Validation of Analytical Methods for N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of N,N-Dibutylformamide (DBF), a solvent and potential impurity in various manufacturing processes, is critical for quality control and safety assessment in the pharmaceutical and chemical industries. The validation of analytical methods ensures the reliability of these measurements. This guide provides a comparative overview of two common chromatographic techniques for the analysis of DBF: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

While specific validated method data for this compound is not extensively published, this guide draws upon established validation principles and data from the closely related and structurally similar compound, N,N-Dimethylformamide (DMF), to provide a robust framework for method validation.

Comparison of Analytical Methods

Gas Chromatography (GC) is generally preferred for the analysis of volatile and semi-volatile compounds like DBF, offering high separation efficiency and sensitivity, especially when coupled with a Flame Ionization Detector (FID).[1][2][3][4] Headspace sampling is a common technique for the analysis of residual solvents in pharmaceutical products, as it minimizes matrix effects and allows for the clean introduction of volatile analytes into the GC system.[5][6][7][8]

High-Performance Liquid Chromatography (HPLC) provides a versatile alternative, particularly for non-volatile or thermally sensitive compounds.[1][3][4] For DBF, a reverse-phase HPLC method with UV detection can be developed and validated to provide reliable quantitative data.

The following sections detail the experimental protocols and validation parameters for both a HS-GC-FID method and a conceptual HPLC-UV method for the analysis of this compound.

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

HS-GC-FID is a highly suitable and widely used method for the determination of residual solvents. The following protocol is based on general methods for residual solvent analysis and specific methods validated for the analogous compound, N,N-Dimethylformamide.[9]

Experimental Protocol: HS-GC-FID

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Headspace Autosampler.

Chromatographic Conditions:

Parameter Value
Column DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent)
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 160 °C
Detector Temperature 250 °C
Oven Temperature Program Initial 60 °C, hold for 1 min, ramp at 10 °C/min to 120 °C, hold for 2 min, ramp at 20 °C/min to 200 °C, hold for 5 min

| Injection Mode | Splitless (or appropriate split ratio) |

Headspace Parameters:

Parameter Value
Vial Equilibration Temperature 80 °C
Vial Equilibration Time 45 min
Sample Volume 1 mL

| Injection Volume | 1 mL of headspace gas |

Sample Preparation:

  • Accurately weigh the sample containing this compound into a headspace vial.

  • Add a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)) to dissolve the sample.[5][7][8]

  • Seal the vial and place it in the headspace autosampler.

Validation Data Summary (Based on Analogous Compounds)

The following table summarizes typical validation parameters for a HS-GC-FID method for a formamide-type residual solvent.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Specificity No interference at the retention time of DBFThe method is selective for DBF
Linearity (r²) ≥ 0.999> 0.999
Range e.g., 0.01 - 8.0 µg/mL[9]Within defined limits
Accuracy (% Recovery) 80 - 120%86.5 - 94.0%[9]
Precision (% RSD) ≤ 15%0.9 - 7.5%[9]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1e.g., 4.0 x 10⁻⁴ µg[9]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Calculated based on LOD
Robustness No significant change in results with minor variations in method parametersMethod is robust

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

An HPLC-UV method can also be developed and validated for the quantification of this compound. This approach is advantageous when a GC system is unavailable or if the sample matrix is more amenable to liquid chromatography.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a UV-Vis detector.

Chromatographic Conditions:

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength To be determined (e.g., 210 nm)

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase and dilute to a known concentration.

  • Filter the sample solution through a 0.45 µm filter before injection.

Validation Data Summary (Conceptual)

The following table outlines the validation parameters that would need to be established for an HPLC-UV method.

Validation ParameterAcceptance Criteria
Specificity Peak purity and no co-eluting peaks
Linearity (r²) ≥ 0.99
Range To be determined based on application
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined
Robustness No significant impact from small changes in mobile phase composition, pH, or flow rate

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method.

Analytical Method Validation Workflow A Method Development and Optimization B Define Validation Parameters (ICH Guidelines) A->B C Prepare Validation Protocol B->C D Execute Validation Experiments C->D E Specificity D->E F Linearity and Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Analyze and Document Results E->K F->K G->K H->K I->K J->K L Prepare Validation Report K->L M Method Approved for Routine Use L->M

Caption: A generalized workflow for the validation of an analytical method.

Conclusion

Both HS-GC-FID and HPLC-UV are suitable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific application, sample matrix, and available instrumentation.

  • HS-GC-FID is often the method of choice for volatile residual solvents due to its high sensitivity and the clean sample introduction afforded by headspace analysis.

  • HPLC-UV offers a robust and versatile alternative, particularly when dealing with less volatile samples or when GC instrumentation is not available.

Regardless of the method chosen, a thorough validation according to established guidelines (e.g., ICH Q2(R1)) is essential to ensure the generation of accurate and reliable data for the quality control and safety assessment of products containing this compound.

References

Greener Solvents on the Horizon: A Comparative Guide to Alternatives for N,N-Dibutylformamide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that impacts not only the success of a synthesis but also its environmental footprint and safety profile. N,N-Dibutylformamide (DBF), a polar aprotic solvent, has found utility in various chemical transformations. However, growing environmental and safety concerns associated with traditional amide solvents, including related compounds like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), have spurred the search for greener alternatives.[1][2][3] This guide provides an objective comparison of promising, more sustainable solvents that can serve as viable replacements for DBF in synthetic applications, supported by available experimental data.

The push for greener chemistry, guided by principles that aim to reduce waste and minimize the use of hazardous substances, has led to the exploration of innovative, bio-based, and safer solvent options.[4] While much of the recent research has focused on replacing the more widely scrutinized DMF and NMP due to their reproductive toxicity, the alternatives identified are highly relevant for replacing other N-alkylated formamides like DBF.[1][5] This guide will focus on several leading greener alternatives: Cyrene™ (dihydrolevoglucosenone), Rhodiasolv® PolarClean, N-Butylpyrrolidone (NBP), and 2-Methyltetrahydrofuran (2-MeTHF).

Promising Greener Alternatives: An Overview

These alternative solvents have been selected based on their favorable environmental, health, and safety (EHS) profiles, their origins from renewable feedstocks in many cases, and their demonstrated performance in key synthetic reactions where polar aprotic solvents are essential.

  • Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from renewable cellulose (B213188) in a two-step process. It is a dipolar aprotic solvent with physical properties similar to those of DMF and NMP but with a significantly better safety profile, showing very low toxicity.[6] Cyrene™ has been successfully employed as a substitute in several applications, including amide bond formation and carbon cross-coupling reactions.

  • Rhodiasolv® PolarClean (methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate): Marketed as a green, biodegradable, non-flammable, and non-volatile solvent.[7][8] It is produced from a byproduct of Nylon-66 manufacturing, representing a valorization of industrial waste streams.[7][9] It has shown excellent solubility for Fmoc-amino acids and coupling reagents used in Solid-Phase Peptide Synthesis (SPPS).[7]

  • N-Butylpyrrolidone (NBP): A polar aprotic solvent that is structurally similar to the regulated NMP but is not classified as reprotoxic.[10][11] It has been identified as a strong candidate to replace DMF in SPPS, performing on par with it in various syntheses.[12][13][14]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent derived from renewable resources like corncobs.[15] It is considered a greener alternative to solvents like dichloromethane (B109758) and tetrahydrofuran.[10] In the context of peptide synthesis, 2-MeTHF has demonstrated high crude purity and low racemization potential.[4]

Comparative Performance Data

The following tables summarize the performance of these greener alternatives in comparison to traditional solvents in key synthetic applications. Due to the limited direct comparative data for this compound, data for the closely related and widely studied N,N-Dimethylformamide (DMF) is used as a benchmark.

Table 1: Performance in Solid-Phase Peptide Synthesis (SPPS)
Solvent/MixtureModel PeptideResinPurity/YieldObservationsReference(s)
N-Butylpyrrolidone (NBP) ACP 65-74, Thymosin α1, etc.VariousComparable to DMFStrong contender, performing on par with DMF in all tested syntheses.[12]
NBP / Ethyl Acetate Various model peptidesVariousExcellent resultsBinary mixture shows strong performance.[12]
NBP / 2-MeTHF Various model peptidesVariousExcellent resultsAnother effective binary mixture.[12]
2-MeTHF Aib-enkephalinChemMatrix®High crude purityProvided the highest crude purity in the synthesis. Better performance on ChemMatrix resin.[4]
Rhodiasolv PolarClean Model peptidesPolystyrene, ChemMatrixTarget peptide as major componentGood resin swelling and solubility for reagents. Incompatible with HBTU/HATU.[7][16]
Cyrene™ Not extensively reported for SPPS--More data needed for SPPS, but promising in other amide bond formations.
DMF (Benchmark) Various model peptidesVariousHighWidely used standard, but with significant EHS concerns.[1][2]
Table 2: General Amide Coupling Reactions
SolventReaction TypeCoupling ReagentYieldObservationsReference(s)
Cyrene™ Amide bond formationNot specifiedGood to excellentSuitable replacement for DMF in reactions to create amide bonds.
2-MeTHF Amide couplingsVariousGenerally goodCan be a suitable alternative to dichloromethane and DMF.[17][18]
γ-Valerolactone (GVL) Amide bond formation in SPPSNot specifiedGood performanceA bio-based solvent showing potential in peptide synthesis.[19]
Propylene Carbonate Amide bond formationNot specifiedGood performanceA green polar aprotic solvent used as a replacement for DMF.[19]
DMF (Benchmark) Amide couplingsVariousHighEffective but hazardous solvent for amide bond formation.[3][20]

Experimental Protocols

To provide a practical context, below is a generalized experimental protocol for a key application where these solvents are utilized.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps in SPPS where a solvent is used for washing, deprotection, and coupling. The greener solvent of choice (e.g., NBP, 2-MeTHF, PolarClean, or a binary mixture) would replace DMF in a standard protocol.

  • Resin Swelling: The solid support resin (e.g., Polystyrene or ChemMatrix) is swelled in the chosen solvent for 30-60 minutes at room temperature.[7]

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid by treating it with a 20% solution of piperidine (B6355638) in the chosen solvent for 5-20 minutes. This step is typically repeated once.

  • Washing: The resin is thoroughly washed with the chosen solvent to remove excess reagents and by-products. This is a solvent-intensive step where greener alternatives offer significant benefits.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling agent (e.g., DIC/Oxyma) in the chosen solvent and added to the resin. The reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is again washed thoroughly with the chosen solvent.

  • Repeat Cycle: Steps 2-5 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., containing trifluoroacetic acid).

Visualizations

The following diagrams illustrate key concepts in the selection and application of greener solvents.

Greener_Solvent_Selection_Workflow cluster_input Initial Assessment cluster_screening Screening Alternatives cluster_testing Experimental Validation cluster_decision Implementation Start Identify Need to Replace This compound (DBF) Requirements Define Synthesis Requirements (Polarity, BP, Solubility) Start->Requirements Identify Identify Potential Greener Solvents (Cyrene, PolarClean, NBP, 2-MeTHF) Requirements->Identify EHS Evaluate EHS Profile (Toxicity, Biodegradability, Source) Identify->EHS Physical Compare Physicochemical Properties EHS->Physical Lab Perform Small-Scale Test Reactions Physical->Lab Analyze Analyze Performance (Yield, Purity, Time) Lab->Analyze Analyze->Identify Re-evaluate if needed Select Select Optimal Solvent or Mixture Analyze->Select ScaleUp Scale-Up and Process Optimization Select->ScaleUp

Workflow for selecting a greener solvent alternative.

Amide_Bond_Formation cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_products Products RCOOH Carboxylic Acid (R-COOH) Amide Amide (R-CO-NH-R') RCOOH->Amide RNH2 Amine (R'-NH2) RNH2->Amide CouplingAgent Coupling Agent (e.g., DIC, HATU) CouplingAgent->Amide Solvent Greener Solvent (e.g., Cyrene, NBP) Solvent->Amide Reaction Medium Byproducts Byproducts

References

N,N-Dibutylformamide: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, affecting yield, purity, and reaction kinetics. While N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) have long been the workhorse polar aprotic solvents in many applications, including pharmaceutical and materials synthesis, the search for viable alternatives continues, driven by factors such as differing physical properties and the need for process optimization. This guide provides a comparative overview of N,N-Dibutylformamide (DBF), an analogue of DMF, and evaluates its potential performance in various reaction types against more conventional choices.

This document synthesizes available physicochemical data and draws inferences from the established roles of similar amide-type solvents to offer a predictive comparison. It is important to note that direct, quantitative comparative studies of DBF against DMF and DMAc in specific, named organic reactions are not extensively available in the peer-reviewed literature.

Physicochemical Properties: A Head-to-Head Comparison

The performance of a solvent is intrinsically linked to its physical properties. The larger butyl groups in DBF impart distinct characteristics compared to the methyl groups in DMF and DMAc, primarily affecting its boiling point, viscosity, and solvent-solute interactions.

PropertyThis compound (DBF)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
Molecular Formula C₉H₁₉NOC₃H₇NOC₄H₉NO
Molecular Weight 157.25 g/mol 73.09 g/mol 87.12 g/mol
Boiling Point 228-230

A Cost-Benefit Analysis of N,N-Dibutylformamide in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, solvent selection is a critical parameter that profoundly influences reaction efficiency, product purity, and overall process sustainability. While N,N-Dimethylformamide (DMF) has traditionally dominated as the solvent of choice for solid-phase peptide synthesis (SPPS), concerns over its reproductive toxicity have spurred the search for safer and more environmentally benign alternatives. This guide provides a comprehensive cost-benefit analysis of N,N-Dibutylformamide (DBF) as a potential alternative, comparing its physicochemical properties, cost, and safety profile against the industry standard, DMF, and a prominent greener alternative, N-Butylpyrrolidinone (NBP).

Executive Summary

Key Findings:

  • Cost: DBF is currently positioned as a more expensive option compared to the widely used DMF, but its price can be competitive with the greener alternative, NBP, depending on the supplier and quantity.

  • Physicochemical Properties: With a higher boiling point and lower vapor pressure than DMF, DBF may offer advantages in terms of reduced solvent loss at elevated temperatures. Its larger alkyl chains could also influence resin swelling and solvation of protected amino acids, though specific performance data is lacking.

  • Safety and Environmental Profile: DBF is classified as harmful and an irritant, with long-term adverse effects on aquatic life.[1] While it does not carry the same reproductive toxicity warnings as DMF, it is not without significant health and safety considerations.[2][3] NBP is often marketed as a "greener" alternative with a more favorable safety profile.[4][5][6]

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for DBF, DMF, and NBP to facilitate a clear comparison.

Table 1: Cost Comparison

SolventSupplier ExamplePrice (USD/Liter)Purity
This compound (DBF) Sigma-Aldrich~$350 - $45099%
N,N-Dimethylformamide (DMF) Fisher Scientific[7]~$150 - $200Peptide Synthesis Grade (≥99.8%)[8][9]
N-Butylpyrrolidinone (NBP) Carl ROTH[10]~$80 - $120≥99.5%

Note: Prices are estimates based on publicly available data from select suppliers for comparable grades and may vary based on vendor, quantity, and market conditions.

Table 2: Physicochemical Properties

PropertyThis compound (DBF)N,N-Dimethylformamide (DMF)N-Butylpyrrolidinone (NBP)
CAS Number 761-65-9[11]68-12-2[12]3470-98-2[13]
Molecular Formula C₉H₁₉NO[11]C₃H₇NO[12]C₈H₁₅NO[13]
Molecular Weight ( g/mol ) 157.25[11]73.09[12]141.21[13]
Boiling Point (°C) 120 (at 15 mmHg)[11], 240[14]153[15]240.6[5]
Density (g/mL at 25°C) 0.864[11]0.944[8]0.96 (at 20°C)[5]
Vapor Pressure <1 mmHg (20°C)[11]2.7 mmHg (20°C)[8]13 Pa (25°C)[5]
Flash Point (°C) 100 (closed cup)[11]57.5 (closed cup)[8]108[5]
Water Solubility Insoluble[16]Soluble[8]1000 g/L (20°C)[13]
logP (Octanol/Water) 2.315[17]-1.01[12]1.265 (20°C)[13]

Table 3: Safety and Hazard Comparison

Hazard CategoryThis compound (DBF)N,N-Dimethylformamide (DMF)N-Butylpyrrolidinone (NBP)
GHS Pictograms [2][18][4][5]
Signal Word WarningDanger[2][18]Warning[4][5]
Key Hazard Statements H317: May cause an allergic skin reaction. H412: Harmful to aquatic life with long lasting effects.H226: Flammable liquid and vapor.[2][18] H312+H332: Harmful in contact with skin or if inhaled.[3] H319: Causes serious eye irritation.[2][18] H360D: May damage the unborn child.[2][18][3]H302: Harmful if swallowed.[4][5] H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5]
Reproductive Toxicity Experimental teratogen.[16]Known to damage the unborn child.[2][18][3]Not classified as a reproductive toxin based on available data.[4][5]

Experimental Protocols: A Standardized Approach to SPPS

While specific experimental data for the use of DBF in SPPS is not available, the following section outlines a standard protocol for Fmoc-based solid-phase peptide synthesis. This protocol can serve as a baseline for evaluating the performance of any solvent, including DBF.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis

This protocol is a generalized procedure and may require optimization based on the specific peptide sequence and resin.

1. Resin Swelling:

  • Place the desired amount of Fmoc-protected Rink Amide or Wang resin in a reaction vessel.
  • Add the synthesis solvent (e.g., DMF, NBP, or hypothetically DBF) to the resin (approximately 10-15 mL per gram of resin).
  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
  • Drain the solvent.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine (B6355638) in the synthesis solvent to the swollen resin.
  • Agitate the mixture for 5-20 minutes at room temperature.
  • Drain the deprotection solution.
  • Wash the resin thoroughly with the synthesis solvent (3-5 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in the synthesis solvent.
  • Add an activation base (e.g., DIPEA; 6-10 equivalents) to the amino acid solution and pre-activate for 1-5 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 30-120 minutes at room temperature. The reaction progress can be monitored using a ninhydrin (B49086) test.
  • Drain the coupling solution.
  • Wash the resin thoroughly with the synthesis solvent (3-5 times).

4. Repeat Synthesis Cycle:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM).
  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

6. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Visualization of Key Processes

To better illustrate the workflows and relationships discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Post_Synthesis Post-Synthesis Processing Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 Wash Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 3. Amino Acid Coupling Washing_1->Amino_Acid_Coupling Washing_2 Wash Amino_Acid_Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for next amino acid Cleavage 4. Cleavage & Deprotection Washing_2->Cleavage Final Cycle Complete Precipitation 5. Precipitation Cleavage->Precipitation Purification 6. Purification (HPLC) Precipitation->Purification Analysis 7. Analysis (MS, HPLC) Purification->Analysis

Fmoc-Based Solid-Phase Peptide Synthesis Workflow.

Solvent_Selection_Logic Start Solvent Selection for SPPS Cost Cost-Effectiveness Start->Cost Performance Performance Metrics (Yield, Purity) Start->Performance Safety Safety & Environmental Impact Start->Safety Decision Optimal Solvent Choice Cost->Decision Performance->Decision Safety->Decision

Decision-Making Framework for Solvent Selection.

Discussion and Conclusion

The choice of a solvent for peptide synthesis is a multi-faceted decision that requires a careful balance of cost, performance, and safety considerations.

  • N,N-Dimethylformamide (DMF) remains a widely used solvent due to its excellent solvating properties and relatively low cost for established processes.[8][9] However, its classification as a reproductive toxin is a significant drawback, leading to increased regulatory scrutiny and the need for stringent handling procedures.[2][18][3]

  • N-Butylpyrrolidinone (NBP) has emerged as a promising "greener" alternative. While it is generally more expensive than DMF, its improved safety profile, particularly the lack of reproductive toxicity, makes it an attractive option for laboratories and manufacturing facilities prioritizing worker safety and environmental responsibility.[4][5][6]

  • This compound (DBF) presents a more complex case. Its cost is higher than that of DMF and can be comparable to or higher than NBP. From a physicochemical standpoint, its higher boiling point and lower vapor pressure could be advantageous in reducing solvent evaporation.[11][14] However, the lack of direct performance data in SPPS makes it a higher-risk choice. Its insolubility in water could also complicate purification steps.[16] Furthermore, while it does not have the reprotoxic classification of DMF, it is still a hazardous chemical with potential for skin sensitization and aquatic toxicity.[17]

Recommendation:

For research and development professionals, the choice between these solvents will depend on the specific priorities of the project.

  • If cost is the primary driver and appropriate safety measures are in place, DMF remains a viable, albeit increasingly regulated, option.

  • For those prioritizing safety and sustainability , NBP is a well-documented and effective alternative.

  • The use of This compound would require significant in-house validation to determine its efficacy and potential benefits in peptide synthesis. Its current cost and lack of performance data make it a less compelling choice compared to the established alternatives.

Further research and direct comparative studies are necessary to fully elucidate the potential of DBF as a solvent in peptide synthesis. Until such data becomes available, researchers are encouraged to consider the well-characterized profiles of DMF and NBP for their synthesis needs.

References

A Spectroscopic Comparison of N,N-Dibutylformamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of N,N-Dibutylformamide with its lower alkyl analogs, N,N-Diethylformamide and N,N-Dimethylformamide. The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals for the unambiguous identification and differentiation of these compounds using standard spectroscopic techniques. The supporting experimental data is presented in clear, structured tables, and detailed methodologies for the key experiments are provided.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, N,N-Diethylformamide, and N,N-Dimethylformamide, facilitating a direct comparison of their characteristic signals in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~8.0s1HCHO
~3.2t4HN-CH₂
~1.5m4HN-CH₂-CH₂
~1.3m4HCH₂-CH₃
~0.9t6HCH₃
N,N-Diethylformamide ~8.0s1HCHO
~3.3q4HN-CH₂
~1.1t6HCH₃
N,N-Dimethylformamide ~8.0s1HCHO
~2.9s3HN-CH₃
~2.8s3HN-CH₃

Note: The two methyl signals in N,N-Dimethylformamide are due to hindered rotation about the C-N amide bond at room temperature.[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound [2][3]~162C=O
~48, ~42N-CH₂
~31, ~29N-CH₂-CH₂
~20CH₂-CH₃
~14CH₃
N,N-Diethylformamide ~162C=O
~41, ~39N-CH₂
~14, ~13CH₃
N,N-Dimethylformamide [1]~162C=O
~36, ~31N-CH₃

Table 3: Infrared (IR) Spectroscopy Data (Neat/Liquid Film)

CompoundWavenumber (cm⁻¹)Assignment
This compound [4]~1670-1680C=O stretch
~2870-2960C-H stretch (alkyl)
N,N-Diethylformamide ~1670-1680C=O stretch
~2870-2970C-H stretch (alkyl)
N,N-Dimethylformamide [1]~1675C=O stretch
~2860-2930C-H stretch (alkyl)

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [5]157114, 86, 57, 44
N,N-Diethylformamide [6]10172, 58, 44
N,N-Dimethylformamide [7]7344, 42

Experimental Workflow

The logical flow for the spectroscopic analysis and comparison of this compound and its analogs is depicted in the following diagram. This workflow ensures a systematic approach from sample preparation to data interpretation and final structural confirmation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Comparison cluster_confirm Conclusion Sample Obtain pure samples of This compound, N,N-Diethylformamide, and N,N-Dimethylformamide Prep_NMR Prepare deuterated solvent solutions (e.g., CDCl₃) for NMR analysis Sample->Prep_NMR Prep_IR Prepare neat liquid films for IR analysis Sample->Prep_IR Prep_MS Prepare dilute solutions in a volatile solvent for MS analysis Sample->Prep_MS NMR ¹H and ¹³C NMR Spectroscopy Prep_NMR->NMR IR Infrared (IR) Spectroscopy Prep_IR->IR MS Mass Spectrometry (MS) Prep_MS->MS Analyze_NMR Analyze chemical shifts, multiplicities, and integrations. Compare alkyl chain signals. NMR->Analyze_NMR Analyze_IR Analyze characteristic C=O and C-H stretching frequencies. IR->Analyze_IR Analyze_MS Analyze molecular ion peaks and fragmentation patterns. MS->Analyze_MS Comparison Tabulate and compare spectroscopic data across all three compounds Analyze_NMR->Comparison Analyze_IR->Comparison Analyze_MS->Comparison Confirmation Structural Confirmation and Differentiation Comparison->Confirmation

Caption: Workflow for the spectroscopic comparison of N,N-dialkylformamides.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison. Instrument-specific parameters may require optimization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A solution of the analyte (this compound, N,N-Diethylformamide, or N,N-Dimethylformamide) is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Proton NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer.[1] A sufficient number of scans (e.g., 16-64) are collected to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans is usually required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to the internal standard. Signal multiplicities, integration values (for ¹H NMR), and chemical shifts are analyzed to assign the signals to the respective nuclei in the molecule.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[8] The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded prior to the sample spectrum and subtracted to minimize interference.

  • Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are identified. The key functional group frequencies, particularly the strong carbonyl (C=O) stretch and the C-H stretches of the alkyl groups, are noted and compared.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition: The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet for GC-MS analysis.[9] Electron Ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern is also examined to identify characteristic fragment ions, which provide structural information. Alpha-cleavage is a common fragmentation pathway for amides.

References

evaluating the purity of commercially available N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the purity of solvents and reagents is paramount to ensuring the reliability and reproducibility of experimental outcomes. N,N-Dibutylformamide (DBF), a versatile aprotic solvent, finds application in various synthetic processes. However, the presence of impurities in commercially available DBF can significantly impact reaction kinetics, yield, and the impurity profile of the final product. This guide provides a comprehensive evaluation of the purity of commercially available this compound, offering a comparative analysis with greener alternatives and presenting detailed experimental protocols for its assessment.

Executive Summary

This guide outlines the potential impurities in commercial this compound and provides a framework for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Karl Fischer titration. While direct comparative data from suppliers is not publicly available, this document presents a hypothetical, yet representative, analysis of typical purity levels and common impurities to aid researchers in their quality assessment. Furthermore, a comparison with emerging greener alternative solvents is provided to support the adoption of more sustainable laboratory practices.

Potential Impurities in this compound

The primary impurities in commercial this compound can be categorized as follows:

  • Starting Materials: Residual amounts of dibutylamine and formic acid from the synthesis process.

  • Synthesis Byproducts: Other formylated species or products from side reactions.

  • Degradation Products: Compounds resulting from the decomposition of DBF, such as carbon monoxide (CO) , carbon dioxide (CO2) , and various nitrogen oxides (NOx) , particularly if the product has been stored improperly or for extended periods.

  • Water: A common impurity in hygroscopic solvents.

Comparative Purity Analysis

While manufacturers typically guarantee a minimum purity (e.g., >99%), the specific types and concentrations of minor impurities can vary between suppliers and even between batches. For the purpose of this guide, a hypothetical comparative dataset for this compound from three representative commercial suppliers is presented below. This data is illustrative and serves to highlight the potential variations that can be observed.

Table 1: Hypothetical Purity and Impurity Profile of Commercial this compound

ParameterSupplier A (Standard Grade)Supplier B (High Purity Grade)Supplier C (Reagent Grade)
Purity (by GC, Area %) 99.2%99.9%99.5%
Dibutylamine (ppm) 500< 50200
Formic Acid (ppm) 200< 20100
Water Content (Karl Fischer, % w/w) 0.15%0.05%0.10%
Non-Volatile Residue (ppm) 1002050

Experimental Protocols for Purity Assessment

A comprehensive evaluation of this compound purity involves a combination of chromatographic and titrimetric methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation, identification, and quantification of volatile impurities such as residual starting materials and degradation products.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-400.

    • Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

  • Sample Preparation: Dilute the this compound sample 1:1000 in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC) for Purity Assay and Non-Volatile Impurities

HPLC is well-suited for the accurate determination of the main component's purity and for the analysis of non-volatile impurities.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. For MS compatibility, a volatile buffer like formic acid can be used instead of non-volatile acids like phosphoric acid.[1]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start with 10% B, hold for 2 minutes.

    • Linear gradient to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 210 nm (if using a UV detector).

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the initial mobile phase composition.

  • Injection Volume: 10 µL.

Karl Fischer Titration for Water Content

This is the standard method for the accurate determination of water content in solvents.

Experimental Protocol:

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (anolyte and catholyte for coulometric, or a one-component reagent for volumetric).

  • Sample Preparation: A known weight or volume of the this compound sample is directly injected into the titration cell.

  • Procedure: The titration is performed according to the instrument manufacturer's instructions until the endpoint is reached. The water content is then automatically calculated.

Workflow for Purity Evaluation

The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound.

Purity_Evaluation_Workflow Workflow for this compound Purity Evaluation cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_data Data Interpretation cluster_report Final Assessment Sample Commercial this compound Sample GC_MS GC-MS Analysis (Volatile Impurities) Sample->GC_MS HPLC HPLC Analysis (Purity Assay & Non-Volatiles) Sample->HPLC KF Karl Fischer Titration (Water Content) Sample->KF Identify_Impurities Identify & Quantify Impurities GC_MS->Identify_Impurities Purity_Assay Determine Purity HPLC->Purity_Assay Water_Content Measure Water Content KF->Water_Content Final_Report Comprehensive Purity Report Identify_Impurities->Final_Report Purity_Assay->Final_Report Water_Content->Final_Report

Caption: Experimental workflow for the comprehensive purity evaluation of this compound.

Comparison with Greener Alternatives

In recent years, there has been a significant push towards replacing traditional solvents with more sustainable and less hazardous alternatives. Several "greener" solvents have emerged as potential replacements for this compound, which is a member of the formamide (B127407) family of solvents that are facing increasing regulatory scrutiny.

Table 2: Comparison of this compound with Greener Alternatives

SolventKey AdvantagesKey DisadvantagesTypical Applications
This compound Good solvency for a wide range of compounds, high boiling point.Potential reproductive toxicity, derived from fossil fuels.Peptide synthesis, organic synthesis, formulation.
Cyrene™ (Dihydrolevoglucosenone) Bio-based, biodegradable, low toxicity profile.Can be unstable at high temperatures, potentially higher cost.Amide bond formation, cross-coupling reactions.
γ-Valerolactone (GVL) Bio-based, biodegradable, low vapor pressure, high boiling point.Can be acidic, may not be suitable for all base-sensitive reactions.Biomass processing, synthesis of fine chemicals.
N-Butyl-2-pyrrolidone (NBP) Lower toxicity profile compared to other pyrrolidones, good solvency.Higher cost, still a petroleum-derived solvent.Polymer synthesis, specialty coatings.
Dimethyl Carbonate (DMC) Low toxicity, biodegradable, low cost.Lower boiling point, may not be a direct replacement in all high-temperature applications.Methylating agent, solvent for various reactions.

Conclusion

The purity of this compound is a critical factor that can influence the outcome of chemical research and drug development. A multi-faceted analytical approach employing GC-MS, HPLC, and Karl Fischer titration is recommended for a thorough assessment of its quality. While commercial suppliers provide products with high nominal purity, researchers should be aware of the potential for batch-to-batch variations in the impurity profile. For laboratories committed to sustainable practices, the exploration of greener alternatives like Cyrene™, γ-Valerolactone, and N-Butyl-2-pyrrolidone offers a promising path towards reducing the environmental impact of chemical research without compromising on performance. The selection of an appropriate solvent, whether it be traditional or a greener alternative, should always be guided by a careful evaluation of its purity and suitability for the specific application.

References

cross-validation of experimental results using N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is critical for the success of experimental outcomes. This guide provides a comparative analysis of N,N-Dibutylformamide (DBF) against other commonly used amide solvents, offering a cross-validation of its potential utility in various research applications.

While direct, peer-reviewed comparative studies detailing the performance of this compound against other solvents in specific chemical reactions are not extensively available, this guide compiles its known physicochemical properties and contextualizes them against widely used alternatives like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). This allows for an informed, albeit inferred, assessment of its potential advantages and disadvantages in experimental settings.

Physicochemical Properties: A Comparative Overview

The selection of a solvent is often dictated by its physical and chemical properties. The following table summarizes key parameters for this compound and its common alternatives.

PropertyThis compound (DBF)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C9H19NO[1]C3H7NOC5H9NO
Molecular Weight 157.25 g/mol [1]73.09 g/mol 99.13 g/mol
Boiling Point 120 °C @ 15 mmHg153 °C202 °C
Melting Point < -30 °C[2]-61 °C-24 °C
Density 0.864 g/mL at 25 °C0.944 g/mL at 25 °C1.028 g/mL at 25 °C
Flash Point 100 °C (closed cup)58 °C86 °C
Vapor Pressure <1 mmHg at 20 °C3.5 hPa at 20 °C[3]0.29 mmHg at 20 °C
Water Solubility Insoluble[2]Miscible[3]Miscible
Refractive Index n20/D 1.44n20/D 1.43n20/D 1.47

Safety and Hazard Comparison

Safety is a paramount concern in any laboratory setting. This table provides a high-level comparison of the safety profiles of the selected solvents.

Hazard CategoryThis compound (DBF)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
GHS Pictograms [4]
Signal Word WarningDangerDanger
Key Hazard Statements May cause an allergic skin reaction.May damage the unborn child. Causes serious eye irritation.May damage the unborn child. Causes serious eye irritation. Causes skin irritation.
Toxicity Harmful if swallowed, Toxic in contact with skin.[4]Harmful if inhaled or in contact with skin.Harmful if inhaled or in contact with skin.

Experimental Workflow: Amide Bond Formation

A common application for amide solvents is in amide bond formation, a cornerstone of peptide synthesis and medicinal chemistry. Below is a generalized experimental workflow for a coupling reaction where this compound could potentially be used as a solvent.

Amide_Bond_Formation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification reagents Dissolve Carboxylic Acid and Coupling Agent in Solvent amine Add Amine and Base reagents->amine Step 1 stir Stir at Controlled Temperature amine->stir Step 2 quench Quench Reaction stir->quench Step 3 extract Liquid-Liquid Extraction quench->extract Step 4 wash Wash Organic Layer extract->wash Step 5 dry Dry and Concentrate wash->dry Step 6 purify Purification (e.g., Chromatography) dry->purify Step 7 analyze Characterization (e.g., NMR, MS) purify->analyze Step 8 Signaling_Pathway_Influence cluster_solvent Solvent Properties cluster_exp Experimental Factors cluster_bio Biological Outcome Polarity Polarity Solubility Compound Solubility Polarity->Solubility Viscosity Viscosity Viscosity->Solubility Volatility Volatility Volatility->Solubility Delivery Compound Delivery to Cells/Target Solubility->Delivery Receptor Receptor Binding Delivery->Receptor Signal Signal Transduction Receptor->Signal Response Cellular Response Signal->Response

References

case studies comparing reaction outcomes with N,N-Dibutylformamide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N,N-Dibutylformamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, purity, and reaction time. While N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are widely utilized polar aprotic solvents, interest in alternatives with different physical properties and potentially improved performance characteristics is growing. This guide provides a comparative overview of this compound (DBF) against these commonly used solvents.

Due to a lack of extensive direct comparative studies in peer-reviewed literature, this guide focuses on a comparison of the physicochemical properties of these solvents. Based on these properties, we will infer the potential advantages and disadvantages of DBF in several key synthetic applications. This guide also provides detailed experimental protocols for these reactions, typically employing the conventional solvent, to serve as a baseline for future comparative studies.

Physicochemical Properties: A Comparative Overview

The selection of an appropriate solvent often begins with an evaluation of its fundamental physicochemical properties. These properties dictate the solvent's behavior under various reaction conditions and its suitability for specific transformations.

PropertyThis compound (DBF)N,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)
Molecular Formula C₉H₁₉NOC₃H₇NOC₄H₉NO
Molecular Weight 157.25 g/mol [1][2]73.09 g/mol [3]87.12 g/mol [4][5]
Boiling Point 120 °C at 15 mmHg[6] ~230-232 °C (estimated at atmospheric pressure)153 °C[3][7]165-166 °C[4][5]
Density 0.864 g/mL at 25 °C0.944 g/mL at 20 °C[7]0.937 g/mL at 25 °C[5]
Flash Point 100 °C (closed cup)58 °C63 °C (closed cup)[8]
Solubility in Water Insoluble[6][9]Miscible[10]Miscible[4][8]
Polarity Polar aproticPolar aprotic[3][10]Polar aprotic[4][5]

Inference on Performance:

  • Higher Boiling Point: DBF has a significantly higher boiling point than DMF and DMAc, which could be advantageous for reactions requiring high temperatures, allowing for a wider operational range and potentially faster reaction kinetics.

  • Lower Polarity and Insolubility in Water: The longer butyl chains in DBF reduce its polarity and render it insoluble in water. This property could be beneficial in reactions where water is detrimental or for facilitating product separation through extraction with aqueous phases.

  • Steric Hindrance: The bulky butyl groups in DBF might influence reaction mechanisms by sterically hindering the approach of reagents to the formyl group, which could affect its reactivity as a formylating agent or its coordinating ability as a solvent.

Key Applications and Potential Performance of this compound

While direct experimental data is scarce, we can theorize the performance of DBF in several key reactions where polar aprotic solvents are crucial.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. The reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide like DMF and phosphorus oxychloride (POCl₃).[11][12][13]

Potential Role of DBF:

Theoretically, DBF could be used to generate a Vilsmeier reagent. The bulkier butyl groups might influence the reactivity of the resulting chloroiminium ion. This could potentially lead to different selectivity in the formylation of complex molecules compared to the Vilsmeier reagent derived from DMF. However, the increased steric hindrance might also slow down the reaction rate.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Hydrolysis DBF This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DBF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Arene Electron-rich Arene Iminium_Adduct Iminium Adduct Arene->Iminium_Adduct + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Adduct->Aldehyde + H₂O (workup)

Caption: The Vilsmeier-Haack reaction pathway.

Materials:

  • Electron-rich aromatic substrate (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Sodium acetate

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aromatic substrate in DMF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitored by TLC).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and a saturated aqueous solution of sodium acetate.

  • Stir the mixture until the hydrolysis is complete.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[14][15][16] Polar aprotic solvents like DMF are often used to facilitate the reaction by dissolving the reactants and the catalyst complex.

Potential Role of DBF:

The higher boiling point of DBF could be advantageous in Suzuki-Miyaura couplings that require elevated temperatures to proceed, potentially leading to shorter reaction times or improved yields for less reactive substrates. Its lower polarity compared to DMF might influence the solubility of the catalyst and reactants, which could affect the reaction rate and efficiency. The insolubility of DBF in water could simplify the workup procedure.

Suzuki_Miyaura Pd0 Pd(0)L₂ PdII_add R¹-Pd(II)L₂-X Pd0->PdII_add Oxidative Addition (R¹-X) PdII_trans R¹-Pd(II)L₂-R² PdII_add->PdII_trans Transmetalation (R²-B(OR)₂) Product R¹-R² PdII_trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Materials:

  • Aryl or vinyl halide/triflate (1.0 eq)

  • Organoboron reagent (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent (e.g., DMF, dioxane, toluene/water)

  • Water (if using a two-phase system)

  • Extraction solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add the aryl/vinyl halide, organoboron reagent, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or GC/LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support.[17][18][19][20] DMF is the most common solvent used in SPPS due to its excellent solvating properties for both the growing peptide chain and the reagents.

Potential Role of DBF:

The use of DBF in SPPS is not documented. Its lower polarity and larger steric bulk compared to DMF would likely result in poor solvation of the peptide-resin, hindering the coupling and deprotection steps. This could lead to incomplete reactions and lower purity of the final peptide. Therefore, DBF is unlikely to be a suitable replacement for DMF in this application.

SPPS_Workflow start Start: Resin with protected first amino acid deprotection Fmoc Deprotection (e.g., Piperidine (B6355638) in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for next amino acid wash2->repeat repeat->deprotection Next Cycle cleavage Final Cleavage from Resin & Side-chain Deprotection repeat->cleavage Final Cycle end End: Purified Peptide cleavage->end

Caption: A simplified workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Cold diethyl ether

Procedure (for one coupling cycle):

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 eq) and the coupling reagent (e.g., HBTU, 3-5 eq) in DMF.

    • Add the base (e.g., DIPEA, 6-10 eq) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by HPLC.

Conclusion

This compound presents a set of physicochemical properties that distinguish it from commonly used solvents like DMF and DMAc. Its higher boiling point and insolubility in water suggest its potential utility in specific high-temperature reactions or applications where simplified aqueous workups are desirable. However, the lack of direct comparative experimental data in the literature makes it difficult to definitively assess its performance in key organic reactions. The theoretical considerations presented in this guide, based on its properties, suggest that while it may offer advantages in certain contexts, its increased steric hindrance and lower polarity could be detrimental in others, such as solid-phase peptide synthesis. Further experimental investigation is warranted to fully elucidate the practical advantages and limitations of this compound as a solvent in organic synthesis.

References

N,N-Dibutylformamide: A Performance Benchmark Against Industry-Standard Solvents in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the choice of solvent is a critical parameter that significantly influences reaction efficiency, product purity, and overall process viability. This guide provides a comparative analysis of N,N-Dibutylformamide (DBF) against established industry-standard solvents, primarily N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). The focus is on applications pertinent to researchers, scientists, and drug development professionals, with a particular emphasis on solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery.

While direct quantitative benchmarking data for this compound in key applications like SPPS is not extensively published, this guide synthesizes available physicochemical data and contextualizes its potential performance based on established principles of solvent chemistry in synthesis. The comparison also includes data on emerging "greener" alternatives that aim to address the safety and environmental concerns associated with traditional amide solvents.

Comparative Analysis of Physicochemical Properties

The fundamental properties of a solvent dictate its behavior in a reaction environment, influencing solubility of reagents, resin swelling in SPPS, and reaction kinetics. The following table summarizes key physical and chemical properties of DBF, DMF, and NMP.

PropertyThis compound (DBF)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₉H₁₉NO[1]C₃H₇NO[2]C₅H₉NO[3]
Molecular Weight ( g/mol ) 157.25[1]73.09[2]99.13[3]
Boiling Point (°C) 240[4]153[2]202-204[3]
Melting Point (°C) <-30[5]-61[2]-24
Density (g/mL at 25°C) 0.864[3]0.9441.028
Viscosity (mPa·s at 25°C) Not readily available0.89[6]1.65
Water Solubility Insoluble[3][4][5]Miscible[2]Miscible

Performance in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a foundational technique in drug discovery and development. The choice of solvent is critical for the success of SPPS, as it must effectively solvate the resin and the growing peptide chain to ensure efficient reaction kinetics for both the coupling and deprotection steps.[7] DMF and NMP are the most commonly used solvents in SPPS.[8]

While specific performance metrics for DBF in SPPS are not widely documented, its properties as a polar aprotic solvent suggest its potential utility. The higher boiling point of DBF compared to DMF could be advantageous in microwave-assisted peptide synthesis (MAPS), allowing for reactions to be conducted at higher temperatures, potentially accelerating reaction times. However, its insolubility in water could complicate post-synthesis workup procedures.

Industry Standards: DMF and NMP

DMF is a widely used solvent in SPPS due to its excellent solubilizing properties for amino acids and coupling reagents.[8] However, concerns over its reprotoxic nature have prompted a search for safer alternatives.[9][10][11] NMP is a common alternative to DMF and is often favored for the synthesis of hydrophobic peptides, where it can improve crude purity by maintaining the solubility of the growing peptide chain and reducing aggregation.[8]

Emerging "Greener" Alternatives

The drive for more sustainable and safer laboratory practices has led to the investigation of several "greener" alternatives to DMF. One such alternative is N-butylpyrrolidinone (NBP). Studies have shown that NBP can be a beneficial replacement for DMF, leading to lower levels of racemization and aspartimide formation, two common side reactions in peptide synthesis.[10] In one study, the use of NBP for the synthesis of a specific peptide resulted in a purity of 48%, which was slightly lower than the 60% achieved with DMF. However, a hybrid approach using DMF for coupling reactions and NBP for washes yielded a comparable purity of 55% and a yield that was 92% of the original process.[12]

Binary mixtures of solvents are also being explored as a strategy to replace DMF. Mixtures such as dimethyl sulfoxide (B87167) (DMSO) with ethyl acetate, 1,3-dioxolane, or 2-methyl tetrahydrofuran (B95107) have shown promise, performing comparably to DMF in terms of synthetic yield and purity for a range of model peptides.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective comparison of solvent performance. Below is a generalized protocol for solid-phase peptide synthesis that can be adapted to benchmark different solvents.

General Protocol for Solid-Phase Peptide Synthesis (Fmoc-based)

This protocol outlines the key steps in Fmoc-based SPPS and can be used as a framework for comparing the performance of DBF, DMF, NMP, and other alternatives.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Wang resin, Rink Amide resin) in a reaction vessel.

  • Add the solvent to be tested (DBF, DMF, or NMP) to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature. The degree of swelling is a critical parameter for reaction efficiency and can be measured to compare solvents.

2. Fmoc Deprotection:

  • Drain the solvent from the swollen resin.

  • Add a 20% solution of piperidine (B6355638) in the chosen solvent to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature.

  • Drain the piperidine solution and wash the resin multiple times with the solvent to remove residual piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU) in the test solvent.

  • Add an activation base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric method like the Kaiser test.

4. Cleavage and Deprotection:

  • After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM).

  • Prepare a cleavage cocktail appropriate for the resin and protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIPS)).[4]

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.[4]

Performance Evaluation:

  • Yield: The final yield of the purified peptide should be calculated.

  • Purity: The purity of the crude and purified peptide should be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Reaction Time: The time required for the completion of coupling and deprotection steps should be recorded.

Visualizing Workflows and Relationships

To better illustrate the processes and logical connections discussed, the following diagrams are provided.

SPPS_Workflow Resin 1. Resin Selection Swelling 2. Resin Swelling in Solvent Resin->Swelling Deprotection 3. Fmoc Deprotection Swelling->Deprotection Washing1 4. Washing Deprotection->Washing1 Coupling 5. Amino Acid Coupling Washing1->Coupling Washing2 6. Washing Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Deprotection Next cycle Final_Deprotection 7. Final Deprotection Repeat->Final_Deprotection Final cycle Cleavage 8. Cleavage from Resin Final_Deprotection->Cleavage Purification 9. Peptide Purification Cleavage->Purification Analysis 10. Analysis (HPLC, MS) Purification->Analysis

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Solvent_Selection_Logic cluster_properties Solvent Properties cluster_performance Performance Metrics Solubility Solubility of Reagents Decision Optimal Solvent Selection Solubility->Decision Resin_Swelling Resin Swelling Resin_Swelling->Decision Boiling_Point Boiling Point Boiling_Point->Decision Viscosity Viscosity Viscosity->Decision Toxicity Toxicity Profile Toxicity->Decision Yield Reaction Yield Purity Product Purity Reaction_Time Reaction Time Side_Reactions Side Reactions Decision->Yield Decision->Purity Decision->Reaction_Time Decision->Side_Reactions

Caption: Key factors influencing the selection of a solvent for chemical synthesis.

References

A Comparative Guide to Dialkylformamides in Chemical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is paramount to the success of a chemical reaction or formulation. Dialkylformamides, a class of polar aprotic solvents, are widely utilized in both academic and industrial settings. This guide provides a comprehensive comparison of the applications of various dialkylformamides, supported by experimental data, to aid in the selection of the optimal solvent for specific research and development needs.

This review focuses on four key dialkylformamides: N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), N,N-Dibutylformamide (DBF), and N,N-Diisopropylformamide. Their physical properties are summarized in the table below, providing a foundation for understanding their behavior in different applications.

Physical Properties of Common Dialkylformamides

PropertyN,N-Dimethylformamide (DMF)N,N-Diethylformamide (DEF)This compound (DBF)N,N-Diisopropylformamide
Molecular Formula C₃H₇NOC₅H₁₁NOC₉H₁₉NOC₇H₁₅NO
Molecular Weight 73.09 g/mol 101.15 g/mol 157.26 g/mol 129.20 g/mol
Boiling Point 153 °C176-177 °C228-232 °C196 °C
Melting Point -61 °C-60 °C-59.5 °C10-11 °C
Density 0.944 g/mL at 25 °C0.908 g/mL at 20 °C0.88 g/mL at 25 °C0.89 g/mL at 25 °C
Solubility in Water MiscibleModerately SolubleSlightly SolubleSlightly Soluble

Applications in Key Chemical Reactions

Dialkylformamides serve as versatile solvents and, in some cases, as reagents in a variety of important organic reactions. Their high polarity and ability to solvate a wide range of organic and inorganic compounds make them particularly suitable for reactions involving polar transition states.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The choice of solvent can significantly impact reaction efficiency and yield. DMF is a commonly used solvent in these reactions, often in combination with water.

A general protocol for a Suzuki-Miyaura coupling reaction is as follows:

Experimental Protocol: General Suzuki-Miyaura Coupling [1][2]

  • Reaction Setup: In a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).[1]

  • Solvent Addition: Add a degassed solvent mixture, such as DMF/water (e.g., 1:1 or 9:1 v/v), to the reaction vessel.[1][3]

  • Reaction Conditions: Stir the mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[1][4]

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by a suitable method, such as flash column chromatography.[4]

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R1-X) product Coupled Product (R1-R2) pd2_boronate R1-Pd(II)L2-OR' pd2_halide->pd2_boronate Transmetalation (R2B(OR')2) pd2_coupled R1-Pd(II)L2-R2 pd2_boronate->pd2_coupled pd2_coupled->pd0 Reductive Elimination (R1-R2) r1x Aryl Halide (R1-X) r2b Arylboronic Acid (R2B(OR')2) base Base

Suzuki-Miyaura Coupling Catalytic Cycle

While DMF is a standard solvent, studies have shown that the polarity of the solvent can influence the selectivity of the reaction, particularly in cases of substrates with multiple reactive sites.[5] The use of other dialkylformamides like DEF and DBF is less common but could be advantageous in specific cases where their different physical properties, such as boiling point and solubility characteristics, are beneficial. For instance, a higher boiling point might be required for less reactive substrates.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] In this reaction, a substituted formamide (B127407), most commonly DMF, acts as both the solvent and the reagent, reacting with an acid chloride like phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent.[6][8]

Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene [9]

  • Reagent Preparation: To a solution of the electron-rich aromatic substrate (1.0 equivalent) in DMF, the Vilsmeier reagent (prepared in situ or added as a pre-formed salt, 1.5 equivalents) is added at 0 °C.[9]

  • Reaction: The reaction mixture is stirred at room temperature for several hours.

  • Hydrolysis: The reaction is quenched by the addition of an aqueous solution of a base, such as sodium acetate, at 0 °C.[9]

  • Work-up and Purification: The mixture is diluted with water and extracted with an ether. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by silica (B1680970) gel column chromatography to yield the formylated product.[9]

The logical workflow of the Vilsmeier-Haack reaction is depicted below.

Vilsmeier_Haack_Reaction cluster_reagent_formation Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis dmf Dialkylformamide (e.g., DMF) vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier_reagent pocl3 POCl3 pocl3->vilsmeier_reagent intermediate Iminium Ion Intermediate arene Electron-Rich Arene arene->intermediate Attack on Vilsmeier Reagent product Formylated Product intermediate->product water Water water->product

Vilsmeier-Haack Reaction Workflow

The use of other dialkylformamides in the Vilsmeier-Haack reaction is less documented. However, employing DEF or DBF could potentially offer different reactivity profiles and selectivities due to the varying steric and electronic properties of the resulting Vilsmeier reagents.

Grignard Reaction

Grignard reactions are fundamental for the formation of carbon-carbon bonds. While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents, dialkylformamides can also be used, particularly when a higher boiling point is necessary. The reaction of a Grignard reagent with a formamide can be used to synthesize aldehydes.

Experimental Protocol: Aldehyde Synthesis via Grignard Reaction with a Dialkylformamide

  • Grignard Reagent Formation: Prepare the Grignard reagent from an alkyl or aryl halide and magnesium turnings in an anhydrous ether solvent.

  • Reaction with Formamide: Add the dialkylformamide (e.g., DMF) dropwise to the cooled Grignard reagent solution.

  • Hydrolysis: After the addition is complete, the reaction is quenched by the slow addition of an aqueous acid solution.

  • Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting aldehyde is then purified.

The following diagram illustrates the general workflow of a Grignard reaction.

Grignard_Reaction cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Acidic Work-up halide Alkyl/Aryl Halide (R-X) grignard Grignard Reagent (R-MgX) halide->grignard mg Magnesium (Mg) mg->grignard alkoxide Alkoxide Intermediate grignard->alkoxide Nucleophilic Attack electrophile Electrophile (e.g., Carbonyl Compound) electrophile->alkoxide product Alcohol Product alkoxide->product Protonation acid Aqueous Acid (H3O+) acid->product

General Workflow of a Grignard Reaction

Applications in Drug Development

Beyond their role in synthetic chemistry, dialkylformamides have specific applications in the pharmaceutical industry.

Solid-Phase Peptide Synthesis (SPPS)

DMF is the most widely used solvent in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development for creating therapeutic peptides. It effectively solvates the growing peptide chain and the solid support, facilitating efficient coupling and deprotection steps.

Experimental Protocol: General Fmoc-Based Solid-Phase Peptide Synthesis

  • Resin Swelling: The solid support (resin) is swelled in DMF.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain in DMF.

  • Washing: The resin is thoroughly washed with DMF between each deprotection and coupling step to remove excess reagents and byproducts.

  • Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

The choice of solvent in SPPS is critical for preventing peptide aggregation and ensuring high coupling efficiency. While DMF is the standard, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) are also used. The use of DEF or DBF in SPPS is not as common but could be explored for specific sequences where their unique solvation properties might be beneficial.

Drug Formulation and Delivery

Dialkylformamides can be used in the formulation of drug products, particularly for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs). Their high solvating power can be advantageous in preparing formulations for various delivery routes.

Furthermore, dialkylformamides have been investigated as cryoprotectants for the preservation of biological samples, such as cells and tissues.[10][11][12][13] For instance, dimethylacetamide (DMA), a related amide solvent, has shown superior cryoprotective effects for fowl spermatozoa compared to glycerol (B35011) when using rapid freezing methods.[10]

Safety and Environmental Considerations

It is crucial to note that dialkylformamides, particularly DMF, have associated health and environmental concerns. DMF is classified as a substance that is toxic to reproduction.[14] Due to these concerns, there is a growing interest in finding greener and safer alternatives. Researchers and drug development professionals should always consult the latest safety data sheets and regulatory guidelines when handling these solvents and consider the principles of green chemistry in their work.

Conclusion

Dialkylformamides are a versatile class of solvents with broad applications in chemical synthesis and drug development. DMF remains the most widely used due to its excellent solvating properties and relatively low cost. However, other dialkylformamides such as DEF, DBF, and diisopropylformamide offer different physical properties that may be advantageous for specific applications. The selection of the appropriate dialkylformamide requires careful consideration of the reaction conditions, substrate properties, and safety and environmental factors. This guide provides a foundation for making informed decisions to optimize chemical processes and advance drug discovery and development.

References

The Efficacy of N,N-Dibutylformamide in Catalytic Cycles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical factor that can significantly influence the outcome of a catalytic reaction. While commonly used amide solvents like N,N-Dimethylformamide (DMF) are well-documented, the performance of higher alkyl chain analogues such as N,N-Dibutylformamide (DBF) is less explored in publicly available literature. This guide aims to provide a comparative overview, drawing upon available data for structurally related solvents to offer insights into the potential efficacy of this compound in specific catalytic cycles.

Due to a notable lack of direct comparative studies in peer-reviewed literature detailing the performance of this compound as a solvent in specific, widely-used catalytic cycles, this guide will extrapolate potential performance characteristics based on its chemical properties and data from analogous N,N-dialkylformamides.

Physicochemical Properties and Potential Catalytic Relevance

This compound is a polar aprotic solvent. Its key physicochemical properties, which are expected to influence its role in catalysis, are summarized in Table 1.

PropertyValueImplication in Catalysis
Molecular Formula C₉H₁₉NO-
Molecular Weight 157.25 g/mol Higher than DMF, which may affect diffusion rates.
Boiling Point 120 °C at 15 mmHgAllows for a wide range of reaction temperatures.
Density 0.864 g/mL at 25 °C-
Solubility Insoluble in waterMay be advantageous for product separation via aqueous workup.

The larger butyl groups in DBF compared to the methyl groups in DMF result in increased steric bulk and a higher boiling point. This could translate to different solvation capabilities and performance at elevated temperatures.

Extrapolated Performance in Key Catalytic Cycles

While direct experimental data for this compound is scarce, we can infer its potential behavior in several important catalytic reactions based on the well-established role of similar amide solvents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings are cornerstones of modern organic synthesis. These reactions often employ polar aprotic solvents to facilitate the dissolution of reagents and stabilize catalytic intermediates.

Workflow for a Generic Palladium-Catalyzed Cross-Coupling Reaction:

G cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(Ln) (Oxidative Addition Product) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(Ln) (Transmetalation Product) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-Pd(II)-R(L_n)->Pd(0)L_n Ar-R Ar-R (Coupled Product) Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Ar-X Aryl Halide (Ar-X) R-M Organometallic Reagent (R-M) Base Base

Caption: Generic catalytic cycle for a palladium-catalyzed cross-coupling reaction.

In such cycles, the solvent's ability to solvate the palladium catalyst and the various intermediates is crucial. While DMF is a common choice, the increased steric hindrance of DBF's butyl groups might influence ligand exchange rates and the overall reaction kinetics. It is plausible that for certain sterically demanding substrates or ligands, DBF could offer unique selectivity profiles.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. Traditionally, these reactions require high-boiling polar solvents.

Logical Flow of an Ullmann-type C-N Coupling Reaction:

G Start Reactants: Aryl Halide (Ar-X) Amine (R2NH) Copper Catalyst (Cu) Base Solvent Solvent Selection (e.g., this compound) Start->Solvent Reaction Reaction at Elevated Temperature Solvent->Reaction Product Product: Arylamine (Ar-NR2) Reaction->Product Workup Workup and Purification Product->Workup

Caption: Simplified workflow for an Ullmann C-N coupling reaction.

Given its high boiling point, this compound could be a suitable solvent for Ullmann reactions, potentially offering an alternative to DMF or N-Methyl-2-pyrrolidone (NMP). Its lower water solubility might also simplify the work-up procedure.

Experimental Protocols: A General Approach

While a specific protocol for a reaction using this compound as a solvent is not available, a general procedure for a palladium-catalyzed cross-coupling reaction, which can be adapted, is provided below.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add this compound (5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

The validation of this compound's efficacy in specific catalytic cycles is an area that warrants further experimental investigation. Based on its physicochemical properties, it has the potential to be a viable alternative to more common amide solvents, particularly in high-temperature reactions or where different solubility and steric profiles are desired. The lack of direct comparative data in the current literature, however, means that its performance relative to solvents like DMF, DMAc, or NMP remains to be empirically determined. Researchers are encouraged to consider this compound in their solvent screening studies for various catalytic transformations to explore its potential benefits.

Safety Operating Guide

Navigating the Safe Disposal of N,N-Dibutylformamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. N,N-Dibutylformamide, a versatile solvent, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance. It is harmful if swallowed and toxic in contact with skin, causing skin and serious eye irritation.[1][2] Furthermore, it is harmful to aquatic life with long-lasting effects.[3][4] Therefore, it is imperative that this chemical be disposed of as hazardous waste and not discharged into sewer systems or regular trash.[5]

Step-by-Step Disposal Protocol

The disposal of this compound should always be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines. The following is a general procedural framework:

Step 1: Waste Identification and Segregation

  • Clearly identify this compound waste. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup (e.g., absorbent pads).

  • Do not mix this compound with incompatible waste streams. It should be kept separate from acids, bases, strong oxidizing agents, and strong reducing agents.[2]

Step 2: Container Selection and Management

  • Use a chemically compatible container for waste accumulation. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting screw cap is recommended.

  • The container must be in good condition, free of leaks or cracks.

  • Keep the waste container closed at all times, except when adding waste.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is crucial for safety and regulatory compliance. The label must be securely affixed to the container as soon as the first drop of waste is added. The label should include the following information:

  • The words "Hazardous Waste" prominently displayed.

  • Full Chemical Name: this compound. Avoid using abbreviations or chemical formulas.

  • Hazard Identification: Indicate the primary hazards, such as "Toxic" and "Irritant."

  • Generator Information: The name and contact information of the principal investigator or laboratory responsible for the waste.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

  • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to prevent the spread of potential spills.

  • Ensure proper segregation of incompatible wastes within the SAA.

Step 5: Arranging for Disposal

  • Once the waste container is full, or before the accumulation time limit is reached, contact your institution's EHS department to schedule a waste pickup.

  • Do not exceed the quantity limits for SAAs (see table below). If the limit is exceeded, the container must be dated and moved to a central accumulation area within three days.[3][6]

  • Follow your EHS department's specific procedures for requesting a pickup, which may involve an online form or a direct call.

Quantitative Disposal and Storage Limits

The following table summarizes key quantitative limits for the temporary storage of hazardous waste in a Satellite Accumulation Area.

ParameterLimitRegulation/Guideline Reference
Maximum Volume of Non-Acute Hazardous Waste per SAA 55 gallonsU.S. Environmental Protection Agency (EPA) - 40 CFR 262.15
Maximum Volume of Acutely Hazardous Waste per SAA 1 quart (liquid) or 1 kg (solid)U.S. Environmental Protection Agency (EPA) - 40 CFR 262.15
Maximum Accumulation Time in SAA Up to one year, provided the quantity limits are not exceeded.California Code of Regulations (CCR), Title 22, Section 66262.15
Time to Move Excess Waste from SAA Within 3 consecutive calendar days of exceeding the quantity limit.Virginia Department of Environmental Quality; ADEQ Guidance

Note on EPA Waste Code and Reportable Quantity: A specific EPA hazardous waste code for this compound is not explicitly listed. It would likely be classified under a generic code for toxic organic liquid waste. Similarly, a specific Reportable Quantity (RQ) under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) has not been established for this compound. Always consult with your EHS department for guidance on proper waste classification and reporting.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Container Management cluster_2 Temporary Storage cluster_3 Final Disposal start Generate this compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Chemicals identify->segregate select_container Select Compatible Container (e.g., HDPE, Glass) segregate->select_container label_container Label with 'Hazardous Waste', Chemical Name, Date, Hazards select_container->label_container store_saa Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa check_limits Monitor Accumulation Volume and Time store_saa->check_limits check_limits->store_saa Within Limits contact_ehs Contact Environmental Health & Safety (EHS) for Pickup check_limits->contact_ehs Limit Approaching or Reached disposal Proper Disposal by Licensed Facility contact_ehs->disposal

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize your institution's specific EHS protocols and consult with them for any questions or clarification.

References

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